5-Bromo-2-cyclopropyl-pyrimidin-4-ylamine
Description
BenchChem offers high-quality 5-Bromo-2-cyclopropyl-pyrimidin-4-ylamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Bromo-2-cyclopropyl-pyrimidin-4-ylamine including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
5-bromo-2-cyclopropylpyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrN3/c8-5-3-10-7(4-1-2-4)11-6(5)9/h3-4H,1-2H2,(H2,9,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCDLGFZXMARKFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC=C(C(=N2)N)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Executive Summary: The "Scaffold of Choice" for Next-Gen Kinase Inhibitors
Technical Guide: 5-Bromo-2-cyclopropyl-pyrimidin-4-ylamine (CAS 1381936-37-3)
5-Bromo-2-cyclopropyl-pyrimidin-4-ylamine (CAS 1381936-37-3) is not merely a catalogue intermediate; it is a high-value pharmacophore scaffold designed to address specific challenges in modern drug discovery. In the landscape of kinase inhibitors (JAK, SYK, CDK) and antiviral agents, this molecule offers a trifecta of structural advantages:
-
The 2-Cyclopropyl Moiety: Provides a rigid, hydrophobic anchor that fits into sterically constrained pockets (e.g., the ATP-binding gatekeeper region) with better metabolic stability than linear alkyl chains.
-
The 5-Bromo Handle: A versatile electrophile positioned for high-fidelity Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira), allowing for the rapid elaboration of "tail" regions in Structure-Activity Relationship (SAR) studies.
-
The 4-Amino Group: A critical hydrogen bond donor/acceptor motif essential for hinge-binding interactions within kinase active sites.
This guide provides a rigorous technical analysis of its synthesis, reactivity, and application, moving beyond basic data to actionable, field-proven science.
Chemical Profile & Structural Analysis
| Property | Data | Technical Insight |
| CAS Number | 1381936-37-3 | Unique identifier for the 4-amino isomer. |
| Molecular Formula | C₇H₈BrN₃ | Compact heteroaromatic core. |
| Molecular Weight | 214.06 g/mol | Fragment-like; ideal for FBDD (Fragment-Based Drug Design). |
| ClogP | ~1.8 - 2.1 | Moderate lipophilicity; good membrane permeability potential. |
| pKa (Est.) | ~3.5 (N1) | The electron-withdrawing bromine reduces the basicity of the pyrimidine ring compared to unsubstituted analogs. |
| H-Bond Donors | 2 (NH₂) | Critical for hinge binding (e.g., Leu83 in CDK2). |
| H-Bond Acceptors | 3 (N1, N3, NH₂) | Facilitates water-mediated networks in protein pockets. |
Electronic Character: The pyrimidine ring is electron-deficient.[1] The C5-position, occupied by bromine, is activated for oxidative addition by Pd(0) catalysts. However, the presence of the electron-donating amino group at C4 creates a "push-pull" system, slightly deactivating the C5-Br bond compared to 5-bromo-2,4-dichloropyrimidine, but significantly increasing stability against hydrolysis.
Strategic Synthesis: The "De Novo" Ring Construction
While many catalogues suggest starting from 5-bromo-2,4-dichloropyrimidine, that route is flawed for this specific target due to regioselectivity issues. The C5-Br bond is often more reactive towards Pd-catalysis than the C2-Cl bond, making it difficult to install the cyclopropyl group at C2 after the bromine is in place without losing the bromine.
The Superior Protocol: Construct the pyrimidine ring with the cyclopropyl group already installed.
Recommended Workflow: The "Amidine-Acrylate" Route
This 4-step protocol is self-validating because each intermediate has distinct solubility and spectral properties, ensuring high purity without tedious chromatography.
Figure 1: The robust "De Novo" synthesis route avoids regioselectivity pitfalls.
Detailed Experimental Protocol (Step-by-Step)
Step 1: Condensation (Ring Closure)
-
Dissolve Cyclopropanecarboximidamide HCl (1.0 eq) and Ethyl 3-ethoxyacrylate (1.1 eq) in anhydrous Ethanol.
-
Add NaOEt (2.5 eq) slowly at 0°C.
-
Reflux for 4–6 hours. Monitoring: LCMS will show mass [M+H]+ ~137.
-
Workup: Cool, neutralize with acetic acid, and concentrate. Triturate with water to filter the 2-cyclopropylpyrimidin-4(3H)-one as a solid.
Step 2: Regioselective Bromination
-
Suspend the pyrimidinone (from Step 1) in Glacial Acetic Acid.
-
Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise at Room Temperature.
-
Stir for 2 hours. The electron-rich C5 position is exclusively brominated.
-
Workup: Pour into ice water. Filter the precipitate. Self-Validation: Shift in HPLC retention time and +79/81 mass unit pattern.
Step 3 & 4: Activation and Amination
-
Reflux the brominated intermediate in neat POCl₃ for 1 hour to generate the 4-chloro derivative. (Caution: Exothermic). Remove excess POCl₃ in vacuo.
-
Dissolve the crude chloro-intermediate in MeOH or THF.
-
Treat with Ammonia (7M in MeOH) or aqueous NH₄OH at 60–80°C in a sealed tube for 4 hours.
-
Purification: Concentrate and recrystallize from EtOH/Water or purify via silica flash chromatography (EtOAc/Hexane).
Reactivity & Functionalization (SAR Expansion)
Once synthesized, CAS 1381936-37-3 becomes a pivotal branch point. The molecule possesses two orthogonal reactivity vectors.[1][2][3]
Vector A: The C5-Bromine (Suzuki/Stille/Sonogashira)
This is the primary vector for building molecular weight and potency.
-
Challenge: The free 4-amino group can poison Pd catalysts or participate in Buchwald couplings.
-
Solution: Use Pd(dppf)Cl₂ or Pd(PPh₃)₄ with aqueous base (Na₂CO₃) for Suzuki couplings. The C5-Br is highly reactive.[3] Protection of the NH₂ is rarely required for standard aryl boronic acids.
Vector B: The 4-Amino Group (Acylation/Urea Formation)
-
Reactivity: The amine is weakly nucleophilic due to the electron-withdrawing pyrimidine ring.
-
Protocol: Requires strong electrophiles (acid chlorides, isocyanates) or activation (NaH/DMF) for alkylation.
-
Medicinal Utility: Often left as a free amine to bind the kinase hinge region.
Figure 2: Divergent synthesis pathways.[4][5] Green paths denote high-yield transformations.
Applications in Drug Discovery
This scaffold is ubiquitous in patent literature for inhibitors of:
-
JAK (Janus Kinase) Family: The aminopyrimidine motif mimics the adenine ring of ATP. The cyclopropyl group occupies the hydrophobic pocket often found near the gatekeeper residue (e.g., Methionine in JAK1).
-
BTK (Bruton's Tyrosine Kinase): Used in reversible inhibitors where the 5-position is extended to reach the "back pocket" of the enzyme.
-
Antivirals: Pyrimidine analogues are classic antimetabolites; the cyclopropyl group adds lipophilicity to improve cellular uptake compared to natural nucleosides.
Case Study Logic: If developing a JAK1 inhibitor, one would couple CAS 1381936-37-3 with a para-substituted phenylboronic acid (via Suzuki) to extend into the solvent-exposed region, while the 4-NH₂ and N3 nitrogen anchor the molecule to the hinge region via hydrogen bonds.
Safety & Handling (MSDS Highlights)
-
Hazards: Like most halogenated aminopyrimidines, treat as an Irritant (H315, H319) and potential Respiratory Sensitizer (H335) .
-
Handling: Use a fume hood. Avoid dust formation.
-
Storage: Stable at room temperature, but store under inert atmosphere (Argon) to prevent slow oxidation or discoloration of the amine over months.
-
Reactivity: Incompatible with strong oxidizing agents and acid chlorides (unless reaction is intended).
References
-
ChemicalBook. (2025).[5] 5-Bromo-2-cyclopropylpyrimidin-4-amine - Properties and Suppliers.Link
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 129978172: 5-Bromo-4-cyclopropylpyrimidin-2-amine (Isomer Analysis).Link
-
BenchChem. (2025).[1][2] Reactivity Guide: Suzuki Coupling of 5-Bromo-2-chloropyrimidines.[1]Link
-
MDPI Molecules. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds.[1][4][6][7]Link
-
Sigma-Aldrich. (2025). Product Specification: 5-bromo-2-cyclopropylpyrimidin-4-amine.Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. 5-broMo-2-chloro-N-cyclopentylpyriMidin-4-aMine synthesis - chemicalbook [chemicalbook.com]
- 6. mdpi.com [mdpi.com]
- 7. Piperidine-catalyzed synthesis of (E)-2-cyanoacrylamides: crystallographic, antiproliferative, and docking studies - PMC [pmc.ncbi.nlm.nih.gov]
Technical Monograph: 5-Bromo-2-cyclopropylpyrimidin-4-amine
The following technical guide is structured as an advanced monograph for drug discovery scientists. It prioritizes synthetic utility, structural analysis, and reaction engineering over generic descriptions.
Scaffold Class: Halogenated Aminopyrimidines | Primary Application: Kinase Inhibitor & Antiviral Intermediate
Introduction & Chemical Identity
5-Bromo-2-cyclopropylpyrimidin-4-amine is a high-value heterocyclic building block used primarily in the synthesis of pharmaceuticals targeting ATP-binding pockets (e.g., CDK, MAPK inhibitors). The molecule features a pyrimidine core functionalized with a cyclopropyl group at the C2 position and a bromine atom at the C5 position .
-
The C2-Cyclopropyl Moiety: Unlike flexible alkyl chains, the cyclopropyl group introduces steric rigidity and metabolic stability (blocking
-hydroxylation by CYP450 enzymes) while maintaining lipophilicity. -
The C5-Bromine Handle: Located at the electron-rich position of the pyrimidine ring, this halogen is an ideal electrophile for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Stille, Sonogashira), allowing for the rapid elaboration of the scaffold into biaryl systems.
Physicochemical Profile
| Property | Value (Predicted) | Significance |
| Molecular Formula | Core scaffold | |
| Molecular Weight | 214.06 g/mol | Fragment-based drug design (FBDD) compatible |
| ClogP | ~1.2 - 1.5 | Favorable membrane permeability |
| H-Bond Donors | 2 (Exocyclic | Key hinge-binding motif in kinases |
| H-Bond Acceptors | 3 (Ring nitrogens) | Interaction with Ser/Thr residues |
| Topological PSA | ~52 Ų | Good oral bioavailability potential |
Structural Analysis & Reactivity
The electronic distribution of the pyrimidine ring dictates the regioselectivity of electrophilic and nucleophilic attacks.
-
Nucleophilic Attack: The C2 and C4 positions are electron-deficient due to the electronegativity of the ring nitrogens. However, the presence of the amino group at C4 donates electron density into the ring via resonance, making C5 significantly more electron-rich than C2 or C6.
-
Electrophilic Substitution: The C5 position is the only site susceptible to electrophilic aromatic substitution (e.g., halogenation), which is exploited in the synthesis strategy.
Graphviz Diagram: Electronic Activation & Reactivity
Caption: Functional decomposition of the scaffold highlighting the electronic interplay between the C4-amine and the C5-bromine position.
Synthesis Protocols
The synthesis of 5-bromo-2-cyclopropylpyrimidin-4-amine is best achieved via a convergent route involving the construction of the pyrimidine ring followed by regioselective bromination.
Route A: De Novo Pyrimidine Construction (Recommended)
This route avoids the use of unstable intermediates and utilizes commercially available cyclopropanecarboxamidine hydrochloride.
Step 1: Pyrimidine Ring Formation
Reaction: Cyclopropanecarboxamidine HCl + 3-(Dimethylamino)acrylonitrile
-
Reagents: Cyclopropanecarboxamidine HCl (1.0 eq), 3-(Dimethylamino)acrylonitrile (1.1 eq), Sodium Methoxide (NaOMe) (2.5 eq), Ethanol (EtOH).
-
Protocol:
-
Dissolve NaOMe in anhydrous EtOH under
atmosphere. -
Add Cyclopropanecarboxamidine HCl and stir at RT for 30 min to liberate the free amidine base.
-
Add 3-(Dimethylamino)acrylonitrile dropwise.
-
Reflux the mixture for 6–12 hours. Monitor conversion by TLC (
~0.4 in 5% MeOH/DCM). -
Workup: Cool to RT, concentrate in vacuo. Resuspend residue in water and extract with EtOAc (3x). Dry organic layer over
and concentrate.[1] -
Yield: Typically 70–85%.
-
Step 2: Regioselective Bromination
Reaction: 2-Cyclopropylpyrimidin-4-amine + N-Bromosuccinimide (NBS)
-
Reagents: 2-Cyclopropylpyrimidin-4-amine (1.0 eq), NBS (1.05 eq), Acetonitrile (MeCN) or DMF.
-
Protocol:
-
Dissolve the pyrimidine intermediate in MeCN (0.5 M concentration).
-
Cool the solution to 0°C in an ice bath.
-
Add NBS portion-wise over 15 minutes to prevent exotherm and over-bromination.
-
Stir at 0°C for 1 hour, then allow to warm to RT for 2 hours.
-
Workup: Dilute with water. The product often precipitates as a solid. Filter and wash with cold water. If no precipitate, extract with EtOAc.
-
Purification: Recrystallization from EtOH/Water or column chromatography (Hexane/EtOAc).
-
Graphviz Diagram: Synthesis Workflow
Caption: Two-step convergent synthesis pathway starting from cyclopropanecarboxamidine.
Applications: Suzuki-Miyaura Cross-Coupling
The primary utility of this scaffold is in generating 5-aryl-pyrimidine derivatives. The C5-Br bond is highly reactive towards Pd(0) oxidative addition.
Standard Coupling Protocol
Objective: Coupling of 5-Bromo-2-cyclopropylpyrimidin-4-amine with an Aryl Boronic Acid (
| Component | Standard Reagent | Role |
| Catalyst | Robust catalyst, resists oxidation | |
| Base | Activates boronic acid | |
| Solvent | 1,4-Dioxane / Water (4:1) | Solubilizes inorganic base |
| Temperature | 80–100°C | Promotes reductive elimination |
Procedure:
-
Charge a reaction vial with the bromide (1.0 eq), aryl boronic acid (1.2 eq), and base (2.0 eq).
-
Add solvent system (degassed).[2]
-
Add Pd catalyst under inert atmosphere (
or Ar). -
Seal and heat to 90°C for 4–16 hours.
-
Note: The free amine at C4 can coordinate to Pd, potentially poisoning the catalyst. If yields are low, use a protected amine (e.g., -NHAc) or increase catalyst loading.
Safety & Handling
-
Brominated Compounds: Organic bromides can be alkylating agents. Handle with gloves and in a fume hood.
-
NBS: Strong oxidant and irritant. Store in a refrigerator to prevent decomposition.
-
Cyclopropyl Amines: Generally stable, but avoid strong acids which might open the cyclopropyl ring under extreme conditions (though the pyrimidine ring stabilizes it significantly).
References
-
Pyrimidine Synthesis: J. Org. Chem. 2003, 68, 7133.[3] (Methodology for cyclopropyl-functionalized heterocycles).
-
Suzuki Coupling of Pyrimidines: Chem. Rev. 1995, 95, 2457. (General review of Pd-catalyzed cross-coupling).
-
Cyclopropyl Pharmacophores: J. Med. Chem. 2016, 59, 8712. (Impact of cyclopropyl groups on metabolic stability).
-
Related Scaffold Synthesis: European Patent EP2644590A1. (Synthesis of cyclopropyl-amine derivatives).
Sources
Technical Monograph: 2-Cyclopropyl-5-bromopyrimidin-4-ylamine
Topic: 2-Cyclopropyl-5-bromopyrimidin-4-ylamine: Technical Monograph Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals
A Critical Scaffold for Kinase Inhibitor Discovery & Process Chemistry
Executive Summary
2-Cyclopropyl-5-bromopyrimidin-4-ylamine (CAS: 1381936-37-3) represents a high-value heterocyclic building block in modern medicinal chemistry. Distinguished by its 2-cyclopropyl moiety —which offers improved metabolic stability and unique steric properties compared to alkyl chains—and a 5-bromo handle primed for palladium-catalyzed cross-couplings, this scaffold is ubiquitous in the design of ATP-competitive kinase inhibitors (e.g., BTK, VEGFR, JAK).
This guide provides a comprehensive technical analysis of its physicochemical profile, validated synthetic routes, and strategic application in structure-activity relationship (SAR) studies.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]
| Property | Specification |
| IUPAC Name | 5-bromo-2-cyclopropylpyrimidin-4-amine |
| Common Name | 2-Cyclopropyl-5-bromocytosine (informal) |
| CAS Number | 1381936-37-3 |
| Molecular Formula | C₇H₈BrN₃ |
| Molecular Weight | 214.06 g/mol |
| SMILES | NC1=NC(C2CC2)=NC=C1Br |
| Appearance | Off-white to pale yellow crystalline solid |
| Solubility | Soluble in DMSO, DMF, MeOH; Low solubility in water |
| LogP (Calc) | ~1.8 (Lipophilic, favorable for membrane permeability) |
| pKa (Calc) | ~3.5 (Pyridine N), ~13 (Amine) |
Synthetic Routes & Process Chemistry
The synthesis of 2-cyclopropyl-5-bromopyrimidin-4-ylamine requires precise regiocontrol. While palladium-catalyzed approaches exist, the De Novo Ring Construction method is preferred for scale-up due to lower cost and higher regiochemical fidelity.
Method A: De Novo Cyclization & Late-Stage Bromination (Recommended)
This route avoids the regioselectivity issues inherent in substituting 2,4-dichloropyrimidines.
Step 1: Pyrimidine Ring Construction
-
Reagents: Cyclopropanecarboxamidine hydrochloride, 3-ethoxyacrylonitrile (or 2-chloroacrylonitrile), NaOMe/EtOH.
-
Mechanism: Condensation-cyclization. The amidine nitrogen attacks the nitrile electrophile, followed by ring closure.
-
Protocol:
-
Suspend cyclopropanecarboxamidine HCl (1.0 eq) in EtOH.
-
Add NaOMe (1.1 eq) to liberate the free base amidine.
-
Add 3-ethoxyacrylonitrile (1.0 eq) and reflux for 4–6 hours.
-
Cool and concentrate. The intermediate 2-cyclopropylpyrimidin-4-amine precipitates or is extracted with EtOAc.
-
Yield: 75–85%.
-
Step 2: Regioselective C5-Bromination
-
Reagents: N-Bromosuccinimide (NBS), DMF or MeCN.
-
Mechanism: Electrophilic Aromatic Substitution (
). The C5 position is the most electron-rich site, activated by the ortho-amino group. -
Protocol:
-
Dissolve 2-cyclopropylpyrimidin-4-amine in DMF (0.5 M).
-
Add NBS (1.05 eq) portion-wise at 0°C to control exotherm.
-
Stir at Room Temperature (RT) for 2 hours.
-
Quench with water/sodium thiosulfate (to remove trace
). -
Filter the precipitate.[1] Recrystallize from EtOH/Water if necessary.
-
Yield: >90%.[2]
-
Method B: Palladium-Catalyzed Cross-Coupling (Alternative)
Used when starting from commercially available halogenated pyrimidines.
-
Substrate: 5-bromo-2-chloropyrimidin-4-amine.[3]
-
Reagent: Cyclopropylboronic acid, Pd(dppf)Cl₂,
. -
Challenge: Competitive oxidative addition at C5-Br vs. C2-Cl. Requires highly selective catalysts or protection of the amine. Not recommended for bulk synthesis.
Visualization: Synthetic Workflow
Caption: Two-step convergent synthesis via amidine condensation followed by regioselective electrophilic bromination.
Medicinal Chemistry Applications
This molecule serves as a "Linchpin Scaffold" in drug discovery. Its value lies in the orthogonal reactivity of its three functional zones.
Structure-Activity Relationship (SAR) Logic[11]
-
The 5-Bromo "Handle" (Vector for Diversity):
-
Function: Serves as the electrophile for Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig couplings.
-
Application: Allows extension into the "Solvent Front" or "Back Pocket" of kinase active sites.
-
Example: Coupling with aryl boronic acids creates biaryl systems common in VEGFR inhibitors.
-
-
The 4-Amino Group (Hinge Binder):
-
Function: Acts as a hydrogen bond donor.
-
Target Interaction: Forms critical H-bonds with the hinge region backbone (e.g., Glu/Met residues) of kinase domains.
-
-
The 2-Cyclopropyl Group (Selectivity Filter):
-
Metabolic Stability: The cyclopropyl ring is more resistant to Cytochrome P450 oxidation than ethyl or isopropyl groups (no easily abstractable
-hydrogens). -
Steric Fit: Fits snugly into small hydrophobic pockets (e.g., the gatekeeper region), often improving potency and selectivity over flexible alkyl chains.
-
Visualization: SAR & Functional Logic
Caption: Functional dissection of the scaffold highlighting its role in synthesis (Br), binding (NH2), and pharmacokinetics (Cyclopropyl).
Analytical Characterization
To validate the integrity of the synthesized material, the following analytical signals are diagnostic:
-
¹H NMR (DMSO-d₆, 400 MHz):
- ~8.2 ppm (s, 1H): Pyrimidine C6-H (Deshielded by N and Br).
-
~6.8 ppm (br s, 2H):
protons (Exchangeable with ). - ~1.9 ppm (m, 1H): Cyclopropyl CH (Methine).
-
~0.9–1.0 ppm (m, 4H): Cyclopropyl
(Methylene pairs).
-
LC-MS (ESI+):
-
Observe doublet peak pattern [M+H]⁺ at m/z 214 and 216 (1:1 ratio) characteristic of mono-brominated species.
-
Handling & Safety
-
Hazards: Irritant to eyes, respiratory system, and skin.
-
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Light sensitive (protect from direct UV to prevent debromination).
-
Stability: Stable in solid state for >12 months. Solutions in DMSO/DMF should be prepared fresh or stored at -20°C.
References
-
BLD Pharm. (2024). Product Monograph: 5-Bromo-2-cyclopropylpyrimidin-4-amine (CAS 1381936-37-3). Retrieved from
-
BenchChem. (2025). Applications of Cyclopropyl-containing Scaffolds in Medicinal Chemistry. Retrieved from
-
BMS Research. (2006). Discovery of BMS-605541: A Selective VEGFR-2 Inhibitor. Journal of Medicinal Chemistry, 49(13), 3766-3769.[4]
-
Organic Chemistry Portal. (2024). Regioselectivity in Pyrimidine Synthesis and Functionalization. Retrieved from
-
European Patent Office. (2012). Patent EP4050012A1: Pyridone Boronates for BTK Inhibition. (Describes synthesis of 2-cyclopropylpyrimidin-4-amine intermediate).
Sources
- 1. sciencemadness.org [sciencemadness.org]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. 5-broMo-2-chloro-N-cyclopentylpyriMidin-4-aMine | 733039-20-8 [chemicalbook.com]
- 4. Discovery and evaluation of N-cyclopropyl- 2,4-difluoro-5-((2-(pyridin-2-ylamino)thiazol-5- ylmethyl)amino)benzamide (BMS-605541), a selective and orally efficacious inhibitor of vascular endothelial growth factor receptor-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
Cheminformatic Profiling & Synthetic Architecture: 5-Bromo-2-cyclopropylpyrimidin-4-amine
Executive Summary
5-Bromo-2-cyclopropylpyrimidin-4-amine (CAS: 960008-38-2) represents a high-value pharmacophore in modern drug discovery. Structurally, it combines a pyrimidine core—ubiquitous in kinase inhibition—with a C2-cyclopropyl moiety that enhances metabolic stability and lipophilicity compared to alkyl analogs. The C5-bromide serves as a versatile orthogonal handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), allowing rapid diversification of the scaffold. This guide provides an in-depth analysis of its structural identity, a robust synthetic architecture, and validated experimental protocols for its generation.
Part 1: Structural Identity & Cheminformatics
Precise chemical identification is the prerequisite for reproducible science. The following data establishes the unique fingerprint of the target molecule.
Core Identifiers
| Parameter | Value |
| Common Name | 5-Bromo-2-cyclopropylpyrimidin-4-amine |
| IUPAC Name | 5-bromo-2-cyclopropylpyrimidin-4-amine |
| CAS Number | 960008-38-2 |
| Molecular Formula | C₇H₈BrN₃ |
| Molecular Weight | 214.06 g/mol |
SMILES & InChI Strings
Canonical SMILES:
Isomeric SMILES:
InChI Key:
Physicochemical Profile (Calculated)
| Property | Value | Significance in Drug Design |
| cLogP | ~1.6 | Optimal range for oral bioavailability; cyclopropyl adds lipophilicity without the metabolic liability of an isopropyl group. |
| TPSA | 51.8 Ų | Indicates good membrane permeability (<140 Ų). |
| H-Bond Donors | 1 (NH₂) | Key interaction point for hinge-binding in kinase domains. |
| H-Bond Acceptors | 3 | Pyrimidine nitrogens serve as critical vectors for hydrogen bonding. |
Part 2: Synthetic Architecture
The synthesis of 5-Bromo-2-cyclopropylpyrimidin-4-amine is best approached via a convergent route that establishes the pyrimidine core before installing the halogen handle. This avoids the regioselectivity issues often encountered when attempting to install the cyclopropyl group onto a pre-halogenated core.
Retrosynthetic Logic
The most robust disconnection involves the bromination of the heteroaromatic core as the final step. The precursor, 2-cyclopropylpyrimidin-4-amine, is constructed via condensation of a cyclopropyl amidine with a beta-keto ester equivalent.
Figure 1: Retrosynthetic analysis highlighting the stepwise construction of the pyrimidine ring followed by late-stage functionalization.
Part 3: Experimental Protocols
This section details the Late-Stage Bromination Protocol , assuming the researcher has access to the 2-cyclopropylpyrimidin-4-amine precursor. This method is selected for its high regioselectivity for the C5 position due to the directing effect of the C4-amino group.
Protocol: Regioselective Bromination using N-Bromosuccinimide (NBS)
Objective: Synthesis of 5-bromo-2-cyclopropylpyrimidin-4-amine from 2-cyclopropylpyrimidin-4-amine.
Reagents:
-
Substrate: 2-Cyclopropylpyrimidin-4-amine (1.0 eq)
-
Reagent: N-Bromosuccinimide (NBS) (1.05 eq)
-
Solvent: Acetonitrile (MeCN) or DMF (anhydrous)
-
Quench: Sodium thiosulfate (aq)
Methodology:
-
Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 2-cyclopropylpyrimidin-4-amine (10 mmol) in anhydrous acetonitrile (50 mL). Ensure complete dissolution; mild heating (30°C) may be used if necessary.
-
Addition: Cool the solution to 0°C using an ice bath. Add NBS (10.5 mmol) portion-wise over 15 minutes. Scientific Note: Slow addition at low temperature prevents over-bromination or radical side reactions.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature (25°C). Stir for 2–4 hours.
-
Validation (TLC): Monitor reaction progress using TLC (System: 50% EtOAc/Hexanes). The starting material (lower Rf) should disappear, replaced by a less polar product spot.
-
Workup:
-
Concentrate the reaction mixture under reduced pressure to remove most of the acetonitrile.
-
Resuspend the residue in Ethyl Acetate (100 mL).
-
Wash with saturated aqueous NaHCO₃ (2 x 50 mL) to remove succinimide byproduct.
-
Wash with 10% aqueous Sodium Thiosulfate (50 mL) to quench any residual bromine species.
-
Wash with Brine (50 mL).
-
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: If the crude purity is <95%, purify via flash column chromatography (SiO₂, gradient 0–40% EtOAc in Hexanes).
Self-Validating Checkpoint: The product should appear as a white to off-white solid. ¹H NMR should show the disappearance of the C5-proton signal (typically a doublet around 6.5 ppm in the precursor) and the retention of the C6-proton singlet (deshielded, ~8.0-8.3 ppm).
Part 4: Reactivity & Medicinal Chemistry Applications[2]
The utility of 5-Bromo-2-cyclopropylpyrimidin-4-amine lies in its "Warhead" architecture. The molecule possesses three distinct zones of reactivity that allow medicinal chemists to fine-tune potency and selectivity.
Structure-Activity Relationship (SAR) Logic
Figure 2: SAR map illustrating the functional roles of the molecule's substituents in drug design.
Key Applications
-
Kinase Inhibition: The 4-aminopyrimidine motif is a "privileged scaffold" for ATP-competitive inhibitors (e.g., CDK, JAK, and BTK inhibitors). The C5-bromide allows for the attachment of solubilizing groups or aromatic rings that extend into the hydrophobic pocket of the enzyme.
-
Metabolic Stability: The cyclopropyl group at C2 acts as a bioisostere for isopropyl or ethyl groups. Unlike alkyl chains, the cyclopropyl ring is resistant to CYP450-mediated hydroxylation, often extending the half-life (
) of the drug candidate. -
Fragment-Based Drug Discovery (FBDD): Due to its low molecular weight (<220 Da) and high ligand efficiency potential, this molecule is an ideal starting fragment for growing complex drugs.
References
-
PubChem. (2023).[1] Compound Summary: 5-Bromopyrimidin-4-amine derivatives. National Library of Medicine. Retrieved from [Link]
- Griffith, C., et al. (2015). Strategic Applications of Named Reactions in Organic Synthesis.
- Meanwell, N. A. (2016). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. (Reference for cyclopropyl metabolic stability concepts).
Sources
Cheminformatics and Synthetic Utility of 5-Bromo-2-cyclopropylpyrimidin-4-amine
Technical Whitepaper | Version 1.0
Executive Summary
5-Bromo-2-cyclopropylpyrimidin-4-amine (CAS: 1381936-37-3) represents a privileged scaffold in modern medicinal chemistry, particularly in the development of kinase inhibitors (e.g., JAK, BTK) and antiviral agents. While its average molecular weight is 214.06 g/mol , this value obscures the critical isotopic distribution required for high-precision mass spectrometry (MS) validation.
This guide moves beyond basic stoichiometry to explore the "Twin Peak" isotopic signature of this molecule, its rational synthesis via palladium-catalyzed cross-coupling, and its role as a linchpin intermediate in fragment-based drug discovery (FBDD).
Part 1: Physicochemical Profile & Mass Spectrometry Logic
The Molecular Weight Paradox
In high-throughput screening and quality control, relying on the average molecular weight (214.06 g/mol ) is insufficient due to the presence of Bromine. Bromine exists as two stable isotopes,
Key Technical Insight: A pure sample of 5-Bromo-2-cyclopropylpyrimidin-4-amine will never show a mass peak at 214.06 in a mass spectrometer. Instead, it exhibits a distinct 1:1 doublet separated by 2 mass units.
Quantitative Data Table
| Property | Value | Technical Note |
| CAS Number | 1381936-37-3 | Unique identifier for regulatory filing. |
| Formula | Pyrimidine core with cyclopropyl and amine substituents. | |
| Average MW | 214.06 g/mol | Used for stoichiometric calculations (reagent weighing). |
| Monoisotopic Mass | 212.9902 Da | The peak intensity for the |
| Isotopic Pattern | M (100%) : M+2 (97.3%) | The "Twin Tower" signature critical for LC-MS confirmation. |
| LogP (Predicted) | ~1.5 - 1.8 | Moderate lipophilicity; cyclopropyl group improves metabolic stability vs. isopropyl. |
MS Validation Workflow (Graphviz)
The following diagram illustrates the logic flow for validating this compound using LC-MS, emphasizing the isotopic pattern recognition.
Figure 1: Logic flow for LC-MS validation, highlighting the specific m/z 214/216 doublet requirement.
Part 2: Synthetic Pathways & Methodology[1][2]
The synthesis of 5-Bromo-2-cyclopropylpyrimidin-4-amine requires navigating the reactivity differences between the C2 and C4 positions of the pyrimidine ring. The most robust industrial route utilizes a Regioselective Nucleophilic Substitution followed by a Suzuki-Miyaura Coupling .
The " Displacement-Coupling" Strategy
This protocol avoids the instability of cyclopropyl-amidine precursors by installing the cyclopropyl ring late-stage or utilizing a stable 2-chloro intermediate.
Core Reaction Steps:
-
Starting Material: 5-Bromo-2,4-dichloropyrimidine.
-
Step 1 (Amination): Selective displacement of the C4-chloride with ammonia. The C4 position is significantly more electrophilic than C2 due to the para-like resonance with the ring nitrogens.
-
Step 2 (Suzuki Coupling): Palladium-catalyzed coupling of the C2-chloride with Cyclopropylboronic acid.
Detailed Protocol (Self-Validating)
Step 1: Synthesis of 5-Bromo-2-chloropyrimidin-4-amine
-
Reagents: 5-Bromo-2,4-dichloropyrimidine (1.0 eq),
(aq. or in MeOH, 2.5 eq), THF. -
Procedure:
-
Dissolve 5-Bromo-2,4-dichloropyrimidine in THF at 0°C.
-
Slowly add ammonia solution. Control temp < 10°C to prevent bis-amination.
-
Stir at RT for 4 hours. Monitor by TLC (Hexane/EtOAc 3:1).
-
Validation: Product precipitates or is extracted. MS should show m/z ~208/210 (Br+Cl pattern).
-
Note: If the mass spectrum shows a triplet (M, M+2, M+4), you have failed to displace the chloride, or have the starting material.
-
Step 2: C2-Cyclopropylation (The Critical Step)
-
Reagents: Intermediate from Step 1 (1.0 eq), Cyclopropylboronic acid (1.5 eq),
(0.05 eq), (3.0 eq), Dioxane/Water (4:1). -
Procedure:
-
Degas solvents with Nitrogen for 15 mins (Oxygen poisons the Pd catalyst).
-
Combine reagents in a pressure vial.
-
Heat to 90°C for 12-16 hours.
-
Workup: Filter through Celite, extract with EtOAc.
-
Purification: Silica gel chromatography (Gradient 0-40% EtOAc in Hexanes).
-
Synthesis Flowchart (Graphviz)
Figure 2: Synthetic route prioritizing regioselectivity and catalyst efficiency.
Part 3: Applications in Drug Discovery[1][3]
The "Cyclopropyl Effect"
Researchers prioritize this scaffold because the cyclopropyl group offers a unique combination of electronic and steric properties:
-
Metabolic Stability: Unlike an isopropyl group, the cyclopropyl ring lacks an abstractable methine proton, reducing susceptibility to CYP450 oxidation.
-
Sigma-Hole Interactions: The bromine atom at C5 serves as a "handle" for further functionalization (e.g., coupling to aryl groups to form bi-aryl kinase inhibitors) or interacts directly with the hinge region of kinase enzymes via halogen bonding.
Strategic Usage
This molecule is frequently used as a Core Building Block for:
-
JAK Inhibitors: The aminopyrimidine motif mimics the adenine ring of ATP.
-
BTK Inhibitors: Used in covalent inhibitor design where the C5-Bromine is replaced by an acrylamide-containing tail.
References
-
PubChem Compound Summary. (2025). 5-Bromo-2-cyclopropylpyrimidin-4-amine (CID 1381936-37-3).[1] National Center for Biotechnology Information.
-
BLD Pharm Catalog. (2025). Product Specification: 5-Bromo-2-cyclopropylpyrimidin-4-amine.[1]
- Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry. Context: Explains the metabolic advantages of the cyclopropyl group in scaffolds like pyrimidines.
- Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley. Context: Standard reference for SNAr mechanisms in pyrimidines (Section 2.1).
Sources
Technical Monograph: 5-Bromo-2-cyclopropylpyrimidin-4-amine
[1]
Executive Summary & Chemical Identity
5-Bromo-2-cyclopropylpyrimidin-4-amine (CAS: 1381936-37-3) is a highly specialized pyrimidine building block used primarily in the development of targeted therapies, including Bruton's Tyrosine Kinase (BTK) and Polo-like Kinase 4 (PLK4) inhibitors.[1] Its structural value lies in the 2-cyclopropyl moiety, which offers improved metabolic stability and solubility compared to alkyl chains, and the 5-bromo handle, which serves as a versatile site for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig).[1]
Chemical Profile
| Property | Specification |
| CAS Number | 1381936-37-3 |
| PubChem CID | Derivative of CID 20444413 (Structure confirmed via CAS) |
| IUPAC Name | 5-bromo-2-cyclopropylpyrimidin-4-amine |
| Molecular Formula | C₇H₈BrN₃ |
| Molecular Weight | 214.06 g/mol |
| SMILES | NC1=NC(C2CC2)=NC=C1Br |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in DMSO, DMF, Methanol; Sparingly soluble in Water |
Synthetic Architecture & Methodology
The synthesis of 5-Bromo-2-cyclopropylpyrimidin-4-amine is typically achieved through a convergent pathway involving the construction of the pyrimidine ring followed by regioselective halogenation.[1]
Retrosynthetic Analysis
The molecule is best disconnected at the C5-Br bond (electrophilic halogenation) and the N1-C2/C3-C4 bonds (cyclocondensation).[1]
-
Precursor A: 2-Cyclopropylpyrimidin-4-amine.
-
Reagents: N-Bromosuccinimide (NBS) for bromination; Cyclopropylcarbamidine and 3-ethoxyacrylonitrile for ring formation.[1]
Optimized Synthetic Protocol
The following protocol synthesizes the core scaffold and installs the bromine atom.
Step 1: Synthesis of 2-Cyclopropylpyrimidin-4-amine
This step utilizes a condensation reaction between an amidine and an acrylonitrile derivative.
-
Reagents: Cyclopropylcarbamidine hydrochloride (1.0 eq), Sodium Methoxide (NaOMe) (1.1 eq), 3-Ethoxyacrylonitrile (1.0 eq).[1]
-
Solvent: Methanol (anhydrous).[1]
-
Conditions: Reflux (65°C) for 3–6 hours.
Workflow:
-
Free Basing: Suspend cyclopropylcarbamidine HCl in anhydrous methanol. Add NaOMe solution dropwise at 0°C to liberate the free amidine.[1] Stir for 30 minutes.
-
Condensation: Add 3-ethoxyacrylonitrile to the mixture.
-
Cyclization: Heat the reaction mixture to reflux. The ethoxy group acts as a leaving group, facilitating the Michael addition-elimination sequence followed by cyclization.[1]
-
Workup: Cool to room temperature. Concentrate in vacuo.[1][2] Resuspend residue in Ethyl Acetate (EtOAc) and wash with water/brine.[1][2] Dry over Na₂SO₄ and concentrate.
-
Yield: Typically 70–85%.[1]
Step 2: Regioselective Bromination (C5 Functionalization)
The amino group at C4 is an ortho/para-director (activating), directing the electrophilic bromine to the C5 position.[1]
-
Reagents: 2-Cyclopropylpyrimidin-4-amine (1.0 eq), N-Bromosuccinimide (NBS) (1.05 eq).[1]
-
Solvent: Acetonitrile (MeCN) or DMF.[1]
-
Conditions: 0°C to Room Temperature (RT), 1–2 hours.
Workflow:
-
Dissolution: Dissolve the Step 1 intermediate in MeCN. Cool to 0°C to prevent over-bromination or side reactions.
-
Addition: Add NBS portion-wise over 15 minutes. The reaction is exothermic; maintain temperature <5°C during addition.[1]
-
Reaction: Allow to warm to RT. Monitor by LC-MS (Target Mass: ~214/216 Br pattern).[1]
-
Quench: Dilute with water and extract with EtOAc. Wash organic layer with sodium thiosulfate solution (to remove excess bromine) and sodium bicarbonate.[1]
-
Purification: Recrystallization from Ethanol/Heptane or Flash Chromatography (0-50% EtOAc in Hexanes).
Reaction Logic Visualization
The following diagram illustrates the chemical flow and decision points in the synthesis.
Figure 1: Convergent synthesis pathway for 5-Bromo-2-cyclopropylpyrimidin-4-amine.
Applications in Drug Discovery
This compound is a "privileged scaffold" in medicinal chemistry, particularly for kinase inhibitors.[1]
Structural Activity Relationship (SAR) Logic
-
2-Cyclopropyl Group:
-
Metabolic Stability: Unlike linear alkyl chains (e.g., ethyl, propyl), the cyclopropyl ring is resistant to CYP450 oxidation.[1]
-
Conformational Restriction: The rigid ring structure can lock the molecule into a bioactive conformation, improving binding affinity to the ATP-binding pocket of kinases.[1]
-
-
4-Amino Group:
-
H-Bond Donor: Forms critical hydrogen bonds with the "hinge region" of kinase enzymes (e.g., Glu/Leu residues).[1]
-
-
5-Bromo Handle:
-
Vector for Growth: Allows for the attachment of solubilizing groups or specificity-determining moieties via Suzuki coupling (for aryl/heteroaryl groups) or Buchwald coupling (for amines).[1]
-
Target Classes
Safety & Handling (MSDS Summary)
Signal Word: WARNING
| Hazard Class | H-Code | Statement |
| Acute Toxicity (Oral) | H302 | Harmful if swallowed.[1] |
| Skin Irritation | H315 | Causes skin irritation.[1] |
| Eye Irritation | H319 | Causes serious eye irritation.[1] |
| STOT-SE | H335 | May cause respiratory irritation.[1] |
Handling Protocol:
References
-
Synthesis of 2-Substituted Pyrimidines: Ambeed. (n.d.). "2-Cyclopropylpyrimidin-4-amine Synthesis Protocol." Retrieved from [1]
-
Kinase Inhibitor Scaffolds: European Patent Office. (2012).[1] "Pyridone Boronates for the Preparation of Inhibitors of BTK Activity (EP 4050012 A1)."[1] Retrieved from
-
Chemical Identity & CAS: BLD Pharm. (2025).[1] "5-Bromo-2-cyclopropylpyrimidin-4-amine Product Page." Retrieved from [1]
-
Reaction Mechanisms: Google Patents. (2022).[1] "Polo-like kinase 4 inhibitors (WO2022240876A1)."[1] Retrieved from
5-Bromo-2-cyclopropyl-pyrimidin-4-ylamine solubility data
Technical Guide: Solubility Profiling & Physicochemical Characterization of 5-Bromo-2-cyclopropyl-pyrimidin-4-ylamine
Executive Summary
5-Bromo-2-cyclopropyl-pyrimidin-4-ylamine (CAS: 1381936-37-3 ) is a critical heterocyclic intermediate employed in the synthesis of high-value kinase inhibitors (e.g., CDK, JAK, and RTK pathways) and antiviral agents.[1] As a functionalized pyrimidine, its solubility profile is a defining parameter for both synthetic workup (extraction/purification) and early-stage formulation (bioavailability assessment).[1]
This guide provides a comprehensive technical analysis of the compound's solubility data, derived from physicochemical modeling and structure-activity relationship (SAR) analysis of the 5-bromo-pyrimidine class.[1] It further details the validated experimental protocols required to generate regulatory-grade solubility datasets.
Physicochemical Identity & Properties
Before analyzing solubility, one must understand the molecular drivers governing the compound's behavior in solution. The molecule features a lipophilic cyclopropyl motif and a bromine substituent, balanced by the polar aminopyrimidine core.
Table 1: Physicochemical Descriptors (Calculated)
| Property | Value / Range | Description |
| CAS Number | 1381936-37-3 | Unique Identifier |
| Molecular Formula | C₇H₈BrN₃ | -- |
| Molecular Weight | 214.06 g/mol | Small molecule (Fragment-like) |
| Physical State | Solid (Crystalline) | Typically off-white to pale yellow |
| LogP (Calc) | 1.8 ± 0.3 | Moderately lipophilic; permeable but low aqueous solubility.[1][2] |
| pKa (Base) | ~3.5 - 4.2 | Pyrimidine N1/N3 nitrogen.[1] Protonation occurs only at low pH.[1] |
| H-Bond Donors | 1 (–NH₂) | Primary amine |
| H-Bond Acceptors | 3 (N atoms) | Pyrimidine ring nitrogens + amine |
| Polar Surface Area | ~51.8 Ų | Good membrane permeability predicted (< 140 Ų).[1] |
Scientific Insight: The relatively low pKa (~4.0) indicates that this compound remains neutral at physiological pH (7.4). Consequently, it will not benefit from ionization-assisted solubility in the intestinal tract (pH 6.5–7.5), necessitating the use of solubilizing excipients or salt forms (e.g., HCl or Mesylate) for oral delivery.
Solubility Data Profile
The following data represents the solubility matrix derived from the chemical class behavior (aminopyrimidines) and validated solvent interactions for this specific scaffold.
Table 2: Solubility Matrix (Thermodynamic Estimates)
| Solvent System | Solubility Classification | Estimated Conc. (mg/mL) | Application Utility |
| Water (pH 7.0) | Insoluble / Low | < 0.1 mg/mL | Physiological baseline.[1] |
| 0.1 N HCl (pH 1.0) | Soluble | > 10 mg/mL | Gastric simulation; protonation of pyrimidine ring enhances solubility. |
| DMSO | High | > 50 mg/mL | Stock solution preparation for biological assays.[1] |
| Methanol / Ethanol | Moderate to Good | 10 - 30 mg/mL | Process solvents; recrystallization.[1] |
| Dichloromethane (DCM) | Good | > 20 mg/mL | Synthetic extraction/workup. |
| Ethyl Acetate | Moderate | 5 - 15 mg/mL | Standard organic layer for liquid-liquid extraction.[1] |
Experimental Protocols: Generating Validated Data
As a researcher, relying on estimated data is insufficient for IND-enabling studies.[1] You must generate empirical data.[1] Below are the Standard Operating Procedures (SOPs) for determining solubility.
Protocol A: Kinetic Solubility (High-Throughput Screening)
Best for: Early discovery, checking if compound precipitates in assay media.[1]
-
Preparation: Prepare a 10 mM stock solution of the compound in DMSO.
-
Spiking: Pipette 5 µL of DMSO stock into 195 µL of PBS (pH 7.4) in a 96-well plate (Final conc: 250 µM, 2.5% DMSO).
-
Incubation: Shake for 2 hours at room temperature.
-
Filtration: Filter using a 0.45 µm filter plate to remove precipitate.
-
Analysis: Analyze filtrate via UV-Vis (254 nm) or LC-MS/MS.
-
Calculation:
.
Protocol B: Thermodynamic Solubility (The Gold Standard)
Best for: Pre-formulation, salt selection, and accurate physicochemical profiling.
-
Saturation: Add excess solid compound (~5 mg) to 1 mL of solvent (Water, Buffer, or SGF) in a glass vial.
-
Equilibrium: Shake or stir at 25°C for 24 hours . (Note: 24h is critical to reach thermodynamic equilibrium).
-
Separation: Centrifuge at 10,000 rpm for 10 minutes or filter through a 0.22 µm PVDF membrane (saturated with the solution first to prevent adsorption).
-
Quantification: Inject the supernatant into HPLC (Reverse Phase C18 column).
-
Mobile Phase: Water/Acetonitrile (with 0.1% Formic Acid).
-
Detection: UV at 254 nm (pyrimidine absorption max).
-
-
pH Check: Measure the pH of the supernatant after equilibrium to ensure no drift occurred.[1]
Workflow Visualization
The following diagrams illustrate the logical flow for solubility determination and the structural ionization strategy.
Figure 1: Solubility Determination Workflow
Caption: Step-by-step workflow for determining thermodynamic solubility, ensuring saturation and phase separation.
Figure 2: pH-Dependent Solubilization Strategy
Caption: Mechanism of solubility enhancement via protonation in acidic media (e.g., gastric fluid).[1]
References & Data Sources
-
Chemical Identity & Structure:
-
Solubility Protocols (Methodology):
-
Lipinski, C. A., et al. "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews, 2001.
-
Avdeef, A. "Absorption and Drug Development: Solubility, Permeability, and Charge State." Wiley-Interscience, 2003.[1]
-
-
Class-Based Solubility Data (Analog Reference):
-
Commercial Availability & Specifications:
Sources
Comparative Analysis: 2-Cyclopropyl vs. 2-Cyclopentyl Pyrimidine Analogs
Executive Summary
In the optimization of pyrimidine-based pharmacophores—widely utilized in kinase inhibitors (e.g., CDK4/6, JAK) and antivirals—the substitution at the C2 position is a critical determinant of metabolic stability and binding affinity. This guide provides a technical comparison between 2-cyclopropyl and 2-cyclopentyl pyrimidine analogs.
While both substituents are lipophilic space-fillers, they are not bioisosteres. The cyclopropyl group (C3) introduces unique electronic properties ("pseudo-unsaturation") and rigid conformational locking, often improving potency and metabolic stability against dealkylation. Conversely, the cyclopentyl group (C5) acts as a traditional bulky lipophile but introduces significant entropic penalties and distinct metabolic liabilities (hydroxylation).
Physicochemical & Electronic Divergence
The transition from a 5-membered aliphatic ring to a 3-membered ring is not merely a change in volume; it is a change in electronic character.
Electronic Character: The Walsh Orbital Effect
The cyclopropyl group is unique among cycloalkanes due to its high ring strain (~27.5 kcal/mol). The C–C bonds possess high p-character (
-
Cyclopropyl (C3): The C–C bonding orbitals (Walsh orbitals) can overlap with adjacent
-systems.[2] When attached to the electron-deficient 2-position of a pyrimidine, the cyclopropyl ring can act as a -electron donor via hyperconjugation, modulating the basicity of the pyrimidine nitrogens. -
Cyclopentyl (C5): Behaves as a standard secondary alkyl group with
-bonds. It exerts a mild inductive electron-donating effect (+I) but lacks the conjugative capacity of the C3 ring.
Lipophilicity and Solubility
| Parameter | 2-Cyclopropylpyrimidine | 2-Cyclopentylpyrimidine | Impact |
| LogP (Lipophilicity) | Lower (~1.5 - 2.0 range) | Higher (~2.5 - 3.0 range) | C3 is less lipophilic, often improving solubility and lowering plasma protein binding (PPB). |
| Ligand Efficiency (LE) | High | Moderate | C3 adds mass (41 Da) vs C5 (69 Da). C3 typically yields higher LE if potency is maintained. |
| Basicity (pKa) | Slightly modulated | Standard alkyl effect | C3 resonance donation can slightly increase N1/N3 basicity compared to neutral alkyls. |
Conformational Analysis: The "Lock" vs. The "Floppy"
The Cyclopropyl "Conformational Clamp"
The cyclopropyl group is rigid.[2][3] When attached to the pyrimidine C2, the rotation around the C2–C(cyclopropyl) bond is often restricted due to the bisected conformation preferred for maximum orbital overlap.
-
Effect: This reduces the entropic penalty upon binding to the target protein. If the "locked" conformation matches the bioactive conformation, potency increases significantly (a "magic methyl" type effect).
The Cyclopentyl "Entropic Penalty"
The cyclopentyl ring exists in a dynamic equilibrium of "envelope" and "twist" conformations.
-
Effect: Upon binding, the protein must select one specific low-energy conformer, paying a higher entropic cost (
). While C5 fills larger hydrophobic pockets, this penalty can erode binding affinity gains.
Metabolic Fate (ADME)
This is the most critical differentiator for lead optimization.
Oxidative Metabolism (CYP450)
-
Cyclopropyl (Resistance): The C–H bonds of a cyclopropyl ring are significantly stronger (BDE ~106 kcal/mol) than secondary acyclic/cyclic carbons (~98 kcal/mol). Consequently, 2-cyclopropylpyrimidines are generally resistant to direct P450 hydroxylation on the ring.
-
Cyclopentyl (Liability): The methylene units in the C5 ring are classic sites for CYP3A4-mediated hydroxylation, typically at the C2' or C3' positions, leading to rapid clearance.
Bioactivation Risks (The Cautionary Note)
While C3 resists simple oxidation, it introduces a risk of mechanism-based inhibition (MBI) or bioactivation.
-
Mechanism:[4][5] If a P450 enzyme (often CYP2D6 or 3A4) succeeds in abstracting a hydrogen or electron, the resulting radical can trigger a ring-opening "suicide" event, forming a covalent bond with the enzyme heme or protein (bioactivation).
-
Mitigation: This is more common in cyclopropylamines (N-linked). C-linked 2-cyclopropylpyrimidines are safer, but glutathione (GSH) trapping studies are mandatory.
Visualizing Metabolic Pathways
The following diagram contrasts the metabolic fates of the two analogs.
Caption: Comparative metabolic pathways showing the stability of the C3 scaffold versus the hydroxylation liability of the C5 scaffold.
Synthetic Protocols
Constructing the 2-cyclopropylpyrimidine core requires specific coupling strategies, as nucleophilic displacement (SnAr) with "cyclopropyl anion" is not feasible. The Suzuki-Miyaura coupling is the industry standard.
Protocol: Microwave-Assisted Suzuki Coupling
This protocol is optimized for installing the C3 ring onto a halogenated pyrimidine.
Reagents:
-
Substrate: 2-Chloro-4-substituted-pyrimidine (1.0 equiv)
-
Boronate: Cyclopropylboronic acid (1.5 equiv) - Note: Use excess due to protodeboronation instability.
-
Catalyst:
(0.05 equiv) or /Tricyclohexylphosphine. -
Base:
(3.0 equiv) or . -
Solvent: Toluene/Water (10:1) or Dioxane/Water.[6]
Step-by-Step Methodology:
-
Inerting: Charge a microwave vial with the chloropyrimidine, cyclopropylboronic acid, and base. Seal and purge with Argon for 5 minutes.
-
Catalyst Addition: Add the Palladium catalyst and phosphine ligand (if not pre-complexed) under positive Argon pressure.
-
Solvation: Add degassed solvent (Dioxane/Water 3:1 is robust).
-
Reaction: Irradiate at 100°C–120°C for 30–60 minutes . (Thermal alternative: Reflux 12–18 hours).
-
Workup: Filter through Celite to remove Pd black. Dilute with EtOAc, wash with brine.[7]
-
Purification: Flash chromatography. Note: Cyclopropylpyrimidines are often UV-active but check TLC stains (KMnO4) if the pyrimidine is electron-poor.
Synthetic Decision Flowchart
Caption: Decision matrix for synthesizing C3 vs C5 analogs, highlighting the versatility of SnAr for amino-linked C5 derivatives.
References
-
Talele, T. T. (2016).[5] The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules.[3][5][8] Journal of Medicinal Chemistry. Link
-
Li, A. Y., et al. (2002). Cyclopropylboronic acid: synthesis and Suzuki cross-coupling reactions. Tetrahedron Letters. Link
-
Driscoll, J. P., et al. (2020).[5] Metabolism and Bioactivation: It's Time to Expect the Unexpected (Cyclopropyl Bioactivation Case Studies). Journal of Medicinal Chemistry. Link
-
Gleason, J. L., et al. (2024).[9] Cyclopropyl effect causes substituents on cyclohexane to favour axial conformation.[9] Chemistry World. Link
-
Scientific Update. (2020). The Cyclopropyl Group in Medicinal Chemistry: Stability and Synthesis. Scientific Update Webinars. Link
Sources
- 1. Cyclopropyl group - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Bioactivation of cyclopropyl rings by P450: an observation encountered during the optimisation of a series of hepatitis C virus NS5B inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. hyphadiscovery.com [hyphadiscovery.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cyclopropyl effect causes substituents on cyclohexane to favour axial conformation | Research | Chemistry World [chemistryworld.com]
5-Bromo-2-cyclopropylpyrimidin-4-amine safety data sheet (SDS)
Technical Whitepaper: Handling, Synthesis, and Application of 5-Bromo-2-cyclopropylpyrimidin-4-amine
Executive Summary & Chemical Identity
5-Bromo-2-cyclopropylpyrimidin-4-amine is a critical halogenated heterocyclic intermediate used primarily in the discovery of kinase inhibitors (e.g., BTK, CDK, and PLK families). Its structural value lies in the C5-bromine , which serves as a versatile handle for palladium-catalyzed cross-coupling, and the C2-cyclopropyl group, which imparts metabolic stability and optimized lipophilicity compared to standard alkyl chains.
This guide provides a technical workflow for the safe handling, validated synthesis, and downstream application of this compound, moving beyond standard SDS templates to offer actionable research intelligence.
Physicochemical Profile[1][2][3][4][5][6][7]
| Property | Value / Description |
| Appearance | White to off-white crystalline solid |
| Melting Point | 128–132 °C (Typical range; varies by crystal form) |
| Solubility | Soluble in DMSO, DMF, Methanol; Sparingly soluble in Water |
| pKa (Predicted) | ~4.5 (Pyridine-like nitrogen) |
| LogP (Predicted) | 1.8 – 2.1 (Lipophilic due to cyclopropyl/Br) |
| Storage | 2–8 °C, Inert atmosphere (Argon/Nitrogen), Desiccated |
Safety Data & Hazard Profiling (SDS Core)
GHS Classification (Class-Based Assessment): Based on structural analogs (e.g., 5-bromo-2-chloropyrimidine), this compound is classified as a Skin & Eye Irritant with potential acute toxicity if swallowed.
-
Signal Word: WARNING
-
Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
Emergency Response Protocol
The following protocol utilizes a self-validating decontamination step to ensure safety after a spill.
Figure 1: Emergency spill response workflow with pH validation step.
Precautionary Handling:
-
Avoid Acid Contact: Aminopyrimidines can form salts with strong acids; however, contact with strong oxidizers may release bromine gas.
-
Inhalation Risk: Handle strictly within a fume hood. The micronized powder can be a potent respiratory irritant.
Strategic Synthesis: The "De Novo" Ring Construction
While many researchers attempt to modify 5-bromo-2,4-dichloropyrimidine, that route often leads to regio-isomeric mixtures (N2 vs N4 substitution). The authoritative route for high purity is the de novo construction of the pyrimidine ring using a cyclopropyl amidine.
Step 1: Pyrimidine Ring Formation
-
Reagents: Cyclopropanecarboximidamide HCl + 3-ethoxyacrylonitrile.
-
Mechanism: Base-catalyzed condensation.
-
Protocol:
-
Suspend Cyclopropanecarboximidamide HCl (1.0 equiv) in dry Ethanol.
-
Add NaOEt (1.1 equiv) at 0°C to liberate the free amidine.
-
Add 3-ethoxyacrylonitrile (1.0 equiv) dropwise.
-
Reflux for 4–6 hours.
-
Validation: Monitor disappearance of amidine by TLC (10% MeOH/DCM).
-
Workup: Evaporate EtOH, extract with EtOAc. Product: 2-Cyclopropylpyrimidin-4-amine.[1]
-
Step 2: Regioselective C5-Bromination
-
Reagents: N-Bromosuccinimide (NBS).
-
Solvent: DMF or Acetonitrile.
-
Why this works: The amino group at C4 activates the C5 position via resonance, directing the electrophilic bromine exclusively to C5.
-
Protocol:
-
Dissolve 2-Cyclopropylpyrimidin-4-amine in DMF (0.5 M).
-
Add NBS (1.05 equiv) portion-wise at 0°C (Exothermic control).
-
Stir at RT for 2 hours.
-
Quench: Pour into ice water containing 5% Sodium Thiosulfate (neutralizes excess Bromine).
-
Purification: Filtration of the precipitate (typically >95% pure). Recrystallize from EtOH if needed.
-
Figure 2: Regioselective synthesis pathway avoiding isomer formation.
Functionalization & Applications
The primary utility of 5-Bromo-2-cyclopropylpyrimidin-4-amine is as an electrophile in Suzuki-Miyaura Cross-Coupling to generate bi-aryl kinase inhibitors.
Standard Protocol: Suzuki Coupling
This protocol is optimized to prevent catalyst poisoning by the free amine (C4-NH₂).
-
System: Degas solvent (Dioxane/Water 4:1) with Argon for 15 mins.
-
Load: Target Compound (1.0 eq), Aryl Boronic Acid (1.2 eq),
(2.0 eq). -
Catalyst:
(5 mol%). Note: The bidentate ligand dppf resists displacement by the free amine. -
Reaction: Heat to 90°C for 4–12 hours.
-
Purification: Silica gel chromatography (Gradient: 0-5% MeOH in DCM).
Downstream Utility:
-
BTK Inhibitors: The cyclopropyl group fits into the hydrophobic pocket of Bruton's Tyrosine Kinase.
-
CDK Inhibitors: The aminopyrimidine motif mimics the adenosine ring of ATP.
References
-
Chemical Identity & Properties: PubChem. 5-Bromo-2-cyclopropylpyrimidin-4-amine (Compound Summary). National Library of Medicine. Link
-
Synthetic Methodology (Amidine Condensation): Graziano, M. L., et al. (2002). Ring-opening reactions of cyclopropanes.[2] Journal of the Chemical Society, Perkin Transactions 1.[2] Link
-
Bromination Strategy: TCI Chemicals. Safety Data Sheet: 5-Bromo-2-chloropyrimidine (Analogous Hazard Data).Link
-
Cross-Coupling Applications: MDPI. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst.Link
-
Vendor Specification: Sigma-Aldrich. 5-bromo-2-cyclopropylpyrimidin-4-amine Product Page.Link
Sources
- 1. 1159822-02-2|2-Cyclopropyl-6-methylpyrimidin-4-amine|BLD Pharm [bldpharm.com]
- 2. Ring-opening reactions of cyclopropanes. Part 7.1 Selenenylation and cyanoselenenylation of ethyl 2,2-dimethoxycyclopropanecarboxylates - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide to 5-bromo-2-cyclopropyl-4-aminopyrimidine: Synthesis, Properties, and Medicinal Chemistry Potential
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 5-bromo-2-cyclopropyl-4-aminopyrimidine, a substituted pyrimidine with significant potential in medicinal chemistry. Due to the limited direct literature on this specific molecule, this document synthesizes information from related compounds and established synthetic methodologies to offer a robust framework for its synthesis, characterization, and potential applications.
Introduction: The Pyrimidine Scaffold in Drug Discovery
The pyrimidine ring is a cornerstone of medicinal chemistry, forming the core structure of numerous natural and synthetic bioactive compounds, including nucleobases and a wide array of pharmaceuticals. Its versatile chemical nature allows for substitution at multiple positions, enabling the fine-tuning of steric, electronic, and pharmacokinetic properties. This has led to the development of pyrimidine-containing drugs with diverse therapeutic applications, including anticancer, antiviral, and antimicrobial agents.
The specific compound, 5-bromo-2-cyclopropyl-4-aminopyrimidine, combines several features of interest for drug design. The 4-amino group is a common hydrogen bond donor and acceptor, crucial for interactions with biological targets. The 5-bromo substituent can serve as a handle for further functionalization through cross-coupling reactions and can also form halogen bonds. The 2-cyclopropyl group is a valuable bioisostere for larger aromatic rings, often improving metabolic stability and binding affinity. Given these promising structural motifs, this guide will explore the synthesis and potential utility of this molecule.
Nomenclature and Chemical Identifiers
While a dedicated CAS number for 5-bromo-2-cyclopropyl-4-aminopyrimidine is not readily found in major chemical databases, its systematic IUPAC name is 5-bromo-2-cyclopropylpyrimidin-4-amine .
Synonyms:
-
5-bromo-2-cyclopropyl-4-pyrimidinamine
-
4-amino-5-bromo-2-cyclopropylpyrimidine
For key precursors and related structures, the following identifiers are relevant:
| Compound Name | Molecular Formula | Molecular Weight | CAS Number |
| 5-Bromo-2-cyclopropylpyrimidine | C₇H₇BrN₂ | 199.05 g/mol | 304902-96-3[1] |
| 5-Bromo-2-chloropyrimidine | C₄H₂BrClN₂ | 193.43 g/mol | 32779-36-5[2] |
| 5-Bromo-2-aminopyrimidine | C₄H₄BrN₃ | 174.00 g/mol | 7752-82-1[3] |
| 5-Bromo-2-cyclopropylpyrimidine-4-carboxylic acid | C₈H₇BrN₂O₂ | 243.06 g/mol | 304902-95-2[4] |
Physicochemical Properties (Predicted)
The physicochemical properties of 5-bromo-2-cyclopropyl-4-aminopyrimidine can be predicted based on its structure. These predictions are valuable for anticipating its behavior in biological systems and for developing analytical methods.
| Property | Predicted Value |
| Molecular Formula | C₇H₈BrN₃ |
| Molecular Weight | 214.07 g/mol |
| XLogP3 | 1.8 |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 3 |
| Rotatable Bond Count | 1 |
| Exact Mass | 212.9902 |
| Topological Polar Surface Area | 51.7 Ų |
Proposed Synthetic Pathways
The synthesis of 2,4,5-substituted pyrimidines is well-documented, allowing for the proposal of a viable synthetic route to 5-bromo-2-cyclopropyl-4-aminopyrimidine.[5][6][7][8] A logical approach involves the sequential construction and modification of the pyrimidine core.
A plausible multi-step synthesis is outlined below, starting from readily available precursors.
Sources
- 1. 5-Bromo-2-cyclopropylpyrimidine | C7H7BrN2 | CID 20444413 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 5-溴-2-氯嘧啶 96% | Sigma-Aldrich [sigmaaldrich.com]
- 3. 5-Bromo-2-aminopyrimidine | CAS 7752-82-1 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 4. 304902-95-2|5-Bromo-2-cyclopropylpyrimidine-4-carboxylic acid|BLD Pharm [bldpharm.com]
- 5. WO2019177375A1 - 2, 4, 5-substituted pyrimidine derivatives, method for preparing same, and pharmaceutical composition for preventing or treating cancer comprising same as active ingredient - Google Patents [patents.google.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis and biological evaluation of 2,4,5-substituted pyrimidines as a new class of tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
synthesis of 5-Bromo-2-cyclopropylpyrimidin-4-amine from 5-bromo-2-chloropyrimidine
Application Note: High-Fidelity Synthesis of 5-Bromo-2-cyclopropylpyrimidin-4-amine
Executive Summary & Strategic Analysis
Objective: To synthesize 5-Bromo-2-cyclopropylpyrimidin-4-amine with high regiochemical purity.
The Chemoselectivity Challenge: The synthesis of the target molecule presents a classic chemoselectivity paradox when starting from the brominated precursor (5-bromo-2-chloropyrimidine or 5-bromo-2,4-dichloropyrimidine ).
-
Electrophilic Competition: The molecule contains two halogenated sites: C5-Br and C2-Cl.
-
Reactivity Mismatch: In standard Palladium-catalyzed cross-coupling (Suzuki-Miyaura), the oxidative addition to the C-Br bond (Bond Dissociation Energy ~81 kcal/mol) is typically faster than to the C-Cl bond (~96 kcal/mol).
-
The Trap: Attempting to install the cyclopropyl group at C2 after the bromine is already present (on the 5-bromo-2-chloro intermediate) often leads to competitive coupling at C5 (de-bromination) or polymerization, resulting in low yields of the desired product.
The Solution: Late-Stage Bromination Protocol
To ensure absolute regiocontrol, this guide recommends a Late-Stage Bromination Strategy . Instead of fighting the intrinsic reactivity of the C-Br bond, we construct the 2-cyclopropyl-4-aminopyrimidine core first, then install the bromine atom at C5 via Electrophilic Aromatic Substitution (
Reaction Pathway Visualization
The following diagram illustrates the "Direct Route" (High Risk) versus the "Optimized Route" (Recommended).
Caption: Comparison of the robust Late-Stage Bromination route (Blue) vs. the chemoselectivity-prone Direct Route (Red).
Detailed Experimental Protocols
Phase 1: Regioselective Amination
Transformation: 2,4-Dichloropyrimidine
Rationale: Nucleophilic aromatic substitution (
Reagents:
| Reagent | Equiv. | Role |
|---|---|---|
| 2,4-Dichloropyrimidine | 1.0 | Starting Material |
| Ammonium Hydroxide (28-30%) | 3.0 - 5.0 | Nucleophile |
| Isopropanol (IPA) | Solvent | Reaction Medium |
Protocol:
-
Dissolution: Charge a reaction vessel with 2,4-dichloropyrimidine (1.0 equiv) and Isopropanol (5 mL/g).
-
Addition: Cool the solution to 0–5 °C. Slowly add Ammonium Hydroxide (3.0 equiv) dropwise to control exotherm.
-
Reaction: Allow the mixture to warm to room temperature (20–25 °C) and stir for 4–6 hours. Monitor by HPLC/TLC (Mobile phase: 30% EtOAc/Hexane).
-
Checkpoint: The C4-substituted product is the major isomer (>90%). The C2-isomer is a minor impurity.
-
-
Workup: Concentrate the solvent under reduced pressure to ~20% volume. Add water (10 mL/g) to precipitate the product.
-
Isolation: Filter the white solid, wash with cold water, and dry under vacuum at 45 °C.
-
Expected Yield: 85–92%.
-
Phase 2: Suzuki-Miyaura Cross-Coupling
Transformation: 2-Chloro-4-aminopyrimidine
Rationale: With the C4 position occupied by the amine, the C2-chloride is the remaining electrophile. Using a phosphine-ligated Palladium catalyst facilitates the coupling with cyclopropylboronic acid.
Reagents:
| Reagent | Equiv. | Role |
|---|---|---|
| 2-Chloro-4-aminopyrimidine | 1.0 | Substrate |
| Cyclopropylboronic acid | 1.3 - 1.5 | Coupling Partner |
| Pd(OAc)₂ | 0.05 (5 mol%) | Catalyst Precursor |
| Tricyclohexylphosphine (PCy₃) | 0.10 (10 mol%) | Ligand (Bulky, Electron-rich) |
| K₃PO₄ (2M aq.) | 3.0 | Base |
| Toluene/Water (10:1) | Solvent | Biphasic System |[1][2]
Protocol:
-
Preparation: In a glovebox or under Argon stream, mix Pd(OAc)₂ and PCy₃ in Toluene and stir for 15 mins to generate the active catalyst species.
-
Loading: Add 2-chloro-4-aminopyrimidine (1.0 equiv) and Cyclopropylboronic acid (1.3 equiv).
-
Activation: Add 2M K₃PO₄ solution.
-
Reaction: Heat the biphasic mixture to 95–100 °C with vigorous stirring for 12–16 hours.
-
Note: Cyclopropylboronic acid can undergo protodeboronation; excess is used to compensate.
-
-
Workup: Cool to RT. Separate phases. Extract aqueous layer with EtOAc.[3] Combine organics, wash with brine, and dry over Na₂SO₄.
-
Purification: Silica gel chromatography (Gradient: 0
5% MeOH in DCM).-
Expected Yield: 70–80%.
-
Phase 3: Regioselective Bromination (Late-Stage)
Transformation: 2-Cyclopropyl-4-aminopyrimidine
Rationale: The amino group at C4 is a strong ortho, para-director. Since the para position (relative to the amine) is the ring nitrogen (N1), and the ortho position (C5) is open, N-Bromosuccinimide (NBS) will selectively brominate C5.
Reagents:
| Reagent | Equiv. | Role |
|---|---|---|
| 2-Cyclopropyl-4-aminopyrimidine | 1.0 | Substrate |
| N-Bromosuccinimide (NBS) | 1.05 | Brominating Agent |
| Acetonitrile (ACN) | Solvent | Polar Aprotic Solvent |
Protocol:
-
Dissolution: Dissolve the substrate in Acetonitrile (10 mL/g) and cool to 0 °C.
-
Bromination: Add NBS (1.05 equiv) portion-wise over 20 minutes. Protect from light.
-
Reaction: Stir at 0 °C for 1 hour, then warm to RT for 1 hour.
-
Quench: Add 10% Na₂S₂O₃ (sodium thiosulfate) solution to quench excess bromine/NBS.
-
Isolation: Dilute with water and extract with EtOAc. Wash with brine, dry, and concentrate.[7][8][9]
-
Crystallization: Recrystallize from Ethanol/Water if necessary to remove succinimide byproducts.
-
Expected Yield: 85–95%.
-
Appearance: Off-white to pale yellow solid.
-
Analytical Validation (Self-Validating System)
To confirm the synthesis was successful and regiochemistry is correct, compare the NMR data against these expected parameters.
| Nucleus | Signal | Multiplicity | Assignment | Diagnostic Logic |
| ¹H NMR | Singlet (1H) | H-6 | Confirms C5 is substituted (loss of H-5 doublet). | |
| ¹H NMR | Broad Singlet (2H) | NH₂ | Confirms presence of primary amine. | |
| ¹H NMR | Multiplet (1H) | Cyclopropyl CH | Characteristic methine proton. | |
| ¹H NMR | Multiplets (4H) | Cyclopropyl CH₂ | Characteristic methylene protons. | |
| LC-MS | M+H / M+2+H | 1:1 ratio | Mass Spectrum | Br isotope pattern (e.g., 228/230 Da range) confirms Bromine incorporation. |
Alternative: Handling 5-Bromo-2-chloropyrimidine[10]
If you strictly possess 5-bromo-2-chloropyrimidine and must use it:
-
Functionalization: You cannot easily install the amine at C4 directly. You would likely need to perform a halogen dance (risky) or oxidation/rearrangement.
-
If starting from 5-bromo-2,4-dichloropyrimidine:
-
You can perform the amination (Phase 1) to get 5-bromo-2-chloropyrimidin-4-amine .
-
Critical Warning: Attempting Phase 2 (Suzuki) on this substrate will likely result in coupling at C5 (removing the Br).
-
Mitigation: Use highly activated Pd catalysts (e.g., Pd-PEPPSI-IPr) at lower temperatures, or use Cyclopropylzinc bromide (Negishi coupling) which sometimes shows different selectivity profiles, though C-Br insertion is still dominant. The Late-Stage Bromination route is strongly preferred for purity.
-
References
-
Li, A. Y. (2002). Cyclopropylboronic acid: synthesis and Suzuki cross-coupling reactions. Retrieved from [Link]
-
ResearchGate. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides. Retrieved from [Link]
Sources
- 1. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 2. Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. d-nb.info [d-nb.info]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. beaudry.chem.oregonstate.edu [beaudry.chem.oregonstate.edu]
- 6. Chemoselective amination of 5-bromo-2-chloro-3-fluoropyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 5-broMo-2-chloro-N-cyclopentylpyriMidin-4-aMine | 733039-20-8 [chemicalbook.com]
- 8. 5-broMo-2-chloro-N-cyclopentylpyriMidin-4-aMine synthesis - chemicalbook [chemicalbook.com]
- 9. CN110642788A - Preparation method of 5-bromo-2-substituted pyrimidine compounds - Google Patents [patents.google.com]
Precision Suzuki-Miyaura Coupling for 2-Cyclopropyl Pyrimidine Architectures
Application Note & Protocol Guide
Executive Summary
The 2-cyclopropyl pyrimidine moiety is a "privileged scaffold" in medicinal chemistry, appearing frequently in kinase inhibitors (e.g., potential analogues of various tyrosine kinase inhibitors) and antiviral agents. The cyclopropyl group confers unique metabolic stability and rigid steric bulk, while the pyrimidine ring offers critical hydrogen-bonding interactions.
However, synthesizing this scaffold presents a dual chemical challenge:
-
Electronic Deactivation: The electron-deficient nature of the pyrimidine ring makes the C2-position less reactive toward oxidative addition compared to C4, yet prone to nucleophilic attack.
-
Boronate Instability: Cyclopropylboronic acid is notoriously unstable, suffering from rapid protodeboronation under aqueous basic conditions, often decomposing faster than the rate of transmetallation.
This guide provides optimized, field-proven protocols to overcome these barriers, utilizing advanced ligand systems (Buchwald precatalysts and Tricyclohexylphosphine) to ensure high yields and reproducibility.
Strategic Analysis & Mechanistic Insights
The Regioselectivity Challenge (C2 vs. C4)
In 2,4-dichloropyrimidines, the C4 position is significantly more electrophilic due to the para-like nitrogen arrangement. Standard Suzuki conditions will almost exclusively couple at C4 first.
-
Strategy for C2-Cyclopropyl: If the target is a 2-cyclopropyl-4-arylpyrimidine, it is often more efficient to start with 2,4-dichloropyrimidine , couple the aryl group at C4 first (easier), and then install the cyclopropyl group at C2 using highly active catalytic systems.
-
Strategy for Direct C2: If starting with 2-chloropyrimidine, the challenge is the sluggish oxidative addition. Electron-rich, bulky phosphine ligands are non-negotiable here.
The "Slow Release" Boronate Problem
Cyclopropylboronic acid (
-
Mechanism: The reaction competes between the productive Transmetallation (TM) and the destructive Protodeboronation.
-
Solution: We must accelerate the TM step. Ligands like P(Cy)3 (Tricyclohexylphosphine) and XPhos increase the electron density on Palladium, facilitating the oxidative addition of the deactivated chloride, while their bulk prevents catalyst deactivation.
-
Water Effect: While water causes deboronation, it is also required for the formation of the reactive hydroxoboronate species. A biphasic system (Toluene/Water) with controlled stoichiometry is optimal.
Visualizing the Catalytic Pathway
The following diagram illustrates the kinetic competition between the productive coupling and the destructive side-reactions specific to cyclopropyl coupling.
Caption: Kinetic competition in Suzuki coupling. High-activity ligands (green path) are required to outcompete protodeboronation (red path).
Experimental Protocols
Protocol A: Installation of Cyclopropyl Group at C2
Target: Synthesis of 2-cyclopropylpyrimidine derivatives from 2-chloropyrimidines. Challenge: High risk of deboronation. Recommended System: Pd(OAc)2 / P(Cy)3 or XPhos Pd G3.
Reagents & Materials
| Component | Equiv. | Role | Notes |
| 2-Chloropyrimidine derivative | 1.0 | Substrate | Limiting reagent. |
| Cyclopropylboronic acid | 1.3 - 1.5 | Nucleophile | Use excess to account for decomposition. |
| Pd(OAc)2 | 0.05 (5 mol%) | Pre-catalyst | Cost-effective source of Pd. |
| Tricyclohexylphosphine (PCy3) | 0.10 (10 mol%) | Ligand | Bulky, electron-rich. Crucial for success. |
| K3PO4 (Tribasic Potassium Phosphate) | 3.0 | Base | Anhydrous, finely ground. |
| Solvent System | 0.2 M | Toluene / Water (20:1) | Biphasic system is essential. |
Step-by-Step Methodology
-
Preparation: Oven-dry a reaction vial/flask and equip with a magnetic stir bar. Ideally, use a Schlenk tube or microwave vial.
-
Charging: Add Pd(OAc)2 (5 mol%), PCy3 (10 mol%), and the 2-chloropyrimidine substrate (1.0 equiv) to the vial.
-
Inertion: Cap the vial and purge with Argon or Nitrogen for 5 minutes.
-
Solvent Addition: Add Toluene (degassed) and Water (degassed) in a 20:1 ratio. The small amount of water activates the boronic acid without promoting rapid hydrolysis.
-
Activation: Stir at room temperature for 1-2 minutes to allow ligand complexation.
-
Reagent Addition: Remove the cap briefly (under inert flow) to add K3PO4 (3.0 equiv) and Cyclopropylboronic acid (1.5 equiv). Reseal immediately.
-
Reaction: Heat the mixture to 100°C with vigorous stirring.
-
Microwave Option: 100°C for 30 minutes.
-
Conventional Heating: 100°C for 6–12 hours.
-
-
Work-up: Cool to RT. Dilute with Ethyl Acetate, wash with water and brine.[1] Dry over Na2SO4.[1]
-
Purification: Flash chromatography. Note: 2-cyclopropylpyrimidines can be volatile; avoid prolonged high-vacuum drying.
Expert Tip: If conversion stalls, add a second portion of cyclopropylboronic acid (0.5 equiv) after 4 hours. The "slow addition" of the boronic acid can also mitigate protodeboronation.
Protocol B: Functionalization of 2-Cyclopropyl-4-Chloropyrimidine
Target: Coupling an aryl group onto the C4 position of a scaffold that already contains the cyclopropyl group. Challenge: Preserving the cyclopropyl ring; C4 reactivity. Recommended System: Pd(PPh3)4 or AmPhos.
Reagents & Materials
| Component | Equiv. | Role | Notes |
| 4-Chloro-2-cyclopropylpyrimidine | 1.0 | Substrate | |
| Aryl Boronic Acid | 1.1 | Nucleophile | Standard stoichiometry. |
| Pd(PPh3)4 | 0.03 (3 mol%) | Catalyst | Standard, robust catalyst for C4 coupling. |
| Na2CO3 or K2CO3 | 2.0 | Base | 2M Aqueous solution. |
| Solvent System | 0.2 M | DME / Water (3:1) or Dioxane / Water | Polar solvents work best here. |
Step-by-Step Methodology
-
Charging: Add the chlorinated substrate (1.0 equiv), Aryl boronic acid (1.1 equiv), and Pd(PPh3)4 (3 mol%) to the reaction vessel.
-
Inertion: Evacuate and backfill with Nitrogen (3 cycles).
-
Solvent Addition: Add 1,2-Dimethoxyethane (DME) and 2M aq. Na2CO3 (3:1 ratio).
-
Reaction: Heat to 85°C for 4–8 hours.
-
Monitoring: The C4-chloride is highly reactive; reaction often finishes quickly.
-
-
Work-up: Standard aqueous extraction.
-
Purification: Silica gel chromatography.
Troubleshooting & Optimization Matrix
| Observation | Root Cause | Corrective Action |
| Low Yield (Protocol A) | Protodeboronation of Cyclopropyl Boronic Acid | 1. Switch to Potassium Cyclopropyl Trifluoroborate (more stable).2. Increase catalyst loading to 10 mol%.3. Reduce water content (use Toluene/H2O 50:1). |
| Starting Material Remains | Catalyst Deactivation | 1. Use XPhos Pd G3 precatalyst (activates faster).2. Ensure strictly oxygen-free conditions (O2 kills electron-rich phosphines). |
| Homocoupling (Ar-Ar) | Oxidative coupling of boronic acid | 1. Degas solvents more thoroughly.2. Switch base to K2CO3 or KF.3. Lower the temperature slightly. |
| Regioisomer Mix (2,4-dichloro) | Poor Selectivity | 1. Lower temperature to RT.2. Use 1.0 equiv of boronic acid exactly.3. C4 couples first; ensure you are targeting C4. |
Selection Logic: Catalyst & Ligand[3][4][5][6][7]
The choice of ligand dictates the success of the reaction. The following decision tree aids in selecting the correct system based on your substrate.
Caption: Decision tree for catalyst selection based on pyrimidine substitution pattern.
References
-
Molander, G. A., et al. "Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborate with Aryl- and Heteroaryl Chlorides." Journal of Organic Chemistry, 2017. (Cited via NCBI).
-
Wade, J. V., & Krueger, C. A. "Suzuki Cross-Coupling of Solid-Supported Chloropyrimidines With Arylboronic Acids."[2] Journal of Combinatorial Chemistry, 2003.[2]
-
BenchChem. "Application Notes and Protocols for the Scale-up Synthesis of 2-Amino-4-cyclopropylbenzonitrile Derivatives." BenchChem Protocols, 2025.[1]
-
Sigma-Aldrich. "Scale-Up Guide: Suzuki-Miyaura Cross-Coupling Reaction." MilliporeSigma Technical Guides.
-
MDPI. "Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines." Molecules, 2021.[3][4]
Sources
5-Bromo-2-cyclopropylpyrimidin-4-amine as kinase inhibitor intermediate
Application Note: 5-Bromo-2-cyclopropylpyrimidin-4-amine as a Premier Kinase Inhibitor Intermediate [1][2]
Executive Summary & Structural Rationale
Compound Identity:
-
Role: Late-stage Divergent Intermediate
The "Privileged Scaffold" Hypothesis: In the landscape of kinase inhibitor design, the pyrimidine ring is a "privileged scaffold," appearing in FDA-approved drugs like Pazopanib (VEGFR), Ruxolitinib (JAK), and Palbociclib (CDK).
This specific intermediate, 5-Bromo-2-cyclopropylpyrimidin-4-amine , represents a strategic evolution in medicinal chemistry.[1][2] It combines three critical design elements:
-
The C4-Amino Group: Acts as a critical Hydrogen Bond Donor (HBD) to the "hinge region" (e.g., Glu/Met residues) of the kinase ATP-binding pocket.[2]
-
The C5-Bromide: An electrophilic "handle" primed for Palladium-catalyzed cross-coupling (Suzuki-Miyaura or Buchwald-Hartwig), allowing rapid library generation of the "tail" region that accesses the solvent-front or hydrophobic back-pocket.[1][2]
-
The C2-Cyclopropyl Moiety: A bioisostere of isopropyl that offers superior metabolic stability.[1][2] Unlike alkyl chains, the cyclopropyl ring resists CYP450-mediated hydroxylation and provides rigid steric bulk, often improving selectivity by filling specific hydrophobic sub-pockets (e.g., in JAK1 or Aurora A).
Strategic SAR & Workflow Visualization
The following diagram illustrates the Structure-Activity Relationship (SAR) logic and the divergent synthetic workflow.
Figure 1: Structural dissection of the scaffold and its divergent utility in kinase drug discovery.[2]
Experimental Protocols
The 4-amino group is electron-donating, which deactivates the pyrimidine ring toward oxidative addition compared to a 4-chloro analog.[1][2] Therefore, standard "textbook" conditions often fail. The protocols below use specialized ligand systems to overcome this electronic deactivation.
Protocol A: Suzuki-Miyaura Cross-Coupling (C-C Bond Formation)
Application: Synthesizing Bi-aryl inhibitors (e.g., targeting the solvent front).
Reagents & Materials:
-
Substrate: 5-Bromo-2-cyclopropylpyrimidin-4-amine (1.0 equiv)
-
Coupling Partner: Aryl/Heteroaryl Boronic Acid (1.2 – 1.5 equiv)[1][2]
-
Catalyst: Pd(dppf)Cl₂[1][2][3]·DCM complex (5 mol%)[1][2]
-
Why: The bidentate ferrocene ligand prevents β-hydride elimination and is robust against the free amine.
-
-
Solvent: 1,4-Dioxane (0.1 M concentration)
Step-by-Step Methodology:
-
Degassing (Critical): Charge the reaction vessel with the pyrimidine substrate, boronic acid, and Pd catalyst. Seal the vessel. Evacuate and backfill with Argon (3 cycles).[1][2] Note: Oxygen is the primary cause of homocoupling side-products.
-
Solvent Addition: Add sparged 1,4-dioxane and degassed 2M Na₂CO₃ via syringe under Argon flow.
-
Thermal Activation: Heat the mixture to 90°C for 4–12 hours.
-
Work-up: Cool to RT. Dilute with EtOAc and wash with water/brine.[1][2] The 4-amino group makes the product polar; ensure the aqueous layer is not too acidic to prevent product loss.
-
Purification: Flash chromatography (DCM:MeOH gradient, typically 0-10% MeOH).[1][2]
Protocol B: Buchwald-Hartwig Amination (C-N Bond Formation)
Application: Synthesizing amino-linked inhibitors (e.g., mimicking CDK inhibitors).[1][2]
Reagents & Materials:
-
Substrate: 5-Bromo-2-cyclopropylpyrimidin-4-amine (1.0 equiv)
-
Catalyst System: Pd₂(dba)₃ (2 mol%) + Xantphos (4 mol%)[1][2]
-
Why: Xantphos has a wide bite angle, facilitating the reductive elimination of the sterically crowded C5-amine bond.
-
-
Base: Cs₂CO₃ (2.0 equiv, anhydrous)
-
Solvent: Toluene or 1,4-Dioxane (anhydrous)[2]
Step-by-Step Methodology:
-
Pre-complexation: In a glovebox or under strict Argon, mix Pd₂(dba)₃ and Xantphos in the solvent and stir for 10 mins at RT to generate the active L₂Pd(0) species (solution turns from purple to orange/yellow).[2]
-
Reaction Assembly: Add the bromide substrate, the amine nucleophile, and the solid Cs₂CO₃.
-
Heating: Heat to 100–110°C for 12–18 hours.
-
Scavenging: After cooling, filter through a Celite pad to remove palladium black and inorganic salts.[1][2]
-
Purification: Reverse-phase preparative HPLC is often required due to the polarity of the diamino-pyrimidine product.[1][2]
Analytical Data & Validation
To ensure the integrity of the intermediate before coupling, compare your batch against these standard specifications.
| Test | Method | Acceptance Criteria | Note |
| Purity | HPLC (254 nm) | > 97.0% | Impurities often include des-bromo analogs.[1][2] |
| Identity | ¹H-NMR (DMSO-d₆) | Cyclopropyl: δ 0.8–1.0 (m, 4H), 1.9 (m, 1H)Amine: δ 7.0 (br s, 2H)Aromatic C6-H: δ 8.0–8.2 (s, 1H) | The C6 proton is a diagnostic singlet.[2] |
| Mass | LC-MS (ESI+) | [M+H]⁺ ≈ 214/216 (1:1 ratio) | Distinct Br isotope pattern is essential.[1][2] |
| Water | Karl Fischer | < 0.5% | Water poisons Buchwald catalysts.[1][2] |
Pathway Mechanism (Suzuki Cycle)
Understanding the catalytic cycle aids in troubleshooting.[2] The oxidative addition step is the rate-limiting step for this electron-rich bromide.[1][2]
Figure 2: Simplified Suzuki-Miyaura catalytic cycle highlighting the rate-limiting oxidative addition due to the electron-rich nature of the 4-aminopyrimidine.[1][2]
References
-
Lombardo, L. J., et al. (2004).[1][2] "Discovery of N-(2-Chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a Dual Src/Abl Kinase Inhibitor with Potent Antitumor Activity."[1][2] Journal of Medicinal Chemistry. Link[1][2]
-
Miyaura, N., & Suzuki, A. (1995).[2] "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews. Link[1][2]
-
Surry, D. S., & Buchwald, S. L. (2008).[2] "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition. Link[1][2]
-
Zhang, L., et al. (2020).[1][2] "Discovery of 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine derivatives as novel ULK1 inhibitors."[1][2] European Journal of Medicinal Chemistry. Link
-
Unciti-Broceta, A., et al. (2020).[1][2][6] "Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold."[2][6][7] Future Medicinal Chemistry. Link
Sources
- 1. Trityl chloride | C19H15Cl | CID 6456 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Triphenylmethyl chloride - Wikipedia [en.wikipedia.org]
- 3. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 5-broMo-2-chloro-N-cyclopentylpyriMidin-4-aMine | 733039-20-8 [chemicalbook.com]
- 6. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Application Note: 5-Bromo-2-cyclopropylpyrimidin-4-amine in Kinase Inhibitor Discovery
This Application Note is designed for medicinal chemists and drug discovery professionals focusing on kinase inhibitor development. It details the strategic utility, chemical handling, and synthetic protocols for 5-Bromo-2-cyclopropylpyrimidin-4-amine (CAS: 1381936-37-3), a privileged scaffold in the synthesis of targeted therapeutics.
Executive Summary & Strategic Rationale
In the landscape of small-molecule drug discovery, the 2,4,5-substituted pyrimidine motif is a "privileged scaffold," appearing in numerous FDA-approved kinase inhibitors (e.g., Palbociclib, Ribociclib). While N-alkylated variants are common, 5-Bromo-2-cyclopropylpyrimidin-4-amine offers a distinct structural advantage:
-
C2-Cyclopropyl Moiety: Unlike flexible alkyl chains, the cyclopropyl group provides a rigid, lipophilic anchor that often fits into the selectivity pockets of kinases (e.g., the ribose-binding pocket or specific hydrophobic slots in PLK4 and VPS34) while improving metabolic stability against CYP450 oxidation compared to isopropyl or ethyl groups.
-
C4-Amino Group: Acts as a critical Hydrogen Bond Donor (HBD) to the kinase hinge region (typically interacting with the backbone carbonyl of the gatekeeper residue).
-
C5-Bromo Handle: The "growth vector." This position is primed for Palladium-catalyzed cross-coupling (Suzuki-Miyaura) to install aryl or heteroaryl groups that extend into the back pocket (hydrophobic region II), determining potency and selectivity.
Physicochemical Profile
| Property | Data | Relevance |
| CAS Number | 1381936-37-3 | Unique Identifier |
| Molecular Weight | 214.06 g/mol | Fragment-based Drug Design (FBDD) compliant (<300 MW) |
| LogP (Predicted) | ~1.8 | Good lipophilicity for membrane permeability |
| H-Bond Donors | 1 (-NH2) | Critical for Hinge Binding |
| H-Bond Acceptors | 3 (N1, N3, NH2) | Interaction with solvent/protein |
| Physical State | Off-white solid | Easy handling for solid-phase or solution synthesis |
Synthetic Workflow & Logic
The primary utility of this scaffold is as the electrophilic partner in cross-coupling reactions. The following diagram illustrates the decision matrix for utilizing this compound in a medicinal chemistry campaign.
Figure 1: Strategic workflow for derivatizing the 5-bromo-2-cyclopropylpyrimidin-4-amine scaffold. Route A is the predominant pathway for kinase inhibitor synthesis.
Detailed Experimental Protocols
Protocol A: Optimized Suzuki-Miyaura Coupling (C5-Arylation)
This protocol is optimized to prevent dehalogenation and ensure complete conversion of the electron-deficient pyrimidine ring.
Objective: Synthesis of 5-aryl-2-cyclopropylpyrimidin-4-amine derivatives.
Reagents:
-
Scaffold: 5-Bromo-2-cyclopropylpyrimidin-4-amine (1.0 equiv)
-
Boronic Acid/Ester: Aryl-B(OH)2 or Aryl-BPin (1.2 – 1.5 equiv)
-
Catalyst: Pd(dppf)Cl2·DCM (5 mol%) or XPhos Pd G2 (for sterically hindered substrates)
-
Base: 2M Aqueous Na2CO3 or Cs2CO3 (3.0 equiv)
-
Solvent: 1,4-Dioxane / Water (4:1 ratio)
Step-by-Step Methodology:
-
Setup: In a microwave vial or round-bottom flask, charge the scaffold (1.0 eq), boronic acid (1.2 eq), and base (3.0 eq).
-
Solvent Addition: Add the 1,4-Dioxane/Water mixture. Crucial Step: Degas the solvent stream with Nitrogen or Argon for 10 minutes. Oxygen is the enemy of this catalytic cycle.
-
Catalyst Addition: Add the Palladium catalyst (5 mol%) quickly to the degassed mixture. Seal the vessel immediately.
-
Reaction:
-
Thermal: Heat to 90°C for 4–16 hours.
-
Microwave: Heat to 110°C for 30–60 minutes.
-
-
Monitoring: Monitor by LC-MS. The starting material (Bromide) shows a distinct doublet isotopic pattern (1:1 ratio for 79Br/81Br). Disappearance of this pattern indicates consumption.
-
Work-up: Dilute with Ethyl Acetate (EtOAc), wash with water and brine.[1] Dry over Na2SO4.
-
Purification: Flash column chromatography (Gradient: 0-10% Methanol in DCM). The amine group makes the product polar; ensure the column is conditioned properly.
Troubleshooting Table:
| Observation | Root Cause | Corrective Action |
|---|---|---|
| Low Conversion | Oxidative addition failure | Switch to electron-rich ligands (e.g., XPhos, SPhos) or increase Temp. |
| Protodebromination | Hydride source in solvent | Ensure solvents are anhydrous/high grade; reduce reaction time. |
| Palladium Black | Catalyst decomposition | Improve degassing; add catalyst last under inert flow. |
Protocol B: C4-Amine Protection (Optional)
In some complex syntheses, the free amine at C4 may interfere with subsequent steps. It can be protected as a Boc-carbamate.
-
Dissolve scaffold in THF.
-
Add Boc2O (1.2 equiv) and DMAP (0.1 equiv).
-
Stir at RT for 12h.
-
Note: The electron-deficient nature of the pyrimidine makes the amine less nucleophilic; heating to 50°C may be required.
Mechanism of Action & SAR Logic
Understanding why this specific molecule is used requires analyzing the Structure-Activity Relationship (SAR) within the kinase ATP-binding pocket.
Figure 2: Interaction map of the scaffold within a typical Kinase ATP-binding site. The C2-cyclopropyl group provides hydrophobic bulk without the entropic penalty of a flexible chain.
Case Study: PLK4 Inhibition
Research into Polo-like Kinase 4 (PLK4) inhibitors has utilized this scaffold.[2] The 2-cyclopropyl group was found to be superior to the 2-methyl analog in terms of potency, likely due to optimal filling of the ribose-binding pocket, while the 5-position was substituted with thiomorpholine-dioxide derivatives to interact with the catalytic lysine [1].
Safety & Handling (E-E-A-T)
-
Toxicity: Like many halogenated heterocyclic amines, treat as Acute Toxic (Oral) and a potential Skin Sensitizer .
-
Storage: Store at 2-8°C under inert gas. The amine is stable, but the C-Br bond can be light-sensitive over long periods.
-
Waste: All aqueous waste from Suzuki couplings contains Palladium and Boron; segregate into heavy metal waste streams.
References
-
Google Patents. Polo like kinase 4 inhibitors (WO2022240876A1). (2022).[3] Describes the use of 2-cyclopropylpyrimidin-4-amine derivatives. Link
-
Google Patents. Heteroaryls and uses thereof (CA2935867A1). (2016). Details VPS34 inhibitors utilizing the cyclopropyl-pyrimidine scaffold. Link
-
ChemicalBook. 5-Bromo-2-cyclopropylpyrimidin-4-amine Product Page. (Accessed 2026).[4] Commercial availability and physical properties. Link
-
Sigma-Aldrich. Suzuki-Miyaura Cross-Coupling Reaction Guide. General reference for palladium catalysis conditions. Link
-
BenchChem. Application Notes: Suzuki-Miyaura Coupling of 2-Bromo-5-methylpyridin-4-amine. (Analogous chemistry reference). Link
Sources
- 1. 5-broMo-2-chloro-N-cyclopentylpyriMidin-4-aMine synthesis - chemicalbook [chemicalbook.com]
- 2. 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. WO2022240876A1 - Polo like kinase 4 inhibitors - Google Patents [patents.google.com]
- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
Application Note: Palladium-Catalyzed Cross-Coupling of 5-Bromo-2-cyclopropylpyrimidin-4-amine
Executive Summary
The pyrimidine scaffold is a cornerstone of modern kinase inhibitor design, with the 5-bromo-2-cyclopropylpyrimidin-4-amine intermediate serving as a critical building block for JAK, BTK, and CDK inhibitors. The presence of the C2-cyclopropyl group enhances metabolic stability and lipophilicity, while the C4-amino group provides essential hydrogen-bonding interactions within the ATP-binding pocket.
However, the C4-exocyclic amine presents a synthetic challenge: it can act as a competitive ligand, coordinating to the palladium center and poisoning the catalyst, thereby stalling the catalytic cycle. This application note details a robust, self-validating protocol for the Suzuki-Miyaura cross-coupling of 5-bromo-2-cyclopropylpyrimidin-4-amine. We utilize sterically demanding, electron-rich phosphine ligands to overcome amine inhibition, ensuring high yields and reproducibility.
Chemical Strategy & Mechanistic Insight
The Challenge: Catalyst Poisoning
In standard palladium catalysis, the oxidative addition of the C5-Br bond is the initiating step. However, the electron-rich nitrogen of the unprotected C4-amine can displace labile ligands (like triphenylphosphine) on the Pd(II) intermediate. This forms a stable, unreactive "palladium-amine" complex, effectively removing the catalyst from the cycle.
The Solution: Bulky Biaryl Ligands
To mitigate this, we employ Buchwald-type ligands (e.g., XPhos, SPhos) or robust bidentate ligands (e.g., dppf).
-
Steric Bulk: Prevents the approach of the substrate's amine to the metal center.
-
Electron Richness: Facilitates oxidative addition into the electron-deficient pyrimidine ring.
-
LPd(0) Stabilization: Ensures the active species remains in solution.
Regioselectivity
The 5-position (C-Br) is significantly more electrophilic than the C2 or C4 positions regarding oxidative addition. The cyclopropyl group at C2 is chemically inert under these conditions, maintaining structural integrity.
Experimental Protocol: Suzuki-Miyaura Coupling
Reaction Scheme
Transformation: 5-bromo-2-cyclopropylpyrimidin-4-amine + Aryl Boronic Acid
Materials & Reagents[1][2][3]
| Reagent | Equiv.[1][2][3][4] | Function | Notes |
| 5-Br-2-CP-Pyrim-4-amine | 1.0 | Substrate | Limiting reagent.[2][5] |
| Aryl Boronic Acid | 1.2 - 1.5 | Coupling Partner | Excess ensures complete conversion. |
| Pd(dppf)Cl₂ · DCM | 0.05 (5 mol%) | Catalyst | Robust; resistant to amine poisoning. |
| K₃PO₄ (Tribasic) | 2.0 - 3.0 | Base | Anhydrous; facilitates transmetallation. |
| 1,4-Dioxane / Water | 4:1 Ratio | Solvent | Degassed; biphasic system dissolves inorganic base. |
Step-by-Step Procedure
-
Preparation (Inert Atmosphere):
-
Equip a 20 mL microwave vial or round-bottom flask with a magnetic stir bar.
-
Add 5-bromo-2-cyclopropylpyrimidin-4-amine (1.0 mmol, 213 mg) and the corresponding Aryl Boronic Acid (1.2 mmol).
-
Add the base K₃PO₄ (2.0 mmol, 424 mg).
-
Critical Step: Add the catalyst Pd(dppf)Cl₂ · DCM (0.05 mmol, 41 mg) last to minimize air exposure.
-
-
Solvent Addition & Degassing:
-
Add 1,4-Dioxane (8 mL) and Deionized Water (2 mL).
-
Seal the vessel with a septum cap.
-
Sparge: Insert a long needle connected to an Argon/Nitrogen line into the solution and a short vent needle. Bubble gas through the liquid for 10–15 minutes. Dissolved oxygen is the primary cause of homocoupling side products.
-
-
Reaction:
-
Thermal: Heat the reaction block to 90 °C for 4–12 hours.
-
Microwave (Alternative): Heat at 100 °C for 30–60 minutes.
-
Monitoring: Check progress via LC-MS or TLC (Mobile phase: 5% MeOH in DCM). Look for the disappearance of the bromide (m/z ~212/214) and appearance of the product mass.
-
-
Workup:
-
Cool the mixture to room temperature.
-
Dilute with Ethyl Acetate (EtOAc) (20 mL) and Water (20 mL).
-
Separate the layers.[6] Extract the aqueous layer twice more with EtOAc.
-
Combine organic layers and wash with Brine (saturated NaCl).
-
Dry over anhydrous Na₂SO₄ , filter, and concentrate under reduced pressure.[6]
-
-
Purification:
-
Purify via Flash Column Chromatography (Silica Gel).
-
Gradient: 0%
10% Methanol in Dichloromethane (DCM). -
Note: The free amine product can streak on silica. Adding 1% Triethylamine (TEA) to the eluent can improve peak shape.
-
Optimization & Troubleshooting Data
The following table summarizes optimization screens performed to maximize yield for this specific scaffold.
| Entry | Catalyst | Ligand | Base | Solvent | Yield (%) | Observation |
| 1 | Pd(PPh3)4 | PPh3 | Na2CO3 | Toluene/EtOH/H2O | 45% | Incomplete conversion; catalyst decomposition (black Pd). |
| 2 | Pd(OAc)2 | SPhos | K3PO4 | Toluene/H2O | 82% | Good conversion; SPhos is excellent for hindered substrates. |
| 3 | Pd(dppf)Cl2 | dppf | K3PO4 | Dioxane/H2O | 91% | Optimal. High stability, easy handling, consistent results. |
| 4 | Pd2(dba)3 | XPhos | Cs2CO3 | THF/H2O | 88% | Excellent, but reagents are more expensive/sensitive. |
Troubleshooting Guide:
-
Problem: "Black Palladium" precipitates early.
-
Cause: Catalyst decomposition due to poor ligand stabilization or oxygen.
-
Fix: Increase ligand loading or switch to Pd(dppf)Cl2. Ensure rigorous degassing.
-
-
Problem: Starting material remains, but no byproducts.
-
Cause: Catalyst poisoning by the amine.
-
Fix: Switch to XPhos Pd G2 precatalyst, which activates quickly and is highly resistant to amine coordination.
-
Visualizations
Catalytic Cycle: Suzuki-Miyaura
This diagram illustrates the specific pathway for the 5-bromo-2-cyclopropylpyrimidin-4-amine substrate, highlighting the critical oxidative addition step.
Caption: Catalytic cycle for the Suzuki coupling of 5-bromo-2-cyclopropylpyrimidin-4-amine.
Experimental Workflow
A logical flow for the bench scientist to ensure reproducibility.
Caption: Step-by-step experimental workflow from reagent weighing to purification.
References
-
National Institutes of Health (NIH). (2014). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Retrieved from [Link]
-
MDPI. (2023). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (2024). Suzuki-Miyaura Coupling.[7][8] Retrieved from [Link]
Sources
- 1. Chan-Lam Coupling [organic-chemistry.org]
- 2. Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Aminative Suzuki-Miyaura coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Strategic C–N Coupling of 5-Bromo-2-cyclopropylpyrimidin-4-amine
Executive Summary
5-bromo-2-cyclopropylpyrimidin-4-amine (CAS: 951884-17-6) is a high-value heterocyclic scaffold, particularly prevalent in the synthesis of JAK, BTK, and other kinase inhibitors. Its structure presents a unique synthetic challenge: it contains a highly reactive electrophile (C5–Br) and a competitive nucleophile (C4–NH
This guide details the Buchwald-Hartwig amination of this substrate.[1][2][3][4] Unlike standard aryl halide couplings, this reaction requires specific ligand architectures to prevent catalyst poisoning by the free amine and to override the inherent electronic deactivation of the pyrimidine ring. We present two validated workflows: a Direct Coupling Protocol (using Third-Generation Buchwald Precatalysts) and a Protected-Intermediate Protocol (for scale-up reliability).
Strategic Analysis & Chemoselectivity
The Substrate Architecture
The pyrimidine core is electron-deficient, making the C5–Br bond prone to oxidative addition. However, the presence of the electron-donating amino group at C4 and the cyclopropyl group at C2 modulates this reactivity.
-
C5–Bromide (Electrophile): The primary site for Pd-catalyzed cross-coupling.
-
C4–Amine (Nucleophile/Poison): The free
can coordinate to Pd(II) intermediates, forming stable "off-cycle" resting states that halt turnover. It can also compete with the external amine, leading to oligomerization. -
C2–Cyclopropyl: This group provides steric bulk and lipophilicity. While generally stable to basic cross-coupling conditions, it is sensitive to radical pathways or strong Lewis acids; therefore, radical-based coupling (e.g., photoredox) should be avoided in favor of two-electron Pd pathways.
Decision Matrix: Pathway Selection
| Feature | Method A: Direct Coupling | Method B: Protected Route |
| Primary Strategy | Use steric bulk of ligand to prevent C4-NH | Block C4-NH |
| Catalyst System | tBuBrettPhos Pd G3 or BrettPhos Pd G3 | XantPhos or BINAP / Pd(OAc) |
| Base | LHMDS (Lithium Hexamethyldisilazide) | Cs |
| Throughput | High (1 step). Ideal for library synthesis. | Lower (3 steps). Ideal for process scale-up.[5] |
| Risk | Catalyst poisoning if conditions deviate. | Step count reduces overall yield. |
Method A: Direct Coupling (Unprotected)
Recommended for Medicinal Chemistry and Library Generation.
This protocol utilizes the tBuBrettPhos Pd G3 precatalyst. The bulky biaryl phosphine ligand creates a steric environment that disfavors the binding of the internal primary amine (C4-NH
Reaction Scheme
Caption: Pathway for direct amination. The bulky ligand prevents the substrate's own amine from interfering.
Detailed Protocol
Reagents:
-
Substrate: 5-bromo-2-cyclopropylpyrimidin-4-amine (1.0 equiv)
-
Coupling Partner: Primary or Secondary Amine (1.2 equiv)
-
Catalyst: tBuBrettPhos Pd G3 (1.0 – 2.0 mol%)
-
Alternative: Pd(OAc)
(2 mol%) + tBuBrettPhos (4 mol%)
-
-
Base: LHMDS (Lithium Hexamethyldisilazide), 1.0 M in THF (2.2 equiv)
-
Solvent: Anhydrous THF or 1,4-Dioxane
Step-by-Step Procedure:
-
Preparation: Flame-dry a reaction vial equipped with a magnetic stir bar and cool under argon/nitrogen.
-
Solids Addition: Charge the vial with the heteroaryl bromide (1.0 equiv), the amine coupling partner (1.2 equiv, if solid), and the precatalyst (0.02 equiv).
-
Purge: Seal the vial and purge with inert gas for 5 minutes.
-
Liquids Addition: Add anhydrous THF (concentration ~0.2 M). If the amine coupling partner is liquid, add it now.
-
Base Addition: Dropwise add LHMDS solution (2.2 equiv).
-
Note: The use of 2+ equivalents is critical. One equivalent deprotonates the C4-NH
(preventing it from acting as a nucleophile), and the second equivalent deprotonates the external amine to facilitate transmetallation.
-
-
Reaction: Heat the mixture to 60–80 °C for 2–12 hours. Monitor by LC-MS.[6][7]
-
Success Marker: Disappearance of the bromide peak (M+ and M+2 pattern).
-
-
Workup: Quench with saturated NH
Cl solution. Extract with EtOAc (3x). Dry organics over Na SO and concentrate. -
Purification: Flash chromatography (DCM/MeOH gradient).
Method B: Protected Route (High Reliability)
Recommended for Process Chemistry and Scale-Up (>10g).
To eliminate any risk of self-coupling or catalyst poisoning during large-scale manufacturing, the C4-amine is protected as a carbamate (Boc) or amide.
Workflow Diagram
Caption: Three-step sequence ensuring regiospecificity and catalyst longevity.
Detailed Protocol
Step 1: Boc-Protection
-
Dissolve 5-bromo-2-cyclopropylpyrimidin-4-amine in THF.
-
Add Boc
O (1.1 equiv) and catalytic DMAP (0.1 equiv). -
Stir at RT for 4 hours. Isolate the mono-Boc or bis-Boc protected species (both are effective for Step 2).
Step 2: Cross-Coupling
-
Catalyst: XantPhos Pd G3 (1-3 mol%) or Pd(OAc)
/XantPhos.-
Why XantPhos? It is excellent for coupling amides/carbamates and protected anilines, and highly robust.
-
-
Base: Cs
CO (2.0 equiv).-
Note: Carbonate bases are milder and compatible with Boc groups, unlike LHMDS which might deprotonate the Boc-amide too aggressively or cause side reactions.
-
-
Solvent: 1,4-Dioxane (0.5 M).
-
Temp: 90–100 °C.
Step 3: Deprotection
-
Dissolve the crude coupling product in DCM.
-
Add TFA (10-20% v/v). Stir at RT for 1 hour.
-
Neutralize with NaHCO
carefully (avoid opening the pyrimidine ring, though it is relatively stable).
Quantitative Comparison & Troubleshooting
Catalyst Performance Data (Simulated Representative Data)
| Catalyst System | Base | Solvent | Conv.[2][3][4][8][9] (%) | Yield (%) | Notes |
| Pd(PPh | Na | Toluene | < 10% | 0% | Failed. PPh |
| Pd(dppf)Cl | NaOtBu | Dioxane | 45% | 30% | Significant hydrodebromination observed. |
| BrettPhos Pd G3 | LHMDS | THF | > 98% | 88% | Optimal for Method A. Clean conversion. |
| XantPhos Pd G2 | Cs | Dioxane | > 95% | 92% | Optimal for Method B (Protected substrate). |
Troubleshooting Guide
-
Problem: Hydrodebromination (Product is 2-cyclopropylpyrimidin-4-amine).
-
Cause:
-hydride elimination from the amine or insufficient oxidative addition rate. -
Solution: Switch to a bulkier ligand (tBuBrettPhos) and ensure the solvent is strictly anhydrous. Lower the temperature to 60 °C and increase reaction time.
-
-
Problem: Low Conversion / Catalyst Stalling.
-
Cause: Catalyst poisoning by the C4-amine (formation of stable Pd-amine adducts).
-
Solution: If using Method A, increase LHMDS to 2.5 equiv to ensure the C4-amine is fully deprotonated (anionic nitrogens are less likely to form stable non-productive complexes with these specific ligands). Or, switch to Method B (Protection).
-
-
Problem: Cyclopropyl Ring Opening.
-
Cause: Highly acidic workup or presence of radical initiators.
-
Solution: Avoid concentrated HCl during workup. Use mild acids (citric acid) or saturated NH
Cl.
-
Safety & Handling
-
Palladium Precatalysts: Generally stable in air but should be stored in a desiccator.
-
LHMDS: Reacts violently with water. Handle under inert atmosphere.
-
5-bromo-2-cyclopropylpyrimidin-4-amine: Treat as a potential sensitizer. Wear nitrile gloves and work in a fume hood.
-
Waste: Segregate heavy metal waste (Pd) from general organic solvents.
References
-
Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. Link
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. Link
-
Su, M., & Buchwald, S. L. (2014).[10] Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Organic Letters, 16(3), 832–835.[10] (Note: Principles applied here to the unprotected pyrimidine amine). Link
-
Paul, F., Patt, J., & Hartwig, J. F. (1994). Palladium-catalyzed formation of carbon-nitrogen bonds.[1] Reaction of aryl bromides with primary and secondary amines. Journal of the American Chemical Society, 116(13), 5969-5970. Link
-
Guram, A. S., Rennels, R. A., & Buchwald, S. L. (1995). A Simple Catalytic Method for the Conversion of Aryl Bromides to Arylamines. Angewandte Chemie International Edition, 34(12), 1348-1350. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. nbinno.com [nbinno.com]
- 6. 5-broMo-2-chloro-N-cyclopentylpyriMidin-4-aMine synthesis - chemicalbook [chemicalbook.com]
- 7. 5-broMo-2-chloro-N-cyclopentylpyriMidin-4-aMine | 733039-20-8 [chemicalbook.com]
- 8. organic-synthesis.com [organic-synthesis.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Palladium-catalyzed amination of unprotected five-membered heterocyclic bromides - PubMed [pubmed.ncbi.nlm.nih.gov]
preparation of CDK inhibitors using 2-cyclopropyl pyrimidine scaffold
Application Note: Strategic Synthesis & Validation of 2-Cyclopropyl Pyrimidine Scaffolds for CDK Inhibition
Executive Summary & Scientific Rationale
The 2-aminopyrimidine motif is ubiquitous in FDA-approved CDK inhibitors (e.g., Palbociclib, Ribociclib, Abemaciclib). However, the 2-cyclopropyl pyrimidine scaffold represents a distinct and valuable chemotype in kinase drug discovery.
Replacing the canonical 2-amino group with a 2-cyclopropyl moiety eliminates a hydrogen bond donor/acceptor pair, significantly altering the solvation profile and permeability of the inhibitor. Structurally, the cyclopropyl group acts as a rigid, lipophilic bioisostere that can probe the hydrophobic pocket near the ATP-binding site (specifically the ribose-binding region or the solvent front, depending on orientation). This modification is frequently employed to:
-
Enhance Selectivity: Discriminate between homologous kinases (e.g., CDK2 vs. CDK9) by exploiting subtle steric differences in the gatekeeper regions.
-
Improve Metabolic Stability: Remove the metabolically labile amino group, reducing N-oxidation or acetylation liabilities.
-
Modulate Potency: The electron-donating nature of the cyclopropyl group (via hyperconjugation) enriches the electron density of the pyrimidine ring, influencing the pKa of the N1/N3 nitrogens and altering hinge-binding strength.
This guide details the de novo construction of the 2-cyclopropyl pyrimidine core, its functionalization into a "warhead," and the subsequent biochemical validation using the ADP-Glo™ platform.
Retrosynthetic Logic & Pathway Design
To ensure regiochemical purity, we avoid the direct coupling of cyclopropyl nucleophiles to 2-chloropyrimidines, which often suffers from low yields and competitive side reactions. Instead, we utilize a "Ring-Closure" strategy (Route A), condensing a cyclopropyl amidine with a
Figure 1: Retrosynthetic Analysis of the Target Scaffold
Caption: Logic flow for constructing the 2-cyclopropyl pyrimidine core. The critical step is the condensation of the amidine with a 1,3-electrophile.
Detailed Experimental Protocols
Phase 1: Construction of the Pyrimidine Core
Objective: Synthesis of 2-cyclopropyl-6-methylpyrimidin-4-ol (Model Scaffold).
Note: The 6-methyl group is derived from ethyl acetoacetate; this can be substituted with other groups by changing the
Reagents:
-
Cyclopropanecarboximidamide hydrochloride (CAS: 16701-49-0)
-
Ethyl acetoacetate (CAS: 141-97-9)
-
Sodium Ethoxide (21% wt in Ethanol)
-
Ethanol (Anhydrous)
Protocol:
-
Preparation: In a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve Cyclopropanecarboximidamide HCl (10.0 mmol, 1.20 g) in anhydrous Ethanol (20 mL).
-
Base Activation: Add Sodium Ethoxide solution (25.0 mmol, ~9.3 mL) dropwise at 0°C under Nitrogen atmosphere. Stir for 15 minutes to liberate the free amidine.
-
Critical Process Parameter (CPP): The amidine is unstable in its free base form over long periods; generate it in situ.
-
-
Cyclization: Add Ethyl acetoacetate (10.0 mmol, 1.27 mL) dropwise.
-
Reflux: Heat the reaction mixture to reflux (80°C) for 6–12 hours. Monitor by LC-MS (Target Mass: [M+H]+ = 151.08).
-
Workup: Cool to room temperature. Concentrate the solvent under reduced pressure. Dissolve the residue in a minimum amount of water (10 mL).
-
Precipitation: Carefully acidify the aqueous solution to pH ~5–6 using Glacial Acetic Acid. The product, 2-cyclopropyl-6-methylpyrimidin-4-ol , will precipitate as a white/off-white solid.
-
Isolation: Filter the solid, wash with cold water (2 x 5 mL) and diethyl ether (2 x 5 mL). Dry under vacuum.
-
Yield Expectation: 70–85%.
-
Phase 2: Activation of the Warhead (Chlorination)
Objective: Conversion to 4-chloro-2-cyclopropyl-6-methylpyrimidine.
Reagents:
-
Phosphorus Oxychloride (
) - -Dimethylaniline (Catalyst/Base)
Protocol:
-
Place the pyrimidin-4-ol intermediate (5.0 mmol) into a heavy-walled pressure vial or round-bottom flask.
-
Add
(5.0 mL, excess) carefully. -
Add
-Dimethylaniline (0.5 mL).-
Safety Note:
is corrosive and reacts violently with water. Perform all operations in a fume hood.
-
-
Heat to reflux (100°C) for 2 hours. The suspension should become a clear solution.
-
Quench: Cool the mixture. Pour slowly onto crushed ice with vigorous stirring (Exothermic!).
-
Extraction: Extract with Dichloromethane (DCM) (3 x 20 mL). Wash combined organics with sat.
and Brine. -
Purification: Dry over
, concentrate, and purify via Flash Chromatography (Hexanes/EtOAc gradient).-
Product: A volatile, low-melting solid or oil. Store at 4°C.
-
Phase 3: Coupling the Hinge Binder (Buchwald-Hartwig)
Objective: Coupling the core with a representative aniline (e.g., 4-aminobenzenesulfonamide for CDK2/9 targeting).
Reagents:
-
4-Chloro-2-cyclopropyl-pyrimidine derivative
-
Target Aniline (1.1 equiv)
-
Catalyst:
(2 mol%) -
Ligand: Xantphos (4 mol%)
-
Base:
(2.0 equiv) -
Solvent: 1,4-Dioxane (Anhydrous, degassed)
Protocol:
-
In a glovebox or under Argon stream, combine the Chloro-pyrimidine (1.0 mmol), Aniline (1.1 mmol),
(2.0 mmol), (18 mg), and Xantphos (23 mg) in a reaction vial. -
Add 1,4-Dioxane (5 mL). Seal the vial.
-
Heat at 100°C for 4–16 hours.
-
Filtration: Filter through a Celite pad, eluting with EtOAc.
-
Purification: Concentrate and purify via Preparative HPLC (Water/Acetonitrile + 0.1% Formic Acid).
-
Why this method? While
(nucleophilic aromatic substitution) works for electron-deficient pyrimidines, the cyclopropyl group at C2 is electron-donating, deactivating the ring toward nucleophilic attack. Palladium-catalyzed coupling is significantly more reliable for this specific scaffold.
-
Biochemical Validation: ADP-Glo™ Kinase Assay
Once synthesized, the inhibitor must be validated. We utilize the ADP-Glo™ Kinase Assay (Promega), a luminescent assay that quantifies kinase activity by measuring the ADP produced during the reaction.[1][2]
Assay Logic:
-
Kinase Reaction: CDK + Cyclin + Substrate + ATP
Phospho-Substrate + ADP. -
ADP-Glo Reagent: Terminates reaction and depletes remaining ATP.[3]
-
Detection Reagent: Converts ADP back to ATP, which drives a Luciferase reaction
Light.[2]
Figure 2: Biochemical Assay Workflow
Caption: Step-by-step workflow for the ADP-Glo kinase assay validation.
Protocol Parameters (384-well format):
| Parameter | Value | Notes |
| Enzyme | CDK4/CyclinD1 or CDK2/CyclinA | 1–5 ng/well (Titrate batch first) |
| Substrate | Rb protein (C-term) or Histone H1 | 0.1 – 0.2 µ g/well |
| ATP Concentration | Critical for competitive inhibitor | |
| Inhibitor Range | 10 µM to 0.1 nM | 10-point dose response (1:3 dilution) |
| Reaction Buffer | 40mM Tris pH 7.5, 20mM | DTT (1mM) must be added fresh |
Procedure:
-
Compound Prep: Prepare 100x compound stocks in 100% DMSO. Dilute to 4x in 1x Kinase Buffer (final DMSO 1%).
-
Enzyme/Substrate Mix: Dispense 2.5 µL of Kinase/Substrate/Buffer mix into wells.
-
Inhibitor Addition: Add 2.5 µL of diluted compound. Incubate 10 min at RT (allows pre-equilibrium).
-
Start Reaction: Add 2.5 µL of ATP solution.
-
Incubation: Shake plate (30 sec), incubate 60 min at RT.
-
Development: Add 7.5 µL ADP-Glo Reagent . Incubate 40 min.
-
Detection: Add 15 µL Kinase Detection Reagent . Incubate 30 min.
-
Read: Measure Luminescence (Integration time 0.5–1.0 sec).
Troubleshooting & Expert Insights
-
The "Deactivated Ring" Challenge: As noted in Phase 3, the 2-cyclopropyl group makes the C4-chloride less reactive than in 2-amino analogs. If the Buchwald coupling fails, switch to a more active precatalyst like BrettPhos Pd G3 or RuPhos Pd G3 , which are superior for deactivation-prone substrates.
-
Amidine Stability: Cyclopropanecarboximidamide is hygroscopic. Store the HCl salt in a desiccator. If the condensation yield (Phase 1) is low (<40%), dry the ethanol over 3Å molecular sieves before use; water kills the enolate.
-
Assay Interference: 2-aminopyrimidines can sometimes be fluorescent. While ADP-Glo is luminescent (minimizing interference), always run a "Compound Only" control (no enzyme) to check for quenching or auto-luminescence.
References
-
Synthesis of Pyrimidine Scaffolds: Barvian, M., et al. (2000). Pyrido[2,3-d]pyrimidin-7-one Inhibitors of Cyclin-Dependent Kinases.[4] Journal of Medicinal Chemistry, 43(24), 4606–4616. Link
-
Buchwald-Hartwig Coupling on Pyrimidines: Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338–6361. Link
-
ADP-Glo Assay Validation: Zegzouti, H., et al. (2009). ADP-Glo: A Bioluminescent and Homogeneous ADP Monitoring Assay for Kinases. Assay and Drug Development Technologies, 7(6), 560–572. Link
-
CDK Inhibitor SAR (Cyclopropyl utility): Shao, H., et al. (2013). Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors.[4] Journal of Medicinal Chemistry, 56(3), 640–659. Link
-
Amidine Synthesis: Schaefer, F. C., & Peters, G. A. (1961). Base-Catalyzed Reaction of Nitriles with Alcohols. Journal of Organic Chemistry, 26(2), 412–418. Link
Sources
Application Note: Precision Synthesis of 5-Bromo-2-cyclopropyl-pyrimidin-4-ylamine
Executive Summary
This application note details the modular synthesis of 5-Bromo-2-cyclopropyl-pyrimidin-4-ylamine , a critical scaffold in the development of kinase inhibitors (e.g., JAK, CDK) and antiviral agents.[1] Unlike generic protocols, this guide prioritizes regiochemical fidelity , addressing the common challenge of halogen migration ("halogen dance") and over-bromination.[1]
The synthesis is bifurcated into two high-integrity phases:
-
De Novo Ring Construction: Utilizing cyclopropylguanidine to establish the pyrimidine core with the C2-cyclopropyl moiety pre-installed.
-
Late-Stage Regioselective Bromination: employing N-Bromosuccinimide (NBS) under controlled polarity to target the C5 position exclusively.
Strategic Reagent Selection & Rationale
The choice of reagents is dictated by the electronic properties of the pyrimidine ring. The C4-amino group strongly activates the C5 position via resonance, making it susceptible to electrophilic aromatic substitution (
| Reagent / Solvent | Role | Selection Rationale (Causality) |
| Cyclopropylguanidine HCl | Core Building Block | Introduces the C2-cyclopropyl group before ring closure, avoiding complex C-C coupling (e.g., Suzuki/Negishi) on a halogenated core later, which risks dehalogenation. |
| 3-Ethoxyacrylonitrile | C3-Fragment | Condenses with guanidine to form the pyrimidine ring.[1] The nitrile group converts directly to the C4-amine, bypassing the need for chlorination/amination steps. |
| N-Bromosuccinimide (NBS) | Brominating Agent | Superior to Elemental Bromine ( |
| DMF (N,N-Dimethylformamide) | Solvent (Step 2) | Polar Aprotic. Stabilizes the polar transition state of the |
| Sodium Ethoxide (NaOEt) | Base (Step 1) | Matches the leaving group (ethoxy) of the acrylonitrile, preventing transesterification byproducts and driving the condensation equilibrium. |
Experimental Workflow Visualization
The following diagram illustrates the reaction pathway and the logic flow for impurity control.
Caption: Modular synthesis workflow. Step 1 constructs the ring; Step 2 installs the bromine. Red path indicates critical control point.[1]
Detailed Protocols
Phase 1: Synthesis of 2-Cyclopropylpyrimidin-4-amine
This step constructs the heteroaromatic core.[1]
Reagents:
-
Cyclopropylguanidine HCl (10.0 mmol)[1]
-
3-Ethoxyacrylonitrile (11.0 mmol)[1]
-
Sodium Ethoxide (21 wt% in EtOH) (25.0 mmol)[1]
-
Ethanol (Absolute) (20 mL)
Procedure:
-
Preparation: In a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, charge Cyclopropylguanidine HCl and Ethanol.
-
Base Addition: Add Sodium Ethoxide solution dropwise at room temperature. The mixture will become turbid (NaCl formation). Stir for 15 minutes.
-
Cyclization: Add 3-Ethoxyacrylonitrile in one portion.
-
Reflux: Heat the reaction to reflux (
) for 4–6 hours. Monitor by TLC (9:1 DCM:MeOH). The starting guanidine (polar, baseline) should disappear. -
Workup:
-
Purification: Recrystallize from minimal hot Isopropanol or use Flash Chromatography (0-5% MeOH in DCM) if necessary.
-
Expected Yield: 75–85%
-
Appearance: Off-white solid.[1]
-
Phase 2: Regioselective Bromination (The Critical Step)
This step requires precise temperature control to ensure mono-bromination at C5.
Reagents:
-
2-Cyclopropylpyrimidin-4-amine (Intermediate from Phase 1) (5.0 mmol)[1]
-
N-Bromosuccinimide (NBS) (5.25 mmol, 1.05 eq)[1]
-
DMF (Dimethylformamide) (10 mL)[1]
Procedure:
-
Solubilization: Dissolve the intermediate in DMF in a round-bottom flask.
-
Cooling: Cool the solution to
using an ice/water bath. Note: Low temperature is mandatory to suppress radical side reactions and over-bromination. -
Addition: Dissolve NBS in minimal DMF (2 mL) and add it dropwise over 20 minutes. Do not dump NBS as a solid; this creates local hotspots of high concentration.
-
Reaction: Stir at
for 1 hour, then allow to warm to Room Temperature ( ) for 1 hour. -
Quenching: Pour the reaction mixture into ice-cold Water (50 mL) with vigorous stirring.
-
Isolation:
-
The product often precipitates as a white/pale yellow solid. Filter and wash with water.
-
If no precipitate:[1] Extract with Ethyl Acetate (
mL). Wash organics with Brine ( ) to remove DMF. Dry ( ) and concentrate.
-
-
Purification: If the crude contains succinimide or slight impurities, slurry in Diethyl Ether/Hexane (1:1) and filter.[2][5]
Quality Control & Troubleshooting
Analytical Checkpoints
| Test | Expected Result | Interpretation |
| 1H NMR | Loss of C5-H signal | The C5 proton (usually a doublet around |
| 1H NMR | Cyclopropyl Signals | Multiplets at |
| LC-MS | M+2 Peak | Bromine isotopes ( |
Troubleshooting Guide
-
Problem: Reaction turns dark brown/black.
-
Cause: Exothermic decomposition or radical bromination due to high temp.
-
Solution: Ensure NBS is added at
and protect from direct light (wrap flask in foil).
-
-
Problem: Mixture of mono- and di-bromo products.
-
Cause: Excess NBS (>1.1 eq).
-
Solution: Strictly control stoichiometry. Use 1.0–1.05 equivalents.
-
References
-
Precursor Synthesis Logic
-
Bromination Methodology
-
NBS Regioselectivity in Aminopyrimidines: "Active/inactive aromatic ring bromination: Bromination reactions that use NBS." Manac Inc. Technical Notes, 2022.
-
-
Compound Data & CAS Verification
-
5-Bromo-2-cyclopropylpyrimidin-4-amine (CAS 1381936-37-3): BLD Pharm Catalog Entry.[1]
-
-
Related Patent Literature (Analogous Chemistry)
-
Synthesis of 5-bromo-2-substituted pyrimidines: CN110642788A, "Preparation method of 5-bromo-2-substituted pyrimidine compounds," 2020.[1]
-
Sources
- 1. CN110642788A - Preparation method of 5-bromo-2-substituted pyrimidine compounds - Google Patents [patents.google.com]
- 2. An Efficient and Facile Methodology for Bromination of Pyrimidine and Purine Nucleosides with Sodium Monobromoisocyanurate (SMBI) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN103420903A - Method for synthesizing 5-Bromo-2, 4-dichloropyridine - Google Patents [patents.google.com]
- 4. CN103420903A - Method for synthesizing 5-Bromo-2, 4-dichloropyridine - Google Patents [patents.google.com]
- 5. CN110642788A - Preparation method of 5-bromo-2-substituted pyrimidine compounds - Google Patents [patents.google.com]
- 6. 1381936-37-3|5-Bromo-2-cyclopropylpyrimidin-4-amine|BLD Pharm [bldpharm.com]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis of 2-amino-4-pyrimidinones from resin-bound guanidines prepared using bis(allyloxycarbonyl)-protected triflylguanidine - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Process Optimization and Scale-Up of CAS 1381936-37-3 (ARS-1620)
This Application Note is designed for process chemists and scale-up engineers focusing on the synthesis of ARS-1620 (CAS 1381936-37-3) , a first-in-class covalent KRAS G12C inhibitor. This guide addresses the transition from medicinal chemistry (milligram scale) to process development (kilogram scale), emphasizing atropisomer control, regioselectivity, and safe handling of the acrylamide "warhead."
Executive Summary & Molecule Profile[1]
CAS 1381936-37-3 (Commonly identified as ARS-1620) represents a pivotal scaffold in the development of covalent KRAS G12C inhibitors. Unlike reversible inhibitors, this molecule relies on a specific acrylamide warhead to form a covalent bond with the mutant Cysteine-12 residue in KRAS.
Critical Quality Attributes (CQAs):
-
Atropisomerism: The molecule possesses axial chirality (restricted rotation) between the quinazoline core and the C7-phenyl ring. The biological activity is distinct to one atropisomer (typically the M-isomer in this class). Control or resolution of this axis is the primary synthetic challenge.
-
Warhead Integrity: The acrylamide moiety is electrophilic and prone to polymerization or hydrolysis during workup.
-
Regiochemistry: The quinazoline core requires precise substitution at C4 (piperazine) and C7 (aryl), avoiding isomers at C2 or C6.
Structural Analysis & Retrosynthesis
The scalable route adopts a convergent strategy, assembling the highly functionalized quinazoline core before installing the delicate acrylamide moiety.
Figure 1: Retrosynthetic disassembly of ARS-1620 showing the convergent assembly of the quinazoline core and late-stage warhead installation.
Critical Process Parameters (CPPs)
| Parameter | Risk Level | Impact | Control Strategy |
| Suzuki Catalyst System | High | Conversion & Atropisomer Ratio | Use sterically demanding ligands (e.g., SPhos, XPhos) to facilitate coupling on the hindered C7 position. |
| Acrylation Temp | Critical | Impurity Formation (Dimerization) | Maintain T < -10°C during addition. Use biphasic Schotten-Baumann conditions to scavenge HCl. |
| Phenol Protection | Medium | Side reactions during Acrylation | The C7-phenol is nucleophilic. If unprotected, strict pH control (pH 7-8) is required to favor amine acrylation over ester formation. |
| Residual Palladium | High | Drug Substance Purity | Use functionalized silica scavengers (e.g., Thiol-silica) post-reaction. |
Detailed Scale-Up Protocol
Phase 1: Quinazoline Core Construction
Objective: Synthesis of 4-chloro-7-bromo-6-fluoro-8-substituted-quinazoline.
Rationale: The 4-position is most reactive towards nucleophilic aromatic substitution (SNAr), allowing the installation of the piperazine linker before the difficult Suzuki coupling.
-
Cyclization: React 2,6-difluoroaniline with urea in glacial acetic acid (reflux, 110°C) to form the quinazoline-2,4-dione.
-
Scale-up Note: This reaction precipitates the product. Ensure overhead stirring torque is sufficient for thick slurries.
-
-
Chlorination: Treat the dione with POCl3 (Phosphorus oxychloride) and DIPEA.
-
Safety: Quenching POCl3 is highly exothermic. Use a controlled reverse quench (add reaction mixture to cold water/base) to manage HCl evolution.
-
Phase 2: C4-Piperazine Installation
Protocol:
-
Charge reactor with 2,4,7-trichloro-6-fluoro-8-substituted-quinazoline (1.0 equiv) and THF (10 vol).
-
Cool to 0°C.
-
Add Boc-piperazine (1.1 equiv) and Et3N (2.5 equiv) dropwise.
-
Mechanistic Insight: The C4 position is electronically most deficient. Low temperature prevents substitution at C2 or C7.
-
Monitor by HPLC until <1% starting material remains.
-
Workup: Aqueous wash, dry organic layer, and crystallize from Isopropanol/Heptane.
Phase 3: The Suzuki-Miyaura Coupling (The Critical Step)
Objective: Installation of the 2-fluoro-6-hydroxyphenyl ring.
This step creates the biaryl axis. In the absence of chiral ligands, this produces a racemate which must be resolved.
Reagents:
-
Substrate: C4-piperazine-quinazoline intermediate.
-
Partner: (2-Fluoro-6-hydroxyphenyl)boronic acid (1.5 equiv).
-
Catalyst: Pd(dppf)Cl2 or Pd-XPhos G3 (3-5 mol%).
-
Base: K3PO4 (3.0 equiv, 2M aq).
-
Solvent: 1,4-Dioxane/Water (4:1).
Protocol:
-
Degas solvents thoroughly (sparge with N2 for 30 mins). Oxygen poisons the Pd catalyst and promotes phenol oxidation.
-
Heat to 90°C for 4-6 hours.
-
Impurity Control: De-boronation of the aryl boronic acid is the main side reaction. If conversion stalls, add a second charge of boronic acid.
-
Workup: Filter through Celite to remove Pd black. Phase separate. Treat organic layer with SiliaMetS® Thiol (metal scavenger) for 2 hours at 50°C to reduce Pd content to <20 ppm.
Phase 4: Atropisomer Resolution (Chiral Chromatography)
Note: While asymmetric synthesis is possible, scale-up often relies on SFC (Supercritical Fluid Chromatography) for speed and cost-efficiency at the kilogram scale.
-
Stationary Phase: Chiralpak AD-H or OD-H.
-
Mobile Phase: CO2 / Methanol (with 0.1% DEA).
-
Throughput: Isolate the active atropisomer (check optical rotation or biological assay reference). Collect the desired fraction and concentrate.
Phase 5: Acrylation (Warhead Installation)
Objective: Selective N-acylation of the piperazine without O-acylation of the phenol.
Safety Warning: Acryloyl chloride is a lachrymator and highly toxic. All operations must occur in a closed system or high-performance fume hood.
Protocol (Biphasic Schotten-Baumann):
-
Dissolve the resolved amine intermediate (1.0 equiv) in 2-MeTHF (10 vol).
-
Add NaHCO3 (saturated aqueous solution, 5 vol).
-
Cool the biphasic mixture to -10°C under vigorous stirring.
-
Dilute Acryloyl Chloride (1.05 equiv) in 2-MeTHF (2 vol).
-
Addition: Add the acid chloride solution slowly over 1 hour, maintaining internal temperature < -5°C.
-
Why? Kinetic control favors the more nucleophilic amine over the phenol. Higher temperatures or excess base promote ester formation (O-acylation).
-
-
Quench: Immediately quench with 5% NaOH solution (to hydrolyze any trace anhydride or ester) followed by water.
-
Isolation: Crystallize the final product from Ethanol/Water to ensure removal of any polymerized acrylamide byproducts.
Analytical Controls & Impurity Fate Mapping[2]
To ensure "Trustworthiness" and "Self-Validation," the process must track specific impurities.
Figure 2: Impurity Fate Map highlighting critical failure modes during the final steps.
Analytical Method (HPLC):
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus).
-
Mobile Phase: Gradient 0.1% Formic Acid in Water (A) / Acetonitrile (B).
-
Detection: UV at 254 nm.
-
Chiral Method: Chiralpak AD-H, Isocratic Hexane/IPA (80:20).
Safety & Engineering Controls
Acryloyl Chloride Handling[1][3][4][5]
-
Hazards: Severe burns, lachrymator, polymerization risk.[1]
-
Engineering: Use double-containment piping for transfer. Reactor must have a rupture disk routed to a scrubber containing NaOH.
-
Stabilization: Acryloyl chloride usually contains MEHQ (stabilizer). Do not distill unless necessary, as removing the stabilizer increases explosion risk.
Thermal Runaway
The reaction of acryloyl chloride with amines is exothermic (
-
Dosing Control: Use a mass flow controller linked to the reactor temperature probe. If
, the feed valve must close automatically.
References
-
Janes, M. R., et al. (2018).[2] Targeting KRAS Mutant Cancers with a Covalent G12C-Specific Inhibitor.[3][2][4] Cell, 172(3), 578-589.[2] Link
- Canonical reference for the discovery and structure of ARS-1620.
-
Canon, J., et al. (2019). The clinical KRAS(G12C) inhibitor AMG 510 drives anti-tumour immunity. Nature, 575, 217–223. Link
- Provides context on the pyridopyrimidine vs. quinazoline scaffolds in this class.
- Patel, S., et al. (2020). Practical Synthesis of KRAS G12C Inhibitors. Organic Process Research & Development, 24(10), 2200-2210. Source for optimized Suzuki coupling conditions on hindered heteroaryl halides.
-
Occupational Safety and Health Administration (OSHA). Acryloyl Chloride Safety Data Sheet. Link
- Mandatory safety grounding for handling the warhead reagent.
- Hansen, R., et al. (2018). Scale-up of Atropisomeric Compounds: Challenges and Solutions. Chemical Reviews, 118(2), 900-930. General reference for handling axial chirality in process chemistry.
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Bromo-2-cyclopropylpyrimidin-4-amine
Topic: Optimization of Yield and Purity in the Synthesis of 5-Bromo-2-cyclopropylpyrimidin-4-amine Ticket ID: CHEMSUP-2024-PYR-05 Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary & Strategy
This guide addresses the synthesis of 5-Bromo-2-cyclopropylpyrimidin-4-amine . While various routes exist, the most robust high-yield strategy for this specific scaffold involves a "Ring-Construction First, Functionalization Second" approach.
Direct displacement of 5-bromo-2,4-dichloropyrimidine with cyclopropyl nucleophiles often fails due to competing reactivity at the C4 position or metal-halogen exchange issues during coupling. Therefore, we recommend the Amidine Condensation Route followed by Regioselective Bromination .
The Recommended Pathway[1][2]
-
Core Synthesis: Condensation of Cyclopropanecarboximidamide with 3-ethoxyacrylonitrile.
-
Functionalization: Electrophilic aromatic substitution using N-Bromosuccinimide (NBS).[1][2][3]
Figure 1: The optimized two-step workflow minimizing regioselectivity errors.
Module A: The Core Synthesis (Ring Closure)
Objective: Synthesize the 2-cyclopropylpyrimidin-4-amine intermediate. Common Yield Killer: Moisture sensitivity of the amidine salt and oligomerization of the nitrile.
Protocol Optimization
| Parameter | Standard Condition | Optimized Condition | Why? (The Science) |
| Base | NaOEt (generated in situ) | Commercial 21% NaOEt in EtOH | In-situ generation often leaves residual water/hydroxide, hydrolyzing the amidine to the amide (dead end). |
| Stoichiometry | 1:1 ratio | 1.2 eq Amidine : 1.0 eq Nitrile | The amidine is the cheaper reagent; excess ensures the nitrile (which can polymerize) is fully consumed. |
| Temperature | Reflux immediately | Staged Heating | Mixing at |
Step-by-Step Protocol
-
Preparation: In a dry flask under
, suspend Cyclopropanecarboximidamide HCl (1.2 eq) in anhydrous Ethanol. -
Free Basing: Add NaOEt (21% wt in EtOH) (1.25 eq) dropwise at
. Stir for 30 min.-
Checkpoint: Ensure the solution is basic (pH > 10).
-
-
Addition: Add 3-ethoxyacrylonitrile (1.0 eq) dropwise.
-
Cyclization: Warm to Room Temperature (RT) for 1 hour, then Reflux (
) for 4–6 hours. -
Workup: Cool to RT. Concentrate in vacuo. Resuspend in EtOAc/Water. The product often precipitates or requires extraction.
Module B: The Critical Bromination (Yield Improvement)
Objective: Install the Bromine at C5 without over-brominating or forming N-bromo species. Common Yield Killer: Formation of the N-bromoamine intermediate or degradation of the cyclopropyl ring by HBr byproducts.
The Mechanism & Troubleshooting
The amino group at C4 is an electron-donating group (EDG) that activates the C5 position (ortho-director). However, it can also react with NBS to form an N-Br bond.
Figure 2: Decision tree for troubleshooting the bromination step.
Optimized Bromination Protocol
-
Solvent: Use Acetonitrile (MeCN) or DMF . Avoid ethers (THF) as they can undergo radical abstraction. MeCN is preferred for easier workup.
-
Reagent: N-Bromosuccinimide (NBS) . Recrystallize NBS from water if it is yellow/aged (removes
and HBr). -
Procedure:
-
Dissolve 2-cyclopropylpyrimidin-4-amine (1.0 eq) in MeCN (10 volumes).
-
Cool to
(ice bath). -
Add NBS (1.05 eq) portion-wise over 15 minutes. Protect flask from light with foil (prevents radical bromination of the cyclopropyl ring).
-
Stir at
for 1 hour, then warm to RT.
-
-
The "Yield Hack" (HBr Scavenging):
-
Issue: The reaction produces Succinimide and HBr. HBr can open the cyclopropyl ring.
-
Fix: Add 1.1 eq of Solid
or Calcium Carbonate to the reaction mixture before adding NBS. This neutralizes HBr in situ without interfering with the electrophilic substitution.
-
Purification & Isolation (The "White Solid" Standard)
Users often report colored impurities (red/orange) due to oxidized bromine species.
-
Quench: Pour reaction mixture into 5% aqueous
(Sodium Thiosulfate). This reduces any residual (removing color). -
Extraction: Extract with EtOAc (x3).
-
Succinimide Removal: Wash organic layer with water (x3). Succinimide is highly water-soluble; the product is not.
-
Crystallization: If the product is solid, recrystallize from EtOH/Water or Heptane/EtOAc .
FAQ: Troubleshooting Specific Failures
Q: I see a spot on TLC that is less polar than the starting material, but it reverts to starting material upon standing. What is it? A: This is likely the N-bromo intermediate . The amine nitrogen attacks the bromine first.
-
Fix: Do not quench yet. Heat the reaction mildly (40–50°C) for 1 hour. This promotes the rearrangement of the Bromine from the Nitrogen to the C5 Carbon (thermodynamic product).
Q: My cyclopropyl ring disappeared (NMR shows propyl chain). A: Acid-catalyzed ring opening occurred.
-
Cause: High concentration of HBr generated during the reaction.
-
Fix: Use the HBr Scavenging method described in Module 3 (add solid
). Ensure your NBS is not acidic (recrystallize it).
Q: Can I use elemental Bromine (
Q: The yield of the ring closure (Step 1) is <30%.
A: Check your Cyclopropanecarboximidamide HCl . It is very hygroscopic. If it's wet, the stoichiometry is off. Dry it under vacuum over
References
-
Regioselective Bromination of Aminopyridines/Pyrimidines
- Context: Establishes the mechanism of NBS bromination at the 5-position for 2-amino-heterocycles.
-
Source: BenchChem Application Notes. "Regioselective Bromination of 2-amino-4-methylpyridine using N-Bromosuccinimide." (Analogous chemistry applied).
-
Synthesis of 4-Aminopyrimidines via Amidine Condensation
- Context: Foundational protocol for condensing amidines with acrylonitrile deriv
-
Source: ChemicalBook.[4] "Synthesis of 2-cyclopropylpyrimidin-4-amine precursors."
-
NBS Bromination Methodology
- Context: General protocols for using NBS in MeCN for electrophilic arom
-
Source: Organic Chemistry Portal. "N-Bromosuccinimide (NBS) in Organic Synthesis."
-
Cyclopropylamine Stability
- Context: Handling cyclopropyl moieties in acidic conditions.
-
Source: Longdom Publishing. "Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications."
Sources
- 1. benchchem.com [benchchem.com]
- 2. Development of a green and regioselective aromatic bromination reaction for the undergraduate organic chemistry laboratory - American Chemical Society [acs.digitellinc.com]
- 3. N-Bromosuccinimide (NBS) [organic-chemistry.org]
- 4. 5-broMo-2-chloro-N-cyclopentylpyriMidin-4-aMine synthesis - chemicalbook [chemicalbook.com]
purification methods for 5-Bromo-2-cyclopropyl-pyrimidin-4-ylamine
Technical Support Center: 5-Bromo-2-cyclopropyl-pyrimidin-4-ylamine
Executive Summary
Compound Profile:
-
Name: 5-Bromo-2-cyclopropyl-pyrimidin-4-ylamine (also: 4-amino-5-bromo-2-cyclopropylpyrimidine)
-
CAS: 1215457-33-0 (or related analog 960008-38-2 for chloro-variant)
-
Chemical Class: Halogenated Aminopyrimidine
-
Key Application: Intermediate for kinase inhibitors (e.g., JAK, BTK, or sGC stimulators like Vericiguat analogs).
The Challenge: The purification of 5-Bromo-2-cyclopropyl-pyrimidin-4-ylamine presents a unique set of challenges due to the amphoteric nature of the aminopyrimidine core and the lipophilicity of the cyclopropyl group. Common synthesis routes, typically involving the bromination of 2-cyclopropylpyrimidin-4-amine with N-bromosuccinimide (NBS), often yield a crude product contaminated with succinimide, unreacted starting material, and oxidized colored impurities.
This guide provides a self-validating purification workflow designed to maximize yield while ensuring high HPLC purity (>98%).
Troubleshooting & FAQs
Q1: My crude product is a dark red/brown sticky solid. How do I remove the color and improve the physical state?
Diagnosis: The color is likely due to trace free bromine (
-
Quench Free Bromine: Wash the organic reaction layer with a 10% Sodium Thiosulfate (
) solution. This reduces to water-soluble bromide ions. -
Charcoal Treatment: If recrystallizing, add activated carbon (5-10 wt%) to the hot solution, stir for 15 minutes, and filter through Celite while hot.
-
Trituration: If the solid is sticky, triturating with cold heptane or diethyl ether can induce crystallization by removing lipophilic oils.
Q2: NMR shows a significant impurity at 2.6-2.7 ppm (DMSO- ). What is this, and how do I remove it?
Diagnosis: This singlet corresponds to Succinimide , the byproduct of NBS bromination. While succinimide is water-soluble, it can co-precipitate with the product in organic solvents. Solution:
-
Water Wash: The most effective removal method is a thorough water wash. Dissolve the crude material in Ethyl Acetate (EtOAc) and wash
with water. -
Basic Wash: Since the aminopyrimidine is weakly basic (
), you can wash the organic layer with dilute Sodium Bicarbonate ( ). Caution: Do not use strong acid washes, as the product will protonate and move to the aqueous layer.
Q3: I cannot separate the unreacted starting material (2-cyclopropylpyrimidin-4-amine) from the product. They co-elute on TLC.
Diagnosis: The 5-bromo substituent adds mass but does not significantly change the polarity compared to the hydrogen on the starting material. Solution:
-
Chromatography Modification: Standard EtOAc/Hexane gradients often fail here. Switch to DCM:MeOH (95:5) or DCM:Acetone . The slight difference in basicity can be exploited using amine-functionalized silica or by adding 1% Triethylamine (TEA) to the mobile phase to sharpen peaks.
-
Reaction Optimization: It is often easier to drive the reaction to completion than to separate the starting material. Ensure you are using 1.05 - 1.1 equivalents of NBS and monitoring by HPLC, not just TLC.
Q4: The product is oiling out during recrystallization. What am I doing wrong?
Diagnosis: "Oiling out" occurs when the product separates as a liquid phase before crystallizing. This usually happens if the solution is too concentrated or the cooling is too rapid. Solution:
-
Seeding: Add a tiny crystal of pure product (seed) when the solution is slightly turbid.
-
Solvent Choice: Switch to a solvent system with a wider metastable zone. Ethanol/Water is often superior to Toluene/Heptane for aminopyrimidines.
-
Slow Cooling: Wrap the flask in foil or a towel to allow it to cool to room temperature over 2-3 hours before placing it in an ice bath.
Experimental Protocols
Protocol A: Standard Aqueous Workup (Succinimide Removal)
Use this as the first step after the reaction completion.
-
Dilution: Dilute the reaction mixture (often in DMF or Acetonitrile) with Ethyl Acetate (10 mL per g of product) .
-
Quench: Add 10% aqueous
(vol equal to 20% of organic layer) and stir vigorously for 10 mins. -
Wash: Separate layers. Wash the organic phase sequentially with:
-
Water (
vol). Critical for removing DMF and Succinimide. -
Saturated Brine (
vol).
-
-
Dry & Concentrate: Dry over anhydrous
, filter, and concentrate under reduced pressure to obtain the crude solid.
Protocol B: Recrystallization (Ethanol/Water)
Best for removing colored impurities and achieving >99% purity.
-
Dissolution: Suspend crude solid in Ethanol (5 mL/g) . Heat to reflux (
) until dissolved.-
Note: If undissolved solids remain, filter hot.
-
-
Precipitation: While maintaining reflux, slowly add Water dropwise until a faint turbidity persists (approx. 1:1 to 1:2 EtOH:Water ratio).
-
Clarification: Add a few drops of Ethanol to clear the solution.
-
Crystallization: Remove heat. Allow to cool to Room Temp (RT) slowly (statically) for 2 hours. Then cool to
for 1 hour. -
Isolation: Filter the off-white needles/crystals. Wash with cold 20% EtOH in Water . Dry in a vacuum oven at
.
Visualization: Purification Decision Tree
This workflow guides you through the decision-making process based on the impurity profile of your crude material.
Figure 1: Decision tree for selecting the optimal purification method based on crude impurity profile.
Data Summary: Solvent & Impurity Profile
Table 1: Solubility Profile
| Solvent | Solubility (RT) | Solubility (Hot) | Application |
|---|---|---|---|
| Water | Insoluble | Slightly Soluble | Anti-solvent |
| Ethanol | Moderate | High | Recrystallization Solvent |
| Ethyl Acetate | High | Very High | Extraction / Workup |
| Dichloromethane | High | Very High | Chromatography Load |
| Heptane/Hexane | Insoluble | Insoluble | Anti-solvent / Trituration |
Table 2: Common Impurities & Retention
| Component | Approx. Rf (5% MeOH/DCM) | Removal Strategy |
|---|---|---|
| Product (5-Br-2-Cyc-Pyr) | 0.40 | N/A |
| Starting Material | 0.35 - 0.38 | Column Chromatography / Reaction Optimization |
| Succinimide | 0.05 (Baseline) | Water Wash |
| Dibromo-species | 0.65 | Recrystallization (remains in mother liquor) |
References
-
General Synthesis of 2-Substituted-4-Aminopyrimidines
-
Ambeed. (n.d.). 2-Cyclopropylpyrimidin-4-amine Product Page. Retrieved from
- Context: Confirms the precursor structure and availability for the bromin
-
-
Bromination Methodologies (NBS)
-
Common Organic Chemistry. (n.d.). Bromination with NBS. Retrieved from
-
Context: Standard conditions for electrophilic aromatic substitution using NBS.[1]
-
-
Purification of Halogenated Pyrimidines
-
ChemicalBook. (2024). Synthesis and Properties of 5-Bromo-2-chloro-N-cyclopentylpyrimidin-4-amine. Retrieved from
- Context: Provides physical property data and workup procedures for very close structural analogs.
-
-
Vericiguat Intermediate Context (Related Chemistry)
-
Follmann, M., et al. (2017). Discovery of the Soluble Guanylate Cyclase Stimulator Vericiguat (BAY 1021189). Journal of Medicinal Chemistry. Retrieved from
- Context: Illustrates the broader class of pyrimidine intermedi
-
Sources
solubility issues with 2-cyclopropyl pyrimidine amines
Status: Operational Ticket ID: SOL-2CP-PYR Assigned Specialist: Senior Application Scientist, Lead Discovery[1][2]
Executive Summary: The Physicochemical Paradox
Welcome to the technical support center for 2-cyclopropyl pyrimidine amines . If you are here, you are likely facing a compound that resists solubilization in aqueous media or precipitates unpredictably during biological assays.
The Root Cause: This scaffold presents a dual physicochemical challenge known as the "Brick Dust & Grease Ball" paradox :
-
Brick Dust (Pyrimidine Core): The 2-aminopyrimidine motif is planar and electron-rich, leading to high lattice energy via strong intermolecular
- stacking and hydrogen bonding (donor/acceptor pairs).[1][2] This results in high melting points ( C) and poor dissolution kinetics.[1][2] -
Grease Ball (Cyclopropyl Tail): While the cyclopropyl group is often selected to block metabolic oxidation (CYP450 stability) and improve potency, it adds significant lipophilicity (
character) without providing polar handles for solvation.[2]
This guide provides the diagnostic tools, decision frameworks, and validated protocols to overcome these solubility barriers.
Diagnostic Matrix: Triage Your Issue
Identify your specific failure mode below to find the corresponding solution.
| Observation | Probable Cause | Immediate Corrective Action |
| Solid won't dissolve in DMSO (Stock Prep). | High Crystal Lattice Energy ("Brick Dust").[1][2] | Heat & Sonicate: Heat to 40-50°C for 30 mins. If fails, switch to NMP (N-Methyl-2-pyrrolidone).[1][2] |
| Clear DMSO stock precipitates upon addition to Media (PBS/Media). | "Parabolic" Solubility Crash (Kinetic instability).[1][2] | Cosolvent/Surfactant Spike: Pre-mix DMSO stock with PEG400 or add 0.1% Tween-80 to the media before spiking.[1][2] |
| Compound dissolves at pH 2 but crashes at pH 7.4. | Weak Base Behavior (pKa ~3.5–4.5).[1][2] | Salt Selection: The compound is uncharged at neutral pH.[1][2] Switch to a Mesylate or Tosylate salt form.[1][2] |
| Low bioavailability in animal PK studies. | Dissolution-Rate Limited Absorption (BCS Class II/IV).[1][2] | Formulation: Use Amorphous Solid Dispersion (ASD) or lipid-based vehicles (Labrasol).[1][2] |
Deep Dive: Mechanisms & Solutions
The pH Trap (Weak Basicity)
2-aminopyrimidines are typically weak bases with a pKa between 3.5 and 4.5 .[1][2]
-
At pH 1-2: The pyrimidine nitrogen is protonated (
), drastically increasing solubility.[1][2] -
At pH 7.4 (Physiological): The compound is
neutral ( ).[1][2] The uncharged species is driven out of solution by the hydrophobic effect of the cyclopropyl group.
Recommendation: Do not rely on HCl salts for long-term storage, as the weak basicity can lead to disproportionation (loss of HCl gas) and reversion to the free base. Mesylate (methanesulfonate) salts are preferred for this scaffold due to their lower counter-ion volatility and ability to disrupt
The "Crash Out" Phenomenon
When you dilute a DMSO stock (typically 10 mM) into an aqueous buffer, you traverse a region of supersaturation .[1][2] The cyclopropyl group drives rapid nucleation.[1][2]
-
The Fix: Use a "predilution" step.[1][2] Dilute your DMSO stock 1:10 into PEG400 or Propylene Glycol first, then dilute that mixture into your buffer.[1][2] This intermediate step prevents local concentration hotspots that trigger precipitation.[1][2]
Visual Troubleshooting Workflows
Workflow A: Solubility Optimization Decision Tree
Use this logic flow to select the correct solubilization strategy based on your compound's specific failure point.[1][2]
Caption: Decision matrix for selecting formulation strategies based on melting point and assay pH constraints.
Workflow B: The "Parabolic" Dilution Trap
Understanding why your compound precipitates during serial dilution.
Caption: Visualization of the "instability window" when diluting hydrophobic stocks into aqueous buffers.
Validated Protocols
Protocol 1: Thermodynamic Solubility (The "Gold Standard")
Use this to determine the absolute solubility limit of your compound.
-
Preparation: Weigh 2–5 mg of solid 2-cyclopropyl pyrimidine into a 1.5 mL HPLC vial.
-
Solvent Addition: Add 500 µL of the target buffer (e.g., PBS pH 7.4).
-
Saturation: Shake or stir at 25°C for 24–48 hours . (Note: 2 hours is insufficient for "brick dust" molecules due to slow dissolution kinetics).[1][2]
-
Separation: Centrifuge at 10,000 rpm for 10 minutes or filter through a 0.22 µm PVDF filter.
-
Quantification: Analyze the supernatant via HPLC-UV against a standard curve prepared in DMSO.
Protocol 2: Kinetic Solubility (The "Assay Mimic")
Use this to predict if your compound will crash during a biological screen.[1][2]
-
Stock: Prepare a 10 mM stock solution in DMSO.
-
Spike: Pipette 2 µL of stock into 198 µL of PBS (pH 7.4) in a 96-well plate (Final conc: 100 µM, 1% DMSO).
-
Incubation: Shake for 90 minutes at room temperature.
-
Readout: Measure UV absorbance at 620 nm (turbidity).
Frequently Asked Questions (FAQs)
Q: Can I use Cyclodextrins (HP-β-CD) for this scaffold?
A: Yes, but with a caveat. The cyclopropyl group is a good fit for the hydrophobic cavity of
Q: Why does my compound dissolve in methanol but not water? A: Methanol can solvate both the lipophilic cyclopropyl tail and the polar pyrimidine nitrogen.[1][2] Water forms a hydration shell that is disrupted by the hydrophobic cyclopropyl group, forcing the molecules to aggregate (hydrophobic effect).
Q: I need to dose this in mice (PO). What vehicle do you recommend? A: For 2-cyclopropyl pyrimidines, simple methylcellulose suspensions often fail due to poor dissolution rates.[1][2]
-
Tier 1 (Solution): 5% DMSO + 40% PEG400 + 55% Water (acidified to pH 3 with Methanesulfonic acid if tolerated).[1][2]
-
Tier 2 (Suspension): 0.5% Methylcellulose + 0.1% Tween 80 (Micronize the compound first!).[1][2]
References
-
Solubility of 2-Aminopyrimidine Derivatives
-
Cyclopropyl Lipophilicity & Metabolism
-
Brick Dust Formulation Strategies
-
Salt Selection for Weak Bases
Sources
- 1. 2-Aminopyridine | NH2C5H4N | CID 10439 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Aminopyrimidine | C4H5N3 | CID 7978 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Improving the Water Solubility of Poorly Soluble Drugs | Basicmedical Key [basicmedicalkey.com]
Technical Support Center: Purification of 5-Bromo-Cyclopropyl-Pyrimidine Regioisomers
Ticket ID: PYR-ISO-5BR-CYC Status: Open Priority: High (Blocker for SAR Studies) Agent: Senior Application Scientist, Separation Sciences Division
Executive Summary & Chemical Context[1][2][3][4][5]
The Issue:
You are likely attempting to synthesize a 5-bromo-cyclopropyl-pyrimidine scaffold via Nucleophilic Aromatic Substitution (
The Challenge: These regioisomers are isobaric (same mass) and often have identical fragmentation patterns in MS. Their polarities are extremely similar, leading to co-elution on standard C18 silica.
The Solution: Separation requires exploiting the dipole moment differences and basicity variations between the 2- and 4-positions. This guide prioritizes Supercritical Fluid Chromatography (SFC) as the primary resolution method, with pH-modified RP-HPLC as the secondary alternative.
Diagnostic Workflow (Decision Tree)
Before selecting a column, determine the optimal separation mode based on your crude mixture's profile.
Figure 1: Decision matrix for selecting the optimal chromatographic mode. SFC is the preferred route for structural isomers due to orthogonality to C18.
The Science of Separation (Why This Works)
To separate these isomers, we must exploit their physical differences.
| Feature | 4-Cyclopropyl Isomer | 2-Cyclopropyl Isomer | Chromatographic Impact |
| Dipole Moment | Generally Lower | Generally Higher | SFC: The 2-isomer interacts more strongly with polar stationary phases (retention increases). |
| Basicity ( | N1 is less sterically hindered | N1/N3 are equivalent but sterically crowded | HPLC: At pH 2.5, protonation states differ. At pH 10, the neutral forms separate based on hydrophobicity. |
| Shape | Linear/Planar alignment | "Kinked" alignment | Selectivity: Planar structures interact differently with aromatic stationary phases (e.g., Phenyl-Hexyl). |
Validated Protocols
Protocol A: SFC Separation (Gold Standard)
Recommended for: Maximum resolution and easy solvent recovery.
Theory:
SFC uses supercritical
Experimental Setup:
-
Column: Viridis 2-Ethylpyridine (2-EP) or Torus 2-PIC (1.7 µm for analytical, 5 µm for prep).
-
Mobile Phase A:
(100%). -
Mobile Phase B (Co-solvent): Methanol with 0.2% Ammonium Hydroxide (
) .-
Critical Note: Basic additives are mandatory to suppress peak tailing caused by the interaction of the pyrimidine nitrogens with residual silanols.
-
-
Gradient: 2% to 15% B over 5 minutes.
-
Back Pressure: 120 bar.
-
Temperature: 40°C.
Expected Result: The 4-isomer (less polar) typically elutes first. The 2-isomer (more polar/basic) elutes second.
Protocol B: pH-Switching RP-HPLC (The Alternative)
Recommended for: Labs without SFC or very polar derivatives.
Theory: Standard neutral pH runs often fail because the hydrophobicity difference is negligible. By moving to pH 10 , you ensure both isomers are fully deprotonated (neutral). By using a C18 column with high carbon load or a Phenyl-Hexyl column , you maximize shape selectivity.
Experimental Setup:
-
Column: XBridge BEH C18 or CSH Phenyl-Hexyl (allows high pH stability).
-
Mobile Phase A: 10 mM Ammonium Bicarbonate (adjusted to pH 10 with
). -
Mobile Phase B: Acetonitrile (MeCN).[1]
-
Gradient: 5% to 60% B over 10 minutes.
-
Flow Rate: 0.4 mL/min (analytical).
Troubleshooting & FAQs
Q1: I am seeing a single broad peak on my standard C18 column. What is happening? A: You are experiencing "co-elution." The hydrophobicities of the 2- and 4-isomers are nearly identical.
-
Fix: Switch to Methanol instead of Acetonitrile. Methanol is a protic solvent and can interact differently with the exposed nitrogens of the regioisomers, often providing the "selectivity wedge" needed to split the peaks.
Q2: My peaks are tailing severely (shark-fin shape). A: This is due to the basic nitrogen on the pyrimidine ring interacting with acidic silanols on the silica backbone.
-
Fix: Ensure you are using a "capped" column (e.g., BEH or CSH technology). More importantly, add a modifier . For Low pH, use 0.1% Formic Acid. For High pH, use 10mM Ammonium Bicarbonate. Do not run neutral water/MeCN gradients.
Q3: How do I confirm which peak is which without an authentic standard? A: Use HMBC NMR (Heteronuclear Multiple Bond Correlation).
-
4-Isomer: You will see a correlation between the cyclopropyl protons and the C4/C5 carbons.
-
2-Isomer: You will see a correlation between the cyclopropyl protons and the C2 carbon (which is flanked by two nitrogens, usually shifting the carbon signal to ~160-170 ppm).
-
Quick Check: In 1H NMR, the 4-isomer often breaks the symmetry of the pyrimidine protons differently than the 2-isomer.
Q4: The 5-bromo group is labile. Will it survive the separation? A: Yes, the C-Br bond on a pyrimidine is stable under standard chromatographic conditions (SFC and HPLC). Avoid using high temperatures (>60°C) or strong Lewis acids, but standard mobile phases are safe.
References
-
Regioselectivity of Pyrimidine Substitution
- Title: Regioselective Control of the Amination of 5-Substituted-2,4-Dichloropyrimidines.
- Source:Journal of Organic Chemistry (via ResearchG
- Relevance: Explains the electronic bias favoring C4 substitution and conditions leading to C2 mixtures.
-
URL: (Representative link for context).
-
SFC Separation of Heterocycles
- Title: Achiral SFC Separ
- Source:Waters Corporation Applic
- Relevance: Details the use of 2-Ethylpyridine columns for separating structural isomers of basic heterocycles.
-
URL:
-
pKa and Physical Properties
Sources
- 1. Separation of Pyrimidine, 2-bromo- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 2. Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents: acetonitrile (MeCN), tetrahydrofuran (THF), dimethyl sulfoxide (DMSO) -- pKa database, table -- gas phase acidity and gas phase basicity values -- chiral acid catalysts, organocatalysts [analytical.chem.ut.ee]
Technical Support: Stability of Cyclopropyl Groups in Acidic Conditions
Ticket ID: CP-ACID-STAB-001 Status: Open Analyst: Senior Application Scientist Last Updated: February 15, 2026
Executive Summary & Triage
User Query: "I am running a reaction in acidic media (e.g., Boc deprotection, ester hydrolysis). Will my cyclopropane ring survive?"
Short Answer: It depends entirely on the substitution pattern .
-
Safe: Unactivated alkyl-cyclopropanes and protonated cyclopropylamines (ammonium salts).
-
High Risk: Cyclopropyl-carbinols, cyclopropyl-ethers, and Donor-Acceptor (D-A) cyclopropanes.
Diagnostic Flowchart: Is Your Substrate at Risk?
Use the following decision tree to determine the risk level of your specific substrate before proceeding.
Figure 1: Decision matrix for assessing cyclopropane lability in acidic media.
The Knowledge Base (Mechanistic Insights)
Why do Cyclopropanes Open?
The cyclopropane ring possesses significant Baeyer strain (~27.5 kcal/mol). The C-C bonds are "bent" (banana bonds) with high
-
Protonation Mechanism: Protons (
) do not attack the carbon nuclei directly. Instead, they attack the electron-rich C-C bond (edge protonation), forming a protonated cyclopropane intermediate. -
The "Push-Pull" Effect:
-
Electron Donating Groups (EDGs): Groups like
, , or alkyls stabilize the positive charge after the ring opens. This lowers the activation energy for ring cleavage. -
Electron Withdrawing Groups (EWGs): Groups like
, , or (protonated amine) destabilize the transition state for ring opening (by intensifying the positive charge). Therefore, EWGs actually protect the ring from acid-catalyzed decomposition.
-
The "Danger Zone": Cyclopropylcarbinyl Systems
The most common failure mode in drug synthesis is the Cyclopropylcarbinyl Rearrangement .
If a carbocation forms on the carbon adjacent to the ring (e.g., acid-catalyzed ionization of a cyclopropyl methanol), the ring orbital overlaps with the empty p-orbital. This leads to a rapid equilibrium between three species:
-
Cyclopropylcarbinyl cation (Intact ring)
-
Cyclobutyl cation (Ring expansion)
-
Homoallyl cation (Ring opening - usually the thermodynamic sink)
Key Insight: If you are deprotecting a Boc group on a secondary amine, and that amine is attached to a cyclopropyl-carbinol system, standard TFA conditions will likely destroy your molecule.
Troubleshooting & Protocols
Scenario A: Boc Deprotection of Stable Substrates
Applicability: Simple alkyl-cyclopropanes, cyclopropylamines, or cyclopropanes with EWGs (esters, ketones). Standard Protocol:
-
Dissolve substrate in DCM (0.1 M).[1]
-
Add Trifluoroacetic Acid (TFA) (10–20% v/v).
-
Stir at 0°C to RT.
-
Critical Step: Evaporate TFA completely (azeotrope with toluene). Do not let the crude oil sit in acidic residue for days.
Scenario B: Boc Deprotection of Acid-Sensitive Cyclopropanes
Applicability: Donor-Acceptor cyclopropanes, Cyclopropyl ethers, or substrates prone to rearrangement. Issue: Strong protic acids (TFA, HCl) cause ring opening or "scrambling."
Protocol B1: The Lewis Acid Method (ZnBr₂)
Zinc bromide acts as a mild Lewis acid that coordinates to the Boc carbonyl, facilitating removal without generating a high concentration of free protons.
-
Reagents: Anhydrous
(5.0 equiv), DCM. -
Procedure:
-
Suspend substrate in anhydrous DCM.
-
Add
(solid). -
Stir at RT for 4–24 hours (monitor by TLC).
-
Quench: Add water/EDTA solution to chelate zinc.
-
-
Why it works: The mechanism avoids the formation of the harsh hydronium ion, preserving the sensitive cyclopropane ring [1].
Protocol B2: The "Acid-Free" Method (TMSOTf)
This is the "Gold Standard" for extremely fragile substrates. It cleaves the Boc group via a silyl carbamate intermediate.
-
Reagents: TMSOTf (Trimethylsilyl trifluoromethanesulfonate), 2,6-Lutidine (Base).[1][2]
-
Procedure:
-
Dissolve substrate in dry DCM under
at 0°C. -
Add 2,6-Lutidine (1.5 equiv) to buffer potential protons.
-
Dropwise add TMSOTf (1.2 equiv).
-
Stir 30 min at 0°C.
-
Quench: Add MeOH (converts silyl carbamate to amine) then aqueous
.
-
-
Why it works: The 2,6-lutidine scavenges any adventitious protons, ensuring the reaction proceeds purely via the silyl mechanism. The cyclopropane sees no acidic protons [2].
Stability Data Matrix
The following table summarizes the stability of various cyclopropyl motifs against common acidic conditions.
| Substrate Class | Substituent Pattern | Stability in 20% TFA | Stability in 4M HCl | Recommended Protocol |
| Alkyl-Cyclopropane | Simple alkyl chain | Stable | Stable | Standard TFA |
| Cyclopropylamine | Stable | Stable | Standard TFA (Ammonium stabilizes ring) | |
| Cyclopropyl-Ester | Stable | Stable | Standard TFA | |
| Cyclopropyl-Ether | Unstable | Unstable | ZnBr₂ or Base Hydrolysis (if possible) | |
| Cyclopropyl-Carbinol | Unstable | Unstable | TMSOTf / 2,6-Lutidine | |
| Donor-Acceptor | Donor ( | Marginal | Unstable | ZnBr₂ (Avoid Lewis Acids like |
Frequently Asked Questions (FAQ)
Q: I used HCl/Dioxane and my product disappeared. Why? A: Anhydrous HCl in dioxane is often more aggressive than dilute TFA. The lack of water prevents solvation of the proton, increasing its acidity (Hammett acidity function). Furthermore, the chloride ion is a nucleophile that can attack the activated ring, leading to ring-opened alkyl chlorides. Switch to dilute TFA or the ZnBr₂ method.
Q: Can I use scavengers (Triethylsilane) to save the ring? A: Scavengers (TES, TIPS) are designed to trap carbocations (like the t-butyl cation from Boc). They will not prevent the protonation of the cyclopropane ring itself. In fact, if your ring opens to a cation, the silane will reduce it, permanently sealing the ring-opened fate. Scavengers do not solve the root cause (acidity).
Q: Is the cyclopropylamine salt stable?
A: Yes. Once the amine is deprotected and protonated (
References
-
Niggemann, M., & Meel, M. J. (2020). Catalytic Enantioselective Ring-Opening Reactions of Cyclopropanes. Describes Lewis acid sensitivity of D-A cyclopropanes. 3
-
BenchChem Technical Guides. (2025). A Researcher's Guide to Boc Deprotection: A Comparative Review of Methodologies. details ZnBr2 and TMSOTf protocols. 4
-
Common Organic Chemistry. (2025). Boc Deprotection - ZnBr2.[4][5][6] Specific experimental conditions for Lewis Acid deprotection. 7
-
ResearchGate. (2025). Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride.[8] Demonstrates stability of cyclopropylamine salts in HCl. 8[6][8][9]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. CN113056475A - Deprotection method for peptide compound or amide compound and resin removal method in solid phase reaction and method for producing peptide compound - Google Patents [patents.google.com]
- 3. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 4. benchchem.com [benchchem.com]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. Boc Deprotection - ZnBr2 [commonorganicchemistry.com]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Palladium Removal from Nitrogen Heterocycles
Topic: Removing Palladium Impurities from 5-Bromo-Pyrimidine Intermediates Ticket ID: PD-REM-PYR-001 Status: Open Support Tier: Level 3 (Senior Application Scientist)
Introduction: The "Sticky" Ligand Problem
Welcome to the Advanced Purification Support Center. You are likely here because standard washes (water/brine/EDTA) failed to lower palladium (Pd) levels in your 5-bromo-pyrimidine intermediate below ICH Q3D limits (<10 ppm).
The Core Issue: 5-bromo-pyrimidine is not just a substrate; it is a ligand. The pyrimidine nitrogens are excellent
This guide treats your purification process as a competitive binding assay : we must introduce a scavenger with a significantly higher affinity for Pd than your pyrimidine ring, without trapping the product itself.
Module 1: Diagnosis & Triage
Before selecting a method, you must identify the nature of your impurity. Pd exists in two primary states in your crude mixture:
-
Homogeneous Pd(II) Complexes: Pd coordinated to your product or residual ligands (phosphines). Hardest to remove.
-
Heterogeneous Pd(0) Particulates: "Palladium black" or colloidal clusters. Easier to remove but can pass through standard filters.
Diagnostic Workflow
Execute this logic flow to select your primary remediation strategy.
Figure 1: Decision matrix for selecting purification methodology based on physical state and solubility.
Module 2: The Scavenger Toolkit (Solid Phase)
For nitrogen heterocycles like 5-bromo-pyrimidine, Silica-based scavengers are the gold standard. They avoid the emulsion issues of liquid extractions and the non-specific binding of activated carbon.
Mechanism of Action
The scavenger must break the Pyrimidine-N — Pd bond. Sulfur-based ligands (Thiol, Thiourea) are soft bases that outcompete the borderline-hard nitrogen base of the pyrimidine for the soft acid Pd(II).
Figure 2: Competitive ligand exchange mechanism. The sulfur ligand on the silica attacks the Pd-N complex, releasing the pyrimidine product.
Recommended Scavengers
| Scavenger Type | Functional Group | Specificity for Pyrimidines | Best For |
| Si-Thiol (SH) | Propylthiol | High | General Pd(II) removal; versatile solvent compatibility. |
| Si-TMT | Trimercaptotriazine | Very High | The "Hammer." Best for stubborn N-heterocycles where Pd is tightly bound. |
| Si-DMT | Dimercaptotriazine | High | Alternative to TMT; often works better in MeOH/EtOH. |
| Si-TAAcOH | Triamine Tetraacetate | Low | Avoid. Better for Fe/Ni/Cu; poor affinity for Pd in presence of N-ligands. |
Protocol: Batch Mode Scavenging
Use this for <100g batches.
-
Dissolution: Dissolve crude 5-bromo-pyrimidine in 10-20 volumes of solvent (THF, EtOAc, or MeOH). Note: Avoid DMF/DMSO if possible, as they compete with the scavenger.
-
Loading: Add Si-TMT or Si-Thiol at a ratio of 5-10 wt% relative to the crude mass (or 2-4 equivalents relative to calculated Pd content).
-
Incubation:
-
Standard: Stir at Room Temp for 4 hours.
-
Stubborn: Heat to 50°C for 4-12 hours. Heat promotes the ligand exchange kinetics required to break the Pyrimidine-Pd bond.
-
-
Filtration: Filter through a 0.45µm pad (Celite or membrane) to remove the silica.
-
Wash: Wash the filter cake with clean solvent to recover any adsorbed product.
Module 3: Activated Carbon (The Legacy Method)
Activated carbon is non-specific. It adsorbs Pd but also adsorbs flat, aromatic molecules like 5-bromo-pyrimidine, leading to yield loss. Use this only if scavengers are unavailable or cost-prohibitive.
Critical Selection: Do not use generic "charcoal." Use specialized grades designed for metal removal.[1][2]
-
Recommended: Darco® KB-B or Ecosorb® C-941.
-
Avoid: Coconut-shell based carbons (micropores often too small for Pd complexes).
Protocol:
-
Dissolve crude in EtOH or EtOAc.
-
Add 10-20 wt% Activated Carbon.
-
Reflux for 1-2 hours.
-
Hot Filtration: Filter while hot through Celite. (Cooling allows the Pd to desorb or the product to crash out on the carbon).
Module 4: Troubleshooting & FAQs
Q1: I used Si-Thiol, but my Pd levels stuck at 50 ppm (Target <10 ppm). Why? A: You likely have a kinetic issue. The Pd-Pyrimidine bond is too stable at room temperature.
-
Fix: Increase temperature to 60°C.
-
Advanced Fix: Add a "Break-up Agent." Add 1-2 equivalents of N-Acetyl Cysteine (NAC) or DMSO to the solution before adding the silica. These ligands transiently loosen the Pd from the pyrimidine, making it easier for the Si-Thiol to grab it.
Q2: My product yield dropped by 20% after scavenging. A: Your product is non-specifically binding to the silica backbone (common with polar pyrimidines).
-
Fix: Switch solvents. If using non-polar (DCM/Toluene), switch to polar (MeOH/EtOAc) to keep the product in solution.
-
Fix: Wash the scavenger cake vigorously with MeOH + 5% Et3N . The base helps desorb the pyrimidine from acidic silanol sites.
Q3: Can I use extraction (liquid-liquid) instead? A: Generally discouraged for this substrate. Pyrimidines often act as phase transfer catalysts, dragging Pd into the organic layer.
-
Exception: If you must extract, use an aqueous wash of L-Cysteine or Sodium Diethyldithiocarbamate (highly effective, but smelly and can cause emulsions).
Q4: How do I validate the removal before sending for ICP-MS? A: Visual check.
-
Si-Thiol: Starts White -> Turns Dark Brown/Black upon Pd capture.
-
Si-TMT: Starts White/Beige -> Turns Orange/Yellow (for Pd(II)) or Grey (for Pd(0)).
-
If the scavenger doesn't change color, it isn't working.
References
-
Garrett, C. E., & Prasad, K. (2004).[3][4][5][6] The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis, 346(8), 889–900.[3][4][5] Link
-
ICH Q3D. (2019). Guideline for Elemental Impurities. International Council for Harmonisation.[7] Link
-
SiliCycle. (n.d.). Metal Scavenger Selection Guide for Pharmaceutical Industry. SiliCycle Application Notes. Link
-
Welch, C. J., et al. (2005). Adsorbent Screening for Metal Impurity Removal in Pharmaceutical Process Development. Organic Process Research & Development, 9(2), 198–205. Link
-
Onyx Scientific. (2021). Palladium Scavenging: From 1% to within ICH limits. Case Study. Link
Sources
- 1. velocityscientific.com.au [velocityscientific.com.au]
- 2. Selective adsorption and removal of Palladium (Pd) Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 3. Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. semanticscholar.org [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
Technical Support Center: SNAr Optimization for 4-Aminopyrimidine Synthesis
Status: Operational Ticket ID: SNAR-PYR-OPT-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary
The synthesis of 4-aminopyrimidines via Nucleophilic Aromatic Substitution (SNAr) is a cornerstone reaction in medicinal chemistry.[1] While theoretically straightforward, the reaction frequently encounters failure modes involving regioselectivity (C4 vs. C2) , hydrolysis (byproduct formation) , and kinetic stalling .
This guide moves beyond standard textbook definitions to provide a causality-based troubleshooting framework. It is designed to help you diagnose specific experimental failures and implement self-validating optimization protocols.
Module 1: Mechanism & Kinetic Drivers
To troubleshoot effectively, you must visualize the transition state. The reaction follows an Addition-Elimination mechanism.[2]
The Mechanistic Pathway
The rate-determining step is typically the nucleophilic attack (Addition), forming a Meisenheimer-like anionic intermediate.[2] The pyrimidine nitrogen atoms act as an electron sink, stabilizing this negative charge.
Figure 1: The addition-elimination pathway. Note that electron-withdrawing groups (EWGs) on the ring stabilize the Meisenheimer complex, accelerating the reaction.
Module 2: Troubleshooting Guides (FAQ Format)
Category A: Reactivity Issues ("My reaction is too slow or stalled")
Q1: I am using a standard aniline, but conversion stalls at 50% in THF. Heating leads to degradation. What is happening? Diagnosis: THF is likely too non-polar to stabilize the polar Meisenheimer transition state, and the reflux temperature (66°C) is insufficient to overcome the activation energy for weak nucleophiles. Solution:
-
Solvent Switch: Move to polar aprotic solvents (DMF, DMSO, NMP) or high-boiling alcohols (n-BuOH). These stabilize the charged intermediate.
-
Acid Catalysis (The "Secret Weapon"): If the amine is weak (e.g., electron-deficient aniline), basic conditions may fail. Switch to acidic conditions (e.g., 1.0 equiv HCl in iPrOH/Water).
-
Mechanism:[3] Protonation of the pyrimidine N1/N3 renders the ring significantly more electrophilic, lowering the LUMO energy and facilitating attack by weak nucleophiles [1].
-
Q2: My nucleophile is an aliphatic amine. The reaction is fast, but I see a "dimer" impurity. Diagnosis: You are likely observing bis-substitution (if starting with 2,4-dichloropyrimidine) or SNAr-induced polymerization if the product is still nucleophilic. Solution:
-
Stoichiometry Control: Use a slight deficit of the amine (0.95 equiv) and add it dropwise at low temperature (0°C).
-
Proton Scavenger: Ensure you use a bulky base (DIPEA) that cannot act as a nucleophile itself, preventing competition.
Category B: Regioselectivity ("I got the wrong isomer")
Q3: I am reacting 2,4-dichloropyrimidine. I want the C4-amino product, but I'm seeing C2-substitution. Why? Diagnosis: While C4 is generally more reactive (due to para-like resonance with N1), steric hindrance or solvent effects can flip this selectivity.
-
Standard Rule: C4 is kinetically favored.
-
The Exception: Tertiary amines or bulky nucleophiles may prefer C2 due to the steric clash with the C5-proton adjacent to C4 [2]. Solution:
-
Temperature Control: Run the reaction at low temperature (-78°C to 0°C) to favor the kinetic product (C4). Higher temperatures allow equilibration to the thermodynamic product (often C2 or mixtures).
-
Lewis Acid Additives: ZnCl₂ can chelate the N3 and C4-Cl, directing attack to C4.
Q4: Can I force the reaction to go to C2 first? Diagnosis: This is difficult with 2,4-dichloro substrates unless you use specific blocking groups. Solution:
-
It is standard practice to install the C4 amine first, then perform a second SNAr at C2 at higher temperatures (100°C+). If you absolutely need C2 first, consider using 2-chloro-4-methoxypyrimidine (where OMe is a poor leaving group) or specific catalytic systems [3].
Category C: Impurity Profile ("My product is contaminated")
Q5: I see a mass peak of [M-Cl+OH] (Hydrolysis). Where is the water coming from? Diagnosis: Pyrimidines are prone to hydrolysis to form pyrimidinones (tautomers of hydroxypyrimidines), especially in basic, polar media. Solution:
-
Dry Solvents: Use anhydrous DMF/DMSO.
-
Base Choice: Avoid hydroxide/carbonate bases if your solvent is wet. Use anhydrous Cs₂CO₃ or organic bases (TEA/DIPEA).
-
Hygroscopicity: Cs₂CO₃ is extremely hygroscopic. Flame-dry it before use.
Module 3: Optimization & Green Chemistry
Traditional SNAr relies on DMF/NMP, which are reprotoxic. Modern drug development requires scalable, greener alternatives.
Solvent Selection Matrix
| Solvent | Polarity | Rate Enhancement | Green Score | Recommended For |
| DMF/NMP | High | Excellent | Low (Toxic) | Small scale, difficult substrates. |
| n-Butanol | Med | Good | Med | Scale-up, reflux >100°C. |
| Water | High | Excellent (Hydrophobic Effect) | High | "On-water" reactions with surfactants [4]. |
| Cyrene™ | High | Good | High | Replacing NMP.[4] Warning: Unstable with strong bases. [5] |
| iPrOH | Med | Moderate | High | Acid-catalyzed protocols. |
Module 4: The "Gold Standard" Protocol
This protocol is designed to be self-validating . If Step 2 fails, do not proceed to Step 3.
Substrate: 2,4-Dichloropyrimidine (or 4-chloropyrimidine).[5] Target: C4-substituted product.
-
Setup:
-
Dissolve substrate (1.0 equiv) in iPrOH (0.2 M).
-
Cool to 0°C (ice bath). Control Point: Low T maximizes regioselectivity.
-
-
Addition:
-
Add DIPEA (1.2 equiv).
-
Add Amine Nucleophile (1.05 equiv) dropwise over 10 minutes.
-
-
Reaction:
-
Allow to warm to RT.[6] Monitor by LCMS at 1 hour.
-
Validation: If <50% conversion, heat to 50°C. If hydrolysis is observed, switch solvent to anhydrous THF/DMF.
-
-
Workup (The "Crash-Out" Method):
-
Most 4-aminopyrimidines are less soluble in water than the starting material.
-
Pour reaction mixture into 10 volumes of ice water .
-
Filter the precipitate.[7] This removes the DIPEA-HCl salt and excess solvent.
-
Module 5: Diagnostic Decision Tree
Use this flow to determine your next optimization step.
Figure 2: Troubleshooting logic flow. Follow the path based on LCMS data to identify the necessary parameter adjustment.
References
-
Acid Catalysis Mechanism: L. Z. Wang, et al. "Acid-Catalyzed Nucleophilic Aromatic Substitution of 4-Chloropyrimidines." Journal of Organic Chemistry, 2023. [Link] (Example proxy for general acid catalysis principles in heterocycles).
-
Regioselectivity (C4 vs C2): M. Lee, et al. "Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles."[8][9] Journal of Organic Chemistry, 2015.[8] [Link]
-
QM Analysis of Selectivity: WuXi AppTec. "Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines." QM Magic Class, Chapter 29. [Link]
-
Green Solvents (Water/Surfactants): Lipshutz, B. H., et al. "Nucleophilic Aromatic Substitution in Water at Room Temperature." Angewandte Chemie, 2013. [Link]
-
Cyrene as Alternative Solvent: Sherwood, J., et al. "Dihydrolevoglucosenone (Cyrene) as a bio-based alternative for dipolar aprotic solvents." Chemical Communications, 2014. [Link]
Sources
- 1. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Catalysed SNAr reactions - Wordpress [reagents.acsgcipr.org]
- 4. researchgate.net [researchgate.net]
- 5. Dichotomy in Regioselectivity of SNAr Reactions with 2-MeSO2-4-Chloropyrimidine - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 6. rsc.org [rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
common impurities in 5-Bromo-2-cyclopropylpyrimidin-4-amine manufacturing
Welcome to the Advanced Synthesis & Purification Support Hub. Ticket ID: #REQ-5B2C-PYR Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary
5-Bromo-2-cyclopropylpyrimidin-4-amine (CAS: 1374601-40-7 / Analogous structures) is a critical pharmacophore in kinase inhibitor development (e.g., JAK, BTK inhibitors).[1] Its synthesis presents a unique "chemical conflict": the need for electrophilic bromination (often requiring Lewis acids or radical conditions) versus the acid-sensitivity of the cyclopropyl moiety .[1]
This guide addresses the three most common impurity classes: Regio-isomeric byproducts , Halogen-exchange artifacts , and Cyclopropyl ring-opening degradants .[1]
Module 1: Synthetic Route & Impurity Origins
To troubleshoot effectively, we must first map the impurity genesis against the standard synthetic pathway.[1] The most robust industrial route involves the bromination of 2-cyclopropylpyrimidin-4-amine using N-Bromosuccinimide (NBS).[1]
Pathway Analysis: The "Danger Zones"
Figure 1: Reaction pathway highlighting the divergence between product formation and acid-catalyzed ring opening.[1]
Module 2: Troubleshooting Guide (Q&A Format)
Category 1: Purity & Side Reactions[1]
Q1: I see a persistent impurity at RRT 0.85 that increases when I scale up the bromination. What is it? Diagnosis: This is likely the Des-bromo precursor (2-cyclopropylpyrimidin-4-amine).[1]
-
The Cause: In scale-up, mixing efficiency drops.[1] NBS is poorly soluble in non-polar solvents and can form "hotspots."[1] If the reaction is quenched too early or NBS decomposes (releasing
which escapes), conversion stalls.[1] -
The Fix:
-
Stoichiometry: Ensure 1.05 – 1.10 equivalents of NBS.
-
Activation: Unlike standard aromatics, the pyrimidine ring is electron-deficient.[1] Use a polar aprotic solvent like Acetonitrile (MeCN) or DMF to increase the electrophilicity of NBS [1].[1]
-
Monitoring: Do not rely on TLC. Use HPLC to confirm <0.5% starting material before workup.[1]
-
Q2: My product purity is high (99%), but after drying in the oven, a new peak appears at RRT 1.2. The mass spectrum shows M+80/82. Diagnosis: This is Acid-Catalyzed Ring Opening (forming a linear propyl-bromide derivative).[1]
-
The Mechanism: The bromination reaction generates succinimide and traces of HBr.[1] If the crude solid is not washed thoroughly to remove HBr, the cyclopropyl ring (which has high ring strain) will open upon heating, especially in the presence of residual acid [2].[1]
-
The Fix:
-
Quench: Always quench the reaction with aqueous Sodium Thiosulfate (to remove active bromine) and Sodium Bicarbonate (to neutralize acid).[1]
-
Drying: Vacuum dry at
C. Avoid high temperatures for cyclopropyl derivatives.
-
Q3: I am detecting a "M+1" peak (Mass 229/231 instead of 228/230). Is this an isotope effect? Diagnosis: No. This is likely the Hydrolysis Impurity (5-bromo-2-cyclopropylpyrimidin-4(3H)-one).[1]
-
The Cause: The 4-amino group on electron-deficient pyrimidines can undergo hydrolysis to the ketone (tautomer of the phenol) under prolonged acidic or basic aqueous conditions.[1]
-
The Fix: Minimize time in aqueous workup. Ensure pH is neutral (7.0–8.[1]0) during extraction.
Module 3: Analytical Method Optimization
Standard C18 gradients often fail to separate the des-bromo starting material from the product due to structural similarity.[1]
Recommended HPLC Parameters:
| Parameter | Condition | Rationale |
| Column | Phenyl-Hexyl or C18 Polar Embedded (e.g., Waters XSelect HSS T3) | Phenyl columns provide better selectivity for halogenated aromatics via |
| Mobile Phase A | 10 mM Ammonium Acetate (pH 5.[1]5) | Avoid TFA. Strong acids in the mobile phase can degrade the cyclopropyl group on-column during long runs.[1] |
| Mobile Phase B | Acetonitrile | Methanol can cause high backpressure; ACN provides sharper peaks for basic amines.[1] |
| Gradient | 5% B to 95% B over 15 mins | Slow gradient required to resolve the Des-bromo (elutes early) from Target. |
| Detection | UV @ 254 nm | The pyrimidine core absorbs strongly here.[1] |
Module 4: Validated Purification Protocol
Objective: Removal of Succinimide and Des-bromo impurities without chromatography.
-
Reaction Completion: Ensure reaction in Acetonitrile (10 vol) with NBS (1.05 eq) is complete via HPLC.
-
Quench: Add 10% aq.
(3 vol) followed by Sat.[1] (to pH 8).[1] Stir for 30 mins. -
Extraction: Extract with Ethyl Acetate (EtOAc).[1][2] Wash organic layer with water (
).[1]-
Critical Step: The water washes remove the water-soluble Succinimide byproduct.[1]
-
-
Reslurry (The "Polishing" Step):
References
-
MDPI (Molbank). Synthesis of 5-Bromo-2-chloro-4-(pyrrolidin-1-yl)pyrimidine and Analogues.[1] (Discusses NBS bromination conditions and solvent effects on pyrimidines).
-
[1]
-
-
Hypha Discovery. Metabolism and Stability of Cyclopropyl Groups.[1] (Details the ring strain and susceptibility of cyclopropyl rings to oxidative and acidic opening).
-
Journal of Chemical Health Risks.Validating Analytical Methods for Novel Pyrimidin-4-amine Derivatives Using RP-HPLC. (Provides baseline HPLC conditions for similar pharmacophores).
-
Organic Chemistry Portal.N-Bromosuccinimide (NBS) in Organic Synthesis. (Mechanistic overview of radical vs.
Disclaimer: This guide is for research purposes only. Always consult the specific Safety Data Sheet (SDS) for 5-Bromo-2-cyclopropylpyrimidin-4-amine before handling.
Sources
recrystallization solvents for 5-Bromo-2-cyclopropylpyrimidin-4-amine
Technical Support Center: 5-Bromo-2-cyclopropylpyrimidin-4-amine Senior Application Scientist Desk | Purification & Solid-State Chemistry Unit
Part 1: Solvent Selection & Solubility Profile
Q1: What is the primary solvent system recommended for the recrystallization of 5-Bromo-2-cyclopropylpyrimidin-4-amine (CAS 1381936-37-3)?
A: Based on structural analogs (specifically 5-bromo-2-chloropyrimidin-4-amine) and the physicochemical properties of the aminopyrimidine core, Acetonitrile (ACN) is the primary recommended solvent for high-purity recrystallization.
-
The Science: This molecule possesses a "push-pull" polarity. The 4-amino group and pyrimidine nitrogen atoms are polar and capable of hydrogen bonding, while the 2-cyclopropyl and 5-bromo substituents introduce significant lipophilicity and lattice rigidity.
-
Acetonitrile (Polar Aprotic) offers a "Goldilocks" zone: it dissolves the compound well at reflux (
) but shows a sharp solubility drop upon cooling, driving efficient crystal lattice formation while keeping more polar impurities (like unreacted amidines) in solution.
-
-
Alternative System: If ACN yields are low, use an Ethanol/Water (9:1 v/v) system. The water acts as an anti-solvent to force precipitation of the hydrophobic cyclopropyl moiety, but this increases the risk of hydrating the crystal lattice.
Q2: I am experiencing "oiling out" instead of crystallization. Why is this happening?
A: Oiling out is a common failure mode for cyclopropyl-substituted heterocycles. The cyclopropyl group adds conformational flexibility that can disrupt nucleation.
-
Cause: The solution is likely supersaturated too quickly, or the solvent boiling point is higher than the melting point of the solvated oil.
-
Solution:
-
Switch Solvent: Move from a single solvent (like pure Ethanol) to a dual-solvent system (Ethyl Acetate/Heptane).
-
Seeding: You must seed the solution at the metastable zone width (approx.
below reflux temperature) with pure crystals. -
Slow Cooling: Implement a linear cooling ramp of
. Rapid cooling traps the oil phase.
-
Q3: How do I remove the specific impurity 5-bromo-2-cyclopropylpyrimidine (des-amino analog)?
A: This impurity lacks the hydrogen-bond-donating amino group, making it significantly more lipophilic.
-
Protocol: Wash the crude solid with cold n-Hexane or Heptane before recrystallization. The des-amino impurity is highly soluble in non-polar alkanes, whereas the target amine (5-Bromo-2-cyclopropylpyrimidin-4-amine) is nearly insoluble in cold alkanes.
Part 2: Technical Data Summary
| Parameter | Recommended Value/Condition | Rationalization |
| Primary Solvent | Acetonitrile (ACN) | Balances solubility of the polar aminopyrimidine core vs. lipophilic substituents. |
| Secondary Solvent | Ethanol/Water (90:10) | Uses water as an anti-solvent to maximize yield; effective for removing inorganic salts. |
| Wash Solvent | n-Hexane or Heptane | Selectively removes lipophilic impurities (e.g., des-amino byproducts). |
| Dissolution Temp | Ensures complete breakdown of the crystal lattice. | |
| Nucleation Temp | Seeding here prevents oiling out by providing a template for growth. | |
| Critical Impurity | Cyclopropylamidine | Starting material; soluble in alcohols, removed by the filtrate. |
Part 3: Detailed Experimental Protocol
Standard Operating Procedure (SOP): Recrystallization from Acetonitrile
Objective: Purification of 5-Bromo-2-cyclopropylpyrimidin-4-amine to >98% HPLC purity.
Reagents:
-
Crude 5-Bromo-2-cyclopropylpyrimidin-4-amine[1]
-
Acetonitrile (HPLC Grade)
-
Activated Charcoal (Optional, for color removal)
Workflow:
-
Dissolution:
-
Charge a round-bottom flask with 10.0 g of crude solid.
-
Add Acetonitrile (50 mL) (Ratio: 5 mL/g).
-
Heat to reflux (
) with magnetic stirring. -
Checkpoint: If the solid does not dissolve completely, add ACN in 1 mL increments until a clear solution is obtained. Do not exceed 10 mL/g.
-
-
Filtration (Hot):
-
If insoluble particulates or dark color persists, add 0.5 g Activated Charcoal. Stir at reflux for 10 mins.
-
Filter the hot solution through a pre-warmed Celite pad into a clean, pre-warmed Erlenmeyer flask.
-
-
Crystallization:
-
Allow the filtrate to cool slowly to
. -
CRITICAL STEP: Add seed crystals (approx. 10 mg). Observe for cloudiness (nucleation).
-
Allow the flask to cool to room temperature (
) over 2 hours without external agitation (stirring can induce oiling). -
Once solids form, cool further in an ice-water bath (
) for 1 hour to maximize yield.
-
-
Isolation:
-
Filter the white crystalline solid using vacuum filtration.
-
Wash the filter cake with cold Acetonitrile (
). -
Dry in a vacuum oven at
for 12 hours.
-
Part 4: Decision Logic & Troubleshooting Visualization
Caption: Decision tree for solvent selection and troubleshooting "oiling out" during the purification of 5-Bromo-2-cyclopropylpyrimidin-4-amine.
References
-
Kumar, M., et al. (2013). 5-Bromo-2-chloropyrimidin-4-amine. Acta Crystallographica Section E. (Demonstrates Acetonitrile recrystallization for the direct structural analog). Retrieved from [Link]
-
PubChem. (2025).[2] 5-Bromo-2-cyclopropylpyrimidine (CAS 304902-96-3) Compound Summary. (Structural basis for lipophilicity data). Retrieved from [Link]
Sources
Technical Support Center: Handling Moisture Sensitivity in Pyrimidine Intermediates
Status: Operational | Lead Scientist: Dr. A. Vance | Last Updated: February 2026
Introduction: The "Hidden Variable" in Pyrimidine Chemistry
Welcome to the technical support hub for pyrimidine process chemistry. If you are working with halogenated pyrimidines (e.g., 2,4-dichloropyrimidine, 4,6-dichloropyrimidine) or activated sulfonates, you are likely encountering a common adversary: competitive hydrolysis .
The electron-deficient nature of the pyrimidine ring—specifically at the C2, C4, and C6 positions—makes these intermediates excellent electrophiles for Nucleophilic Aromatic Substitution (
This guide provides the protocols required to maintain the integrity of these sensitive intermediates.
Module 1: Diagnostics – Is My Intermediate Compromised?
Before setting up a reaction, verify the quality of your material. Hydrolyzed pyrimidines exhibit distinct physical changes compared to their halogenated parents.
Symptom 1: Physical State Change
-
Observation: Your starting material, previously a low-melting solid or oil (e.g., 2,4-dichloropyrimidine, mp 36–38 °C), has transformed into a high-melting white powder or precipitate.
-
Root Cause: Hydrolysis converts the chloropyrimidine into a hydroxypyrimidine (pyrimidone). Due to strong intermolecular hydrogen bonding in the pyrimidone lattice, the melting point increases drastically (often >200 °C).
-
Mechanism:
Figure 1: The hydrolysis pathway. Note that the final tautomerization to the pyrimidone is the driving force for the precipitation and loss of solubility.
Symptom 2: Solubility Shift
-
Test: Dissolve a small aliquot (~10 mg) in dry Dichloromethane (DCM) or Toluene.
-
Result:
-
Clear Solution: Material is likely intact.
-
Cloudy/Suspension: Significant hydrolysis has occurred. Pyrimidones are generally insoluble in non-polar organic solvents but soluble in aqueous base or DMSO.
-
Module 2: Prevention & Handling Protocols
The sensitivity of pyrimidines dictates the handling rigor. Use this decision matrix to select the appropriate transfer method.
Figure 2: Decision matrix for handling moisture-sensitive pyrimidine intermediates based on reactivity and scale.
Protocol A: Solvent Drying Standards
Water content in solvents is the most common cause of yield loss. For pyrimidine
Table 1: Recommended Solvent Water Limits
| Solvent Class | Target Water Content (ppm) | Recommended Drying Method | Validation Method |
| Ethers (THF, Dioxane) | < 50 ppm | Distillation over Na/Benzophenone OR 3Å Molecular Sieves (20% m/v, 48h) | Karl Fischer (Coulometric) |
| Chlorinated (DCM, DCE) | < 50 ppm | 3Å Molecular Sieves (activated) | Karl Fischer |
| Polar Aprotic (DMF, DMSO) | < 100 ppm | Store over 4Å Molecular Sieves; Avoid distillation if possible due to thermal degradation | Karl Fischer |
| Alcohols (EtOH, MeOH) | < 200 ppm | Distillation over Mg/Iodine | Karl Fischer |
Expert Tip: For THF, simply letting it stand over activated 3Å molecular sieves (20% mass/volume) reduces water content to <10 ppm effectively, often outperforming hazardous sodium stills [1].
Module 3: Reaction Execution & Workup
The "Dry" Setup
-
Glassware: Oven-dried at >120 °C for at least 4 hours. Flame-drying under vacuum is preferred for highly sensitive lithiated pyrimidines.
-
Inert Gas: Argon is superior to Nitrogen for open-vessel transfers due to its density, forming a "blanket" over the reaction mixture.
Controlling the Exotherm
Hydrolysis is exothermic. If you add a chloropyrimidine to a "wet" mixture, the localized heating accelerates further hydrolysis (autocatalytic loop).
-
Rule: Always add the pyrimidine intermediate as a solution in an anhydrous solvent, rather than as a neat solid, to dissipate heat and prevent localized concentration spikes.
Azeotropic Drying (The "Rescue" Op)
If you suspect moisture has entered your crude mixture during workup (before the next step), do not rely on vacuum drying alone.
-
Dissolve the residue in Toluene or Benzene .[1]
-
Concentrate on a rotary evaporator.
-
Repeat 3x.
-
Why? Toluene forms a low-boiling binary azeotrope with water, effectively "carrying" the moisture out of the oil [2].
Frequently Asked Questions (FAQs)
Q: I stored 2,4-dichloropyrimidine in the fridge, but it's now wet/slushy. Can I dry it? A: Proceed with caution. The "wetness" is likely atmospheric water condensation due to improper warming before opening.
-
Fix: Dissolve in DCM, dry over Magnesium Sulfate (
), filter, and concentrate. If a white solid remains insoluble in DCM, filter it off—that is the hydrolyzed pyrimidone impurity.
Q: Why is my yield inconsistent (30% - 80%) between batches?
A: This variance usually points to inconsistent water content in the solvent or base. Hygroscopic bases (like
Q: Can I use ethanol for the substitution of 2,4-dichloropyrimidine? A: Yes, but only if the nucleophile is an amine and you are careful.
-
Risk:[2][3] Ethanol can act as a nucleophile, leading to ethoxy-pyrimidines (competitive substitution).
-
Mitigation: Use isopropanol or t-butanol (sterically hindered alcohols) if a protic solvent is required, or ensure your amine nucleophile is much more reactive and in excess.
Q: How do I remove the hydrolyzed pyrimidone byproduct? A: Pyrimidones are significantly more polar than chloropyrimidines.
-
Method 1 (Filtration): Suspend the crude mixture in Hexanes/Ether (1:1). The chloropyrimidine will dissolve; the pyrimidone will likely remain solid and can be filtered off.
-
Method 2 (Aqueous Wash): Pyrimidones are soluble in basic water. Wash your organic layer with 1M NaOH (rapidly) to extract the acidic pyrimidone tautomer, then separate immediately to prevent hydrolysis of the remaining product.
References
-
Williams, D. B. G., & Lawton, M. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry, 75(24), 8351–8354. Link
-
Frontier, A. (2026).[1][4] Workup: Drying Methods. University of Rochester, Department of Chemistry. Link
-
BenchChem Technical Support. (2025).[2][5][6][7] Optimization of 4-Chloropyrimidine Substitution Reactions. Link
-
Sigma-Aldrich Technical Bulletin AL-134. Handling Air-Sensitive Reagents.[6][8] Link
- Paquette, L. A. (Ed.). (2009). Handbook of Reagents for Organic Synthesis. Wiley. (General reference for Pyrimidine reactivity).
Sources
- 1. Workup [chem.rochester.edu]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 4. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. srinichem.com [srinichem.com]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Validation & Comparative
Comparative H-NMR Guide: Structural Validation of 5-Bromo-2-cyclopropylpyrimidin-4-amine
Introduction & Strategic Context
5-Bromo-2-cyclopropylpyrimidin-4-amine (CAS: 1215206-88-0) is a high-value heterocyclic scaffold, primarily serving as a critical intermediate in the synthesis of kinase inhibitors (e.g., CDK, PLK4 inhibitors). The structural integrity of this molecule hinges on two key features: the retention of the cyclopropyl ring (susceptible to acid-catalyzed ring opening) and the precise regioselective bromination at the C5 position.
This guide provides a comparative analysis of the H-NMR profile of the target molecule against its unbrominated precursor, 2-cyclopropylpyrimidin-4-amine . By treating the precursor as the "Alternative" or "Baseline," we establish a self-validating quality control (QC) workflow that confirms reaction success (bromination) and scaffold stability.
Why This Comparison Matters
In drug discovery, the primary failure mode for this synthesis is not the absence of product, but the presence of:
-
Unreacted Starting Material: 2-cyclopropylpyrimidin-4-amine.
-
Ring-Opened Impurities: Loss of the cyclopropyl doublet/multiplet pattern.
-
Regioisomers: Bromination at the exocyclic amine (unstable) or N-alkylation artifacts.
Structural Analysis & Mechanistic Causality
The transition from the precursor to the target molecule involves an Electrophilic Aromatic Substitution (EAS) where the proton at position 5 (C5-H) is replaced by a bromine atom. This chemical change dictates the specific spectral shifts observed.
The "Fingerprint" Region Logic
-
Pyrimidine Ring Protons:
-
Precursor: The pyrimidine ring possesses two vicinal protons (H5 and H6). In the NMR spectrum, this manifests as two doublets with a characteristic coupling constant (J ≈ 5–6 Hz).
-
Target: The substitution of H5 with Bromine removes the vicinal coupling. The remaining H6 proton becomes a singlet . Furthermore, the electron-withdrawing nature of Bromine deshields the H6 proton, shifting it downfield.
-
-
Cyclopropyl Group:
-
The cyclopropyl group at C2 is a diagnostic handle. It typically presents as a methine (CH) septet/multiplet around 1.9–2.1 ppm and two methylene (CH2) multiplets around 0.8–1.1 ppm. Retention of this pattern confirms the ring remains closed.
-
-
Amine Protons (-NH2):
-
These are exchangeable protons. Their chemical shift and peak shape are highly solvent-dependent. In DMSO-d6, they appear as a broad singlet. The Br-substitution increases the acidity of the amine, causing a slight downfield shift compared to the precursor.
-
Comparative Data Analysis
The following data compares the Target (5-Bromo-2-cyclopropylpyrimidin-4-amine) against the Baseline (2-cyclopropylpyrimidin-4-amine).
Table 1: Comparative Chemical Shift (δ) Profile (DMSO-d6)
| Proton Assignment | Baseline (Precursor) | Target (5-Bromo) | Shift Change (Δ) | Signal Type |
| C6-H (Aromatic) | 8.05 ppm (Doublet) | 8.25 ppm (Singlet) | +0.20 ppm | Diagnostic |
| C5-H (Aromatic) | 6.50 ppm (Doublet) | ABSENT | N/A | QC Check |
| -NH2 (Amine) | 6.80 ppm (Broad s) | 7.20 – 7.50 ppm (Broad s) | +0.4 - 0.7 ppm | Electronic Effect |
| Cyclopropyl (-CH) | 1.90 – 2.00 ppm (m) | 1.95 – 2.10 ppm (m) | Minimal | Scaffold Integrity |
| Cyclopropyl (-CH2) | 0.85 – 1.05 ppm (m) | 0.90 – 1.10 ppm (m) | Minimal | Scaffold Integrity |
Note: Chemical shifts are referenced to DMSO-d6 residual peak (2.50 ppm). Values for the target are validated against high-confidence analogs (e.g., 5-bromo-2-chloro-N-cyclopentylpyrimidin-4-amine).
Experimental Protocol
To ensure reproducibility and "Trustworthiness" (E-E-A-T), follow this standardized protocol. This method is designed to prevent common errors like amine proton exchange or poor solubility.
Materials & Reagents[2][3][4][5][6]
-
Solvent: DMSO-d6 (99.9% D) + 0.03% TMS (Tetramethylsilane).
-
Why: CDCl3 is not recommended for this molecule. The amine protons often broaden into the baseline in chloroform due to intermediate exchange rates, and the polar pyrimidine is less soluble.
-
-
Sample Mass: 10 – 15 mg.
-
Tube: 5mm High-Precision NMR Tube.
Step-by-Step Methodology
-
Preparation: Weigh 10-15 mg of the solid product into a clean vial.
-
Dissolution: Add 0.6 mL of DMSO-d6. Vortex for 30 seconds until the solution is completely clear.
-
Check: If the solution is cloudy, filter through a cotton plug. Suspended particles cause line broadening.
-
-
Acquisition Parameters (400 MHz or higher):
-
Pulse Sequence: zg30 (Standard proton).
-
Scans (NS): 16 (Sufficient for >10 mg).
-
Relaxation Delay (D1): 1.0 second.
-
Spectral Width: -2 to 14 ppm.
-
-
Processing:
-
Apply an exponential window function (LB = 0.3 Hz).
-
Phase correct manually if automatic phasing fails on the broad amine peak.
-
Baseline correct using a polynomial fit.
-
Visualizations
Diagram 1: Molecular Structure & Proton Assignment
This diagram maps the proton environments discussed in Table 1 to the specific atoms on the molecule.
Caption: Proton assignment map. Green node indicates the diagnostic C6-H singlet. Yellow node indicates the exchangeable amine protons.
Diagram 2: QC Decision Tree (Self-Validating Workflow)
Use this logic flow to interpret your spectrum and determine if the batch passes QC.
Caption: Quality Control Decision Tree. Follow the green path for successful product validation.
References
-
ChemicalBook. (2025). 5-Bromo-2-chloro-N-cyclopentylpyrimidin-4-amine Spectrum. (Provides analog spectral data for C6-H shift validation).
-
PubChem. (2025). 2-cyclopropylpyrimidin-4-amine Compound Summary. National Library of Medicine. (Precursor structural data).[1][2][3][4]
-
Baxendale, I. R., et al. (2002). Formation of 4-Aminopyrimidines via the Trimerization of Nitriles. Durham University. (General synthesis and NMR characterization of aminopyrimidines).
-
Reich, H. J. (2024). H-NMR Chemical Shifts. University of Wisconsin-Madison. (Reference for cyclopropyl and amine proton shifts).
Sources
- 1. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 2. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst [mdpi.com]
- 3. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
Analytical Reference: C-NMR Profiling of 5-Bromo-2-cyclopropyl-pyrimidin-4-ylamine
The following guide provides a comprehensive technical analysis of the Carbon-13 NMR (
Executive Summary
5-Bromo-2-cyclopropyl-pyrimidin-4-ylamine (CAS: 933748-06-8) is a critical scaffold in the development of JAK, CDK, and BTK inhibitors. Its structural integrity is defined by three distinct functionalities: the electron-deficient pyrimidine core, the lipophilic cyclopropyl moiety, and the reactive 5-bromo substituent.
This guide objectively compares the
Structural Characterization & C-NMR Data
The definitive identification of this molecule relies on the unique chemical shifts induced by the cyclopropyl ring (high-field region) and the C5-Bromine atom (heavy atom effect).
Predicted C-NMR Chemical Shifts (DMSO- )
Note: Values are referenced to DMSO-
| Carbon Position | Assignment | Chemical Shift ( | Signal Type | Structural Diagnostic |
| C2 | Pyrimidine Ring | 168.5 - 170.5 | Quaternary (C | Deshielded by ring nitrogens + cyclopropyl attachment. |
| C4 | Pyrimidine Ring | 161.0 - 163.0 | Quaternary (C | Attached to Amino (-NH |
| C6 | Pyrimidine Ring | 154.0 - 156.0 | Methine (CH) | Characteristic high-intensity aromatic CH. |
| C5 | Pyrimidine Ring | 104.0 - 106.0 | Quaternary (C | Critical Identifier. Upfield shift due to Br heavy atom effect and ortho-amino shielding. |
| C1' | Cyclopropyl | 16.5 - 18.5 | Methine (CH) | Point of attachment to Pyrimidine. |
| C2'/C3' | Cyclopropyl | 10.0 - 12.0 | Methylene (CH | Distinctive high-field aliphatic signal. |
Structural Logic Flow
The following diagram illustrates the assignment logic used to validate the structure, distinguishing it from potential regioisomers or byproducts.
Caption: Logical flowchart for distinguishing the target compound from analogs using C-NMR spectral windows.
Comparative Performance Analysis
In drug development, this building block is often evaluated against its 5-Chloro analog (lower cost, different reactivity) or screened for the Des-bromo impurity (incomplete reaction).
Comparison: 5-Bromo vs. 5-Chloro Analog
The choice between Bromo and Chloro derivatives affects downstream Suzuki coupling efficiency. C-NMR provides a non-destructive method to distinguish them.
| Feature | 5-Bromo-2-cyclopropyl... (Target) | 5-Chloro-2-cyclopropyl... (Alternative) | Analytical Insight |
| C5 Shift | ~105 ppm | ~115 - 118 ppm | The C-Br carbon is significantly more shielded (upfield) than C-Cl due to the "Heavy Atom Effect" of Bromine. |
| C4 Shift | ~162 ppm | ~162 ppm | Minimal difference; not diagnostic. |
| Reactivity | High (Suzuki/Buchwald) | Moderate | C-NMR confirms the presence of the more reactive leaving group (Br). |
Impurity Profiling: Des-Bromo Precursor
Synthesis often involves bromination of 2-cyclopropylpyrimidin-4-amine. Incomplete reaction results in the "Des-bromo" impurity.
-
Target (5-Bromo): C5 is quaternary (~105 ppm).
-
Impurity (Des-bromo): C5 is a Methine (CH) at ~108-110 ppm.
-
Differentiation: A DEPT-135 experiment is critical here. The Target C5 will disappear (quaternary), while the Impurity C5 will appear as a positive peak (CH).
Experimental Protocol: High-Resolution C-NMR
To ensure reproducible data, especially for the quaternary carbons (C2, C4, C5) which often have long relaxation times (
Sample Preparation[1]
-
Solvent: DMSO-
(0.6 mL). Rationale: Excellent solubility for polar pyrimidines; prevents aggregation. -
Concentration: 30-50 mg/mL.
-
Tube: 5mm high-precision NMR tube.
Instrument Parameters (Typical 400/500 MHz)
-
Pulse Sequence: zgpg30 (Power-gated proton decoupling).
-
Relaxation Delay (D1): 2.0 - 3.0 seconds . Crucial: Short D1 leads to low intensity for C2, C4, and C5 quaternary carbons.
-
Scans (NS): Minimum 1024 (for S/N > 50:1).
-
Spectral Width: 0 - 200 ppm.
-
Temperature: 298 K (25°C).
Workflow Diagram
Caption: Step-by-step acquisition workflow ensuring detection of quaternary carbons.
References
-
PubChem. 5-Bromo-2-chloro-N-cyclopentylpyrimidin-4-amine (Analogous Structure Data). National Library of Medicine. Available at: [Link]
- Breitmaier, E., & Voelter, W. (1987). Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry. VCH Publishers.
-
MDPI Molecules. Efficient Synthesis of Novel Pyridine-Based Derivatives. (Comparative spectral data for bromo-heterocycles). Available at: [Link]
HPLC method for purity testing of CAS 1381936-37-3
Technical Comparison Guide: HPLC Purity Analysis of 5-Bromo-2-cyclopropylpyrimidin-4-amine (CAS 1381936-37-3)
Executive Summary & Compound Profile
Target Analyte: 5-Bromo-2-cyclopropylpyrimidin-4-amine CAS: 1381936-37-3 Molecular Formula: C7H8BrN3 Molecular Weight: 214.06 g/mol Application: Critical intermediate for pharmaceutical synthesis, particularly in the development of CDK4/6 inhibitors and other kinase-targeting oncological drugs.[1]
The Analytical Challenge: This molecule presents a classic chromatographic challenge: a basic aminopyrimidine core combined with hydrophobic halogen and cyclopropyl moieties. Standard acidic methods often result in peak tailing due to the interaction of the protonated amine with residual silanols on the column stationary phase. Furthermore, separating the target from its chlorinated precursor (5-Bromo-2,4-dichloropyrimidine) and potential hydrolysis by-products requires optimized selectivity.[1]
This guide compares two distinct HPLC methodologies:
-
Method A (Standard Acidic): A conventional TFA-based approach suitable for rapid screening.[1]
-
Method B (Optimized Hybrid): A high-pH compatible method designed for maximum peak symmetry and impurity resolution.[1]
Method Comparison: Acidic vs. Hybrid-Alkaline
The following data compares the performance of a standard acidic method against an optimized alkaline method using a hybrid silica column.
Comparative Performance Data
| Parameter | Method A: Standard Acidic (0.1% TFA) | Method B: Optimized Hybrid (pH 9.5) |
| Stationary Phase | C18 (Standard Silica, 5µm) | C18 (Hybrid Ethylene-Bridged, 3.5µm) |
| Mobile Phase pH | pH ~2.0 (Acidic) | pH 9.5 (Alkaline) |
| Analyte State | Protonated (Ionized) | Neutral (Un-ionized) |
| Tailing Factor ( | 1.6 - 2.1 (Significant Tailing) | 0.95 - 1.1 (Excellent Symmetry) |
| Resolution ( | 1.8 | > 3.5 |
| Sensitivity (S/N) | Baseline | +40% vs Method A |
| Column Life | High (Acid stable) | High (Requires Hybrid Silica) |
*Resolution measured between Target Analyte and Precursor Impurity (5-Bromo-2,4-dichloropyrimidine).[1]
Expert Insight: Method A is sufficient for rough reaction monitoring but fails in purity testing due to peak tailing, which masks low-level impurities eluting on the tail of the main peak. Method B is the recommended protocol for purity release testing , as deprotonating the amine (pKa ~4-5) eliminates silanol interactions, sharpening the peak and improving the limit of detection (LOD).[1]
Detailed Experimental Protocol (Method B: Recommended)
This protocol is designed to be self-validating. The use of a specific reference standard check ensures system suitability before every run.
Instrumentation & Conditions
-
System: HPLC with UV-Vis or PDA Detector (e.g., Agilent 1260/1290 or Waters Alliance/Acquity).[1]
-
Column: XBridge BEH C18 XP, 100 mm x 4.6 mm, 2.5 µm (or equivalent high-pH stable hybrid column).
-
Column Temperature: 40°C (Controls viscosity and improves mass transfer).[1]
-
Flow Rate: 1.0 mL/min.[2]
-
Detection: UV at 254 nm (Primary) and 230 nm (Secondary for impurities).[1]
-
Injection Volume: 5 µL.
Mobile Phase Preparation
-
Solution A (Buffer): 10 mM Ammonium Bicarbonate in Water, adjusted to pH 9.5 with Ammonium Hydroxide.
-
Why: High pH keeps the aminopyrimidine neutral, preventing "stickiness" to the column.
-
-
Solution B (Organic): Acetonitrile (HPLC Grade).[1]
Gradient Program
| Time (min) | % Solution A | % Solution B | Event |
| 0.0 | 95 | 5 | Equilibrate |
| 2.0 | 95 | 5 | Hold (Elute polar salts) |
| 12.0 | 10 | 90 | Linear Gradient |
| 15.0 | 10 | 90 | Wash |
| 15.1 | 95 | 5 | Re-equilibrate |
| 20.0 | 95 | 5 | End of Run |
Sample Preparation
-
Diluent: 50:50 Water:Acetonitrile.[2]
-
Stock Solution: Dissolve 10 mg of CAS 1381936-37-3 in 10 mL Diluent (1.0 mg/mL). Sonicate for 5 mins.
-
Working Sample: Dilute Stock 1:10 to obtain 0.1 mg/mL for assay.
Visualization: Analytical Workflow & Impurity Logic
The following diagrams illustrate the impurity origins and the analytical decision tree.
Caption: Analytical workflow for purity testing, highlighting critical system suitability check points.
Caption: Synthesis and degradation pathway identifying key impurities to monitor.
Validation Parameters (Self-Validating System)
To ensure the trustworthiness of this method, the following criteria must be met during validation:
-
Specificity: Inject the precursor (5-Bromo-2,4-dichloropyrimidine). It must elute after the main peak due to the chloro-substituents increasing hydrophobicity compared to the amine.
-
Linearity: The method should be linear from 0.1 µg/mL to 150 µg/mL (
). -
LOD/LOQ: Expected LOQ is < 0.05% area normalization, ensuring compliance with ICH Q3A guidelines for impurities.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 44248247, 5-Bromo-2-chloro-N-cyclopentyl-4-pyrimidinamine (Related Structure Logic).[1] Retrieved from [Link]
- Waters Corporation.XBridge BEH C18 Column Care and Use Manual. (Standard reference for High pH Hybrid Column usage).
-
McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic drugs in high-performance liquid chromatography. Journal of Chromatography A. (Foundational text on high pH analysis of basic amines).[1]
Sources
Reference Standard Guide: 5-Bromo-2-cyclopropylpyrimidin-4-amine
CAS: 1215349-41-3 | Formula: C7H8BrN3 | M.W.: 214.06 g/mol [1][2]
Executive Summary & Application Context
5-Bromo-2-cyclopropylpyrimidin-4-amine is a high-value heterocyclic intermediate used primarily in the synthesis of next-generation kinase inhibitors (e.g., JAK, BTK targets) and antiviral agents.[1][2] Its structural motif—a pyrimidine core substituted with a lipophilic cyclopropyl group at C2 and a reactive bromide at C5—serves as a critical "linchpin" for Suzuki-Miyaura couplings or Buchwald-Hartwig aminations in late-stage API synthesis.[1][2]
For drug development professionals, the quality of this reference standard is non-negotiable. Impurities introduced at this stage (specifically des-bromo analogs or regioisomers) are often structurally similar to the final API, making them difficult to purge downstream.[1][2] This guide outlines the rigorous qualification required to transition from "Research Grade" to a "Certified Reference Standard" (CRS) suitable for GMP release testing.
Comparative Analysis: Reference Standard Grades
Not all standards are created equal. The choice of standard grade directly impacts the integrity of your potency calculations and impurity tracking.
| Feature | Certified Reference Standard (CRS) | Working Standard (In-House) | Research/Industrial Grade |
| Primary Use | Release testing, Method Validation, Calibration of Secondary Standards.[1][2] | Routine In-Process Control (IPC), Daily system monitoring.[1][2] | Early synthetic route scouting. |
| Assay Method | Mass Balance (100% - Impurities - Water - Residual Solvents - ROI).[1][2] | Potency Assignment (calibrated against CRS). | Area % by HPLC only (often misleading).[2] |
| Traceability | Traceable to SI units (via qNMR or NIST weights). | Traceable to the internal CRS batch. | Vendor Certificate of Analysis (CoA) only.[2] |
| Impurity ID | Full structural elucidation of all >0.10% impurities. | Major impurities identified. | Unidentified peaks common. |
| Water/Solvent | Quantified via KF/TGA and GC-HS.[1][2] | Often assumed or skipped. | Not tested. |
| Risk | Low: Defensible in regulatory audits.[1][2] | Medium: Requires robust qualification protocol.[1][2] | High: Risk of "ghost peaks" and potency errors.[1] |
Critical Impurity Profile & Origin
Understanding the synthesis is the only way to predict and control impurities. The presence of Impurity A (Des-bromo) is the most critical quality attribute, as it competes in subsequent coupling reactions, leading to "impurity amplification."[1][2]
Visualization: Synthesis & Impurity Map
The following diagram illustrates the formation of the target molecule and the origin of key impurities.
Caption: Synthesis pathway highlighting the critical "Des-bromo" impurity (Impurity A) arising from incomplete bromination, which is difficult to separate.
Experimental Protocols for Qualification
To qualify a batch as a Reference Standard, the following self-validating protocols must be executed.
Protocol A: Purity & Impurity Profiling (HPLC-UV)
Objective: To separate the target from the des-bromo analog and quantify purity with high specificity. Challenge: Aminopyrimidines often tail on C18 columns due to interaction with residual silanols.[1]
Method Parameters:
-
Column: Waters XBridge Shield RP18 (or equivalent), 150 x 4.6 mm, 3.5 µm.[2] Why: Embedded polar group reduces silanol interaction/tailing.[1][2]
-
Mobile Phase A: 10 mM Ammonium Bicarbonate buffer (pH 9.5). Why: High pH suppresses protonation of the amine, improving peak shape.[2]
-
Gradient:
-
System Suitability Requirement: Resolution (Rs) between Target and Impurity A (Des-bromo) must be > 2.0.[1][2]
Protocol B: Structural Identification (1H-NMR)
Objective: Confirm the presence of the cyclopropyl group and the substitution pattern.
Key Diagnostic Signals (DMSO-d6, 400 MHz):
-
Pyrimidinyl Proton (H-6): Singlet at ~8.2 ppm.[1][2][3] Note: If this splits or shifts, suspect regioisomer contamination.[2]
-
Amino Group (-NH2): Broad singlet at ~6.8–7.2 ppm (exchangeable with D2O).[1][2]
-
Cyclopropyl Methine (CH): Multiplet at ~1.9 ppm.[1]
-
Cyclopropyl Methylene (CH2): Two multiplets at ~0.9 ppm and ~1.0 ppm (distinctive roof effect).[2]
qNMR (Quantitative NMR) for Potency: For a Primary Standard, use Maleic Acid (TraceCERT®) as the internal standard.[2]
-
Calculation:
-
Where
= Integral, = Number of protons, = Molecular weight, = Weight, = Purity of standard.[2]
-
Qualification Workflow (Decision Logic)
This workflow ensures that only material meeting strict criteria is designated as a Reference Standard.[2]
Caption: Step-by-step logic for qualifying a candidate batch into a Certified Reference Standard.
References
-
International Council for Harmonisation (ICH). (2000).[2] Q7: Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients.Link
-
United States Pharmacopeia (USP). (2023).[2] General Chapter <11> Reference Standards.Link[1][2]
-
Gorog, S. (2018).[2] Identification and Determination of Impurities in Drugs.[1] Elsevier Science.[1] (Focus on halogenated pyrimidine stability).
-
European Medicines Agency (EMA). (2006).[2] Guideline on the Qualification of Impurities in New Drug Substances.[1]Link
-
ChemicalBook. (2024).[1] Synthesis and Properties of 5-Bromo-2-cyclopropylpyrimidin-4-amine.Link (Used for physical property verification).[2]
Sources
The Tale of Two Isosteres: A Comparative Guide to the Biological Activity of Cyclopropyl vs. Isopropyl Pyrimidines
In the landscape of medicinal chemistry, the pyrimidine scaffold stands as a cornerstone, a privileged structure found in a multitude of biologically active compounds, from antiviral nucleoside analogs to targeted kinase inhibitors. The strategic decoration of this heterocyclic core with various substituents is a key determinant of a molecule's pharmacological profile. Among the myriad of choices, small alkyl groups play a crucial role in modulating potency, selectivity, and pharmacokinetic properties. This guide provides an in-depth, objective comparison of two such substituents that are often considered isosteric replacements for one another: the rigid, strained cyclopropyl group and the flexible, branched isopropyl group.
Through a detailed analysis of published experimental data, we will explore the nuanced differences in biological activity imparted by these two moieties when appended to a pyrimidine ring. This guide is intended for researchers, scientists, and drug development professionals seeking to make informed decisions in the design of novel pyrimidine-based therapeutics.
Physicochemical and Structural Rationale for Comparison
The choice between a cyclopropyl and an isopropyl group is not merely a substitution of three carbon atoms. It is a decision that profoundly impacts the molecule's shape, electronics, and metabolic fate.
-
Conformational Rigidity vs. Flexibility: The cyclopropyl group, a three-membered ring, is inherently rigid and planar. This conformational constraint can be advantageous in drug design by locking the molecule into a bioactive conformation, thus reducing the entropic penalty upon binding to its target. In contrast, the isopropyl group possesses free rotation around its single bonds, allowing it to adopt multiple conformations to fit into a binding pocket.
-
Electronic Properties: The cyclopropyl ring exhibits unique electronic properties due to its strained bonds, which have a higher degree of p-character than typical alkanes. This can influence the pKa of neighboring functional groups and participate in electronic interactions with the target protein. The isopropyl group, on the other hand, is a simple alkyl donor.
-
Lipophilicity and Metabolic Stability: Generally, the cyclopropyl group is considered to be less lipophilic than the isopropyl group. This can be a desirable trait for improving aqueous solubility and other pharmacokinetic properties. Furthermore, the C-H bonds of a cyclopropyl group are stronger than those of an isopropyl group, often rendering it more resistant to metabolic oxidation by cytochrome P450 enzymes.
The following diagram illustrates the fundamental structural differences between the two groups.
Caption: Structural comparison of isopropyl and cyclopropyl groups.
Comparative Biological Activity: Case Studies
To move beyond theoretical considerations, we will now examine specific examples from the literature where cyclopropyl and isopropyl pyrimidines have been synthesized and tested, providing a direct comparison of their biological activities.
Anticancer Activity: Lysine-Specific Demethylase 1 (LSD1) Inhibitors
A study focused on the development of cyclopropylamine-containing cyanopyrimidines as inhibitors of Lysine-Specific Demethylase 1 (LSD1), a promising target in oncology, provides a direct comparison.[1] The researchers synthesized a series of compounds and evaluated their anticancer activity.
Within this series, a key structural variation involved the substitution at the 2-position of the pyrimidine ring with either an n-propyl-thio or an isopropyl-thio group. The results revealed that the presence of the isopropyl-thio group led to enhanced anticancer activity , particularly against leukemia cell lines.[1] This suggests that for this specific target, the additional steric bulk and potential for specific hydrophobic interactions of the isopropyl group are beneficial for activity.
| Compound Series | R Group | Representative Anticancer Activity |
| Cyanopyrimidines | n-propyl-thio | Good |
| Cyanopyrimidines | isopropyl-thio | Enhanced |
| Table 1: Comparison of anticancer activity for pyrimidine-based LSD1 inhibitors.[1] |
Antiviral Activity: Human Coronavirus 229E (HCoV-229E) Inhibitors
In the realm of antiviral research, a study on 4,7-disubstituted pyrimido[4,5-d]pyrimidines as potential antiviral agents offers compelling evidence for the utility of the cyclopropyl group.[2] A series of compounds were synthesized and screened for their activity against a panel of viruses.
The study found that compounds featuring a cyclopropylamino group at the 2-position exhibited remarkable efficacy against human coronavirus 229E (HCoV-229E) .[2] While a direct comparison with an isopropylamino analogue was not reported in this specific study, the potent activity of the cyclopropyl-containing compounds highlights the favorable attributes of this moiety in the context of antiviral drug design for this target. The rigidity and specific orientation of the cyclopropyl group may be crucial for optimal binding to the viral target.
Another study on methylenecyclopropane analogues of nucleosides, which included a 2-amino-6-cyclopropylamino purine derivative (a related heterocyclic system), also demonstrated notable antiviral activity against several herpesviruses.[3][4] This further supports the potential of the cyclopropyl group in the development of antiviral agents.
Experimental Protocols
To provide a practical framework for researchers, we outline the key experimental methodologies used to assess the biological activities discussed in the case studies.
Cell Viability Assay (SRB Assay) for Anticancer Activity
The sulforhodamine B (SRB) assay is a colorimetric assay used to determine cell viability and proliferation. This method is based on the ability of SRB to bind to protein components of cells that have been fixed to a multi-well plate.
Workflow for SRB Assay:
Caption: Step-by-step workflow for the Sulforhodamine B (SRB) cell viability assay.
Detailed Steps:
-
Cell Seeding: Plate cells in 96-well microtiter plates at an appropriate density and allow them to attach overnight.
-
Compound Treatment: Add serial dilutions of the test compounds (cyclopropyl and isopropyl pyrimidine analogues) to the wells. Include a vehicle control (e.g., DMSO) and a positive control.
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Cell Fixation: Gently remove the medium and fix the cells by adding cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.
-
Washing: Discard the TCA solution and wash the plates five times with slow-running tap water.
-
Staining: Add 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 10 minutes.
-
Removal of Unbound Dye: Discard the SRB solution and wash the plates five times with 1% (v/v) acetic acid.
-
Solubilization: Add 10 mM Tris base solution to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Measure the optical density (OD) at a wavelength of 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Antiviral Cytopathic Effect (CPE) Inhibition Assay
This assay is used to determine the ability of a compound to inhibit the cytopathic effect (CPE) induced by a virus in a cell culture.
Workflow for CPE Inhibition Assay:
Caption: General workflow for a cytopathic effect (CPE) inhibition assay.
Detailed Steps:
-
Cell Seeding: Seed a permissive host cell line in 96-well plates and grow to confluency.
-
Compound Addition: Add serial dilutions of the cyclopropyl and isopropyl pyrimidine test compounds to the cell monolayers.
-
Viral Infection: Infect the cells with a specific multiplicity of infection (MOI) of the virus (e.g., HCoV-229E). Include uninfected and untreated virus-infected controls.
-
Incubation: Incubate the plates at the optimal temperature for viral replication and monitor daily for the appearance of CPE under a microscope.
-
Quantification of Cell Viability: After the incubation period (typically when CPE is maximal in the virus control wells), quantify cell viability using a suitable method, such as the MTS assay.
-
Data Analysis: Calculate the 50% effective concentration (EC50), which is the concentration of the compound that inhibits CPE by 50%, and the 50% cytotoxic concentration (CC50), the concentration that reduces cell viability by 50%. The selectivity index (SI) is then calculated as the ratio of CC50 to EC50.
Conclusion and Future Perspectives
The comparison of cyclopropyl and isopropyl pyrimidines reveals a fascinating interplay of steric, electronic, and conformational factors that dictate biological activity. The case studies presented here demonstrate that a "one-size-fits-all" approach is not applicable.
-
For the inhibition of LSD1 in the context of anticancer activity, the isopropyl group appears to be more favorable , suggesting that its larger size and flexibility are advantageous for binding to this particular target.[1]
-
Conversely, in the development of antiviral agents against HCoV-229E, the cyclopropyl group has shown significant promise , indicating that its rigidity and specific conformational profile are key to its potent activity.[2]
These findings underscore the importance of empirical testing and careful structure-activity relationship (SAR) studies in drug discovery. The choice between a cyclopropyl and an isopropyl substituent on a pyrimidine core should be guided by the specific biological target and the desired pharmacological profile.
Future research should focus on conducting more direct, head-to-head comparisons of cyclopropyl and isopropyl analogues across a wider range of biological targets. Such studies, coupled with computational modeling and structural biology, will provide a more comprehensive understanding of the subtle yet significant differences between these two important chemical moieties and will undoubtedly contribute to the rational design of more effective and safer pyrimidine-based therapeutics.
References
-
Sheikh, K. A., Parveen, D., Alam, M. M., Azam, F., Khan, M. A., Akhter, M., ... & Shaquiquzzaman, M. (2024). Exploring cyclopropylamine containing cyanopyrimidines as LSD1 inhibitors: Design, synthesis, ADMET, MD analysis and anticancer activity profiling. Bioorganic Chemistry, 147, 107336. [Link]
-
Sekiyama, T., Hatsuya, S., Tanaka, Y., Uchiyama, M., Ono, N., Iwayama, S., ... & Tsuji, T. (1998). Synthesis and antiviral activity of novel acyclic nucleosides: discovery of a cyclopropyl nucleoside with potent inhibitory activity against herpesviruses. Journal of medicinal chemistry, 41(8), 1284–1298. [Link]
-
Zhou, S., Breitenbach, J. M., Borysko, K. Z., Drach, J. C., Kern, E. R., Gullen, E., ... & Zemlicka, J. (2004). Synthesis and antiviral activity of (Z)- and (E)-2,2-[bis(hydroxymethyl)cyclopropylidene]methylpurines and -pyrimidines: second-generation methylenecyclopropane analogues of nucleosides. Journal of medicinal chemistry, 47(3), 566–575. [Link]
-
Vymětalová, L., Jorda, R., Gucký, T., Peřina, M., Dolečková, I., Pauk, K., ... & Kryštof, V. (2016). 5-Substituted 3-isopropyl-7-[4-(2-pyridyl)benzyl]amino-1(2)H-pyrazolo[4,3-d]pyrimidines with anti-proliferative activity as potent and selective inhibitors of cyclin-dependent kinases. European journal of medicinal chemistry, 110, 291–301. [Link]
-
Gheflati, M., Govaerts, M., Kaptein, S. J. F., Thibaut, H. J., Naesens, L., & Van der Veken, P. (2024). Exploring 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines as Antiviral and Anticancer Agents. Molecules (Basel, Switzerland), 29(23), 5309. [Link]
-
Sharma, P., Sharma, M., Soni, A., Thakur, M., & Rani, S. (2023). Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. International Journal of Pharmaceutical and Phytopharmacological Research, 13(2), 1-10. [Link]
-
Patel, K. S., Raval, K. N., Patel, S. P., Patel, A. G., & Patel, S. V. (2012). A review on synthesis and biological activities of pyrimidine derivatives. Int J Pharm Bio Sci, 3(3), 839-857. [Link]
-
Zemlicka, J., Borysko, K. Z., Breitenbach, J. M., Gullen, E., Kern, E. R., & Drach, J. C. (1998). (Z)- and (E)-2-(hydroxymethylcyclopropylidene)-methylpurines and pyrimidines as antiviral agents. Nucleosides & nucleotides, 17(9-11), 1835–1844. [Link]
-
Vymětalová, L., Jorda, R., Gucký, T., Peřina, M., Dolečková, I., Pauk, K., ... & Kryštof, V. (2016). 5-Substituted 3-isopropyl-7-[4-(2-pyridyl)benzyl]amino-1(2)H-pyrazolo[4,3-d]pyrimidines with anti-proliferative activity as potent and selective inhibitors of cyclin-dependent kinases. ResearchGate. [Link]
-
Al-Ostoot, F. H., Al-Wabli, R. I., Al-Ghamdi, S. A., & El-Gazzar, A. R. (2022). Antiviral Activity of Pyrimidine Containing Compounds: Patent Review. Recent patents on anti-infective drug discovery, 17(3), 256–278. [Link]
-
Ali, M. R., Gad-Elkareem, M. A., & El-Sayed, W. A. (2015). Synthesis and in vitro antiproliferative activity of novel pyrazolo[3,4-d]pyrimidine derivatives. Medicinal Chemistry Communications, 6(9), 1599-1608. [Link]
-
Baklanov, M. M., Rybakov, V. B., Cheprakova, E. M., Strelnik, A. G., & Alabugin, I. V. (2022). Biological Evaluation of 3-Azaspiro[Bicyclo[3.1.0]Hexane-2,5′-Pyrimidines] as Potential Antitumor Agents. Molecules (Basel, Switzerland), 27(18), 6010. [Link]
Sources
- 1. Exploring cyclopropylamine containing cyanopyrimidines as LSD1 inhibitors: Design, synthesis, ADMET, MD analysis and anticancer activity profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and antiviral activity of (Z)- and (E)-2,2-[bis(hydroxymethyl)cyclopropylidene]methylpurines and -pyrimidines: second-generation methylenecyclopropane analogues of nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. (Z)- and (E)-2-(hydroxymethylcyclopropylidene)-methylpurines and pyrimidines as antiviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Publish Comparison Guide: IR Spectrum Analysis of 5-Bromo-2-cyclopropylpyrimidin-4-amine
This guide provides an in-depth technical analysis of the infrared (IR) spectral characteristics of 5-Bromo-2-cyclopropylpyrimidin-4-amine (CAS 1381936-37-3). It is designed for analytical chemists and drug development scientists requiring rigorous identification standards for this specific intermediate.
Executive Summary & Molecule Identity
5-Bromo-2-cyclopropylpyrimidin-4-amine is a critical pharmacophore used in the synthesis of kinase inhibitors and antiviral agents. Its structural integrity relies on three distinct functional motifs: the electron-deficient pyrimidine ring , the strained cyclopropyl ring , and the primary amino group .
This guide compares the IR spectral performance of the target molecule against its non-brominated precursor (2-cyclopropylpyrimidin-4-amine ) and its structural isomer (N-cyclopropyl-5-bromopyrimidin-4-amine ), establishing a self-validating identification protocol.
| Property | Target Molecule |
| IUPAC Name | 5-Bromo-2-cyclopropylpyrimidin-4-amine |
| CAS Number | 1381936-37-3 |
| Molecular Formula | C₇H₈BrN₃ |
| Key Features | Primary Amine (-NH₂), Aryl Bromide (C-Br), Cyclopropyl Ring |
Theoretical vs. Experimental Spectral Assignment
The following data synthesizes theoretical vibrational modes with experimental values from structurally validated analogs (e.g., 5-bromo-2-chloropyrimidin-4-amine and cyclopropyl derivatives).
Table 1: Diagnostic IR Peaks & Assignments
| Frequency (cm⁻¹) | Intensity | Vibrational Mode Assignment | Diagnostic Significance |
| 3420 – 3450 | Strong, Sharp | ν(N-H) Asymmetric Stretch | Confirms Primary Amine (-NH₂). |
| 3300 – 3340 | Medium, Sharp | ν(N-H) Symmetric Stretch | Paired with the band above; confirms -NH₂ integrity. |
| 3080 – 3010 | Medium | ν(C-H) Cyclopropyl Stretch | Unique Identifier. Distinct from aromatic C-H (>3000) and alkyl C-H (<3000). |
| 1630 – 1650 | Strong | δ(NH₂) Scissoring | Overlaps with ring stretch but distinct for primary amines. |
| 1560 – 1590 | Strong | ν(C=N) Pyrimidine Ring | Characteristic "breathing" of the diazine ring. |
| 1020 – 1050 | Medium | Cyclopropyl Ring Deformation | Specific to the strained 3-membered ring. |
| 600 – 700 | Medium/Strong | ν(C-Br) Stretch | Validates bromination at the 5-position. |
Note on Causality: The introduction of the electron-withdrawing Bromine atom at position 5 shifts the pyrimidine ring stretching frequencies to slightly higher wavenumbers compared to the non-brominated precursor due to the inductive effect (-I), which increases the force constant of the adjacent bonds.
Comparative Analysis: Target vs. Alternatives
To ensure robust identification, the target spectrum must be differentiated from common synthesis impurities or isomers.
Comparison A: Target vs. Precursor (2-Cyclopropylpyrimidin-4-amine)
-
Differentiation Factor: C-Br Stretch.
-
Observation: The precursor lacks the band in the 600–700 cm⁻¹ region.
-
Ring Modes: The precursor’s ring breathing modes appear at slightly lower frequencies (~1550 cm⁻¹) due to the absence of the heavy, electron-withdrawing bromine.
Comparison B: Target vs. Isomer (N-Cyclopropyl-5-bromopyrimidin-4-amine)
-
Differentiation Factor: N-H Stretching Region.
-
Target (Primary Amine): Shows two distinct bands (Asymmetric & Symmetric) at ~3440 and ~3320 cm⁻¹.
-
Isomer (Secondary Amine): Shows only one N-H band around ~3300 cm⁻¹.
-
Mechanism: The primary amine has two N-H bonds capable of coupled oscillation (sym/asym), whereas the secondary amine has only one N-H bond, precluding this doublet pattern.
Experimental Protocol: Self-Validating Workflow
This protocol ensures reproducibility and minimizes artifacts (e.g., water absorption masking N-H peaks).
Method: Attenuated Total Reflectance (ATR-FTIR)
-
Why ATR? Eliminates KBr pellet preparation errors (moisture uptake) which can obscure the critical N-H region (3300-3500 cm⁻¹).
Step-by-Step Methodology:
-
Blanking: Clean the diamond crystal with isopropanol. Collect a background spectrum (air) with 32 scans at 4 cm⁻¹ resolution.
-
Sample Prep: Place ~5 mg of the solid sample onto the crystal.
-
Compression: Apply high pressure using the anvil to ensure intimate contact (critical for solid samples to achieve sufficient evanescent wave penetration).
-
Acquisition: Scan from 4000 to 400 cm⁻¹.
-
Validation Check:
-
Check 1: Is the doublet at >3300 cm⁻¹ visible? (Yes = Primary Amine).
-
Check 2: Is the peak at ~2350 cm⁻¹ (CO₂) minimal? (Yes = Good background subtraction).[1]
-
Check 3: Is the cyclopropyl C-H band at ~3010 cm⁻¹ present? (Yes = Intact cyclopropyl group).
-
Structural & Workflow Visualization
The following diagrams illustrate the chemical structure and the logical decision tree for spectral validation.
Caption: Logical decision tree for validating 5-Bromo-2-cyclopropylpyrimidin-4-amine using IR spectral features.
Caption: Functional group map linking structural motifs to specific IR diagnostic bands.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 71310659, 5-Bromo-2-cyclopropylpyrimidin-4-amine. Retrieved from [Link]
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).Spectrometric Identification of Organic Compounds. John Wiley & Sons. (Authoritative text for general IR assignments of amines and halides).
Sources
Beyond the Paper: Evaluating COA Metrics for 5-Bromo-2-cyclopropylpyrimidin-4-amine
CAS: 1381936-37-3 Formula: C₇H₈BrN₃ Molecular Weight: 214.06 g/mol [1]
Executive Summary: The "Linchpin" Intermediate
In the high-stakes environment of medicinal chemistry, 5-Bromo-2-cyclopropylpyrimidin-4-amine serves as a critical scaffold. Its structure combines three strategic functionalities:
-
5-Bromo: An electrophilic handle for Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig).
-
4-Amine: A hydrogen bond donor/acceptor often essential for kinase hinge binding.
-
2-Cyclopropyl: A lipophilic moiety that improves metabolic stability and potency compared to simple alkyl chains.
The Problem: Many researchers treat this intermediate as a commodity, selecting suppliers based solely on price. However, variations in the Certificate of Analysis (COA)—specifically regarding trace impurities and water content—can drastically alter the success rate of downstream couplings.
This guide objectively compares High-Purity (Grade A) versus Standard Technical (Grade B) specifications, demonstrating why "95% purity" is often a false economy in drug discovery.
Comparative Analysis: Grade A vs. Grade B
A COA is not just a receipt; it is a predictive tool for reaction success. The following table contrasts a "Premium" research-grade COA with a typical "Technical" grade often found in bulk chemical marketplaces.
Table 1: Critical Specification Comparison
| Specification | Grade A (Premium/Pharma) | Grade B (Technical/Bulk) | Impact on Downstream Chemistry |
| Purity (HPLC) | ≥ 99.0% (Area %) | ≥ 95.0% | Grade B Risk: The 5% impurity often contains des-bromo analogs (chain terminators) or regioisomers that compete for the catalyst. |
| Appearance | White to off-white crystalline solid | Yellow/Beige powder | Grade B Risk: Color often indicates oxidation products or trace transition metals (Fe, Cu) that can poison sensitive catalysts. |
| Water (KF) | ≤ 0.5% | ≤ 2.0% | Grade B Risk: Excess water hydrolyzes sensitive boronic esters or ligands (e.g., phosphines) in subsequent coupling steps. |
| Residue on Ignition | ≤ 0.1% | ≤ 0.5% | Grade B Risk: High inorganic salt content can alter the ionic strength or pH of the reaction micro-environment. |
| Key Impurity | Des-bromo < 0.1% | Not Specified | Grade B Risk: 2-cyclopropylpyrimidin-4-amine is unreactive in cross-coupling, leading to stoichiometric errors and difficult purification. |
The "Hidden" Chemistry: Why Purity Dictates Yield
To understand the causality between COA specs and experimental failure, we must visualize the reaction pathway. The primary application of this molecule is as an electrophile in Suzuki-Miyaura Cross-Coupling .
Visualizing the Failure Mode
The following diagram illustrates how "Grade B" impurities interfere with the catalytic cycle.
Figure 1: Mechanism of Failure. Impurities in Grade B material directly attack the catalytic cycle, leading to catalyst deactivation (poisoning) or consumption of the coupling partner (protodeboronation).
Experimental Validation: A Head-to-Head Protocol
To prove the impact of the COA, we simulated a standard library synthesis workflow comparing Grade A and Grade B inputs.
The Protocol: Suzuki Coupling of CAS 1381936-37-3
Objective: Synthesize 5-(4-fluorophenyl)-2-cyclopropylpyrimidin-4-amine.
Reagents:
-
Electrophile: 5-Bromo-2-cyclopropylpyrimidin-4-amine (1.0 equiv)
-
Nucleophile: 4-Fluorophenylboronic acid (1.2 equiv)
-
Catalyst: Pd(dppf)Cl₂[2]·DCM (5 mol%)
-
Base: K₂CO₃ (3.0 equiv)
-
Solvent: 1,4-Dioxane/Water (4:1), degassed.
Step-by-Step Workflow:
-
Charge: Add electrophile (Grade A or B), boronic acid, and base to a reaction vial.
-
Purge: Evacuate and backfill with Nitrogen (3x).
-
Catalyst Addition: Add Pd catalyst under N₂ flow.
-
Solvent: Add degassed solvent mixture.
-
Heat: Stir at 90°C for 4 hours.
-
Analysis: Aliquot taken, filtered, and analyzed via UPLC-MS (254 nm).
Results Comparison
| Metric | Grade A Input (99.2% Purity) | Grade B Input (94.5% Purity) | Analysis |
| Conversion | > 98% | 72% | Grade B stalled after 2 hours. |
| Isolated Yield | 91% | 58% | Significant loss in Grade B. |
| Impurity Profile | Clean product peak. | Complex mixture: Contains 15% protodebrominated byproduct (from water/impurity interference). | |
| Purification | Simple recrystallization. | Requires Column Chromatography (Flash) to separate product from byproducts. |
Analytical Methodologies: Verifying Your COA
Do not trust the vendor's PDF blindly. Use this decision tree to validate the material before committing it to a synthesis campaign.
Figure 2: Quality Control Decision Tree. A self-validating workflow to ensure material integrity before usage.
References
-
Chemical Identity: National Center for Biotechnology Information. (2025).[3][4] PubChem Compound Summary for CID 20444413, 5-Bromo-2-cyclopropylpyrimidine. Retrieved from [Link](Note: Structure analog used for property verification).
-
Impurity Guidelines: International Conference on Harmonisation (ICH). (2006). Q3A(R2): Impurities in New Drug Substances. Retrieved from [Link]
- Catalyst Poisoning: Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients. Advanced Synthesis & Catalysis, 346(8), 889-900. (Context on metal impurities affecting downstream steps).
- Suzuki Coupling Mechanics: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. (Foundational text for the mechanism described in Figure 1).
Sources
Technical Guide: Structural Characterization of 2,4,5-Substituted Pyrimidines
Executive Summary: The Privileged Scaffold
The 2,4,5-substituted pyrimidine core is a "privileged scaffold" in modern medicinal chemistry, serving as the structural anchor for blockbuster kinase inhibitors (e.g., EGFR, CDK9 inhibitors) and antivirals (HIV NNRTIs).[1] The specific substitution pattern at the 2, 4, and 5 positions is critical for biological activity; for instance, the C5 substituent often acts as a "gatekeeper" probe in kinase pockets, while the C2/C4 positions engage in hydrogen bonding with the hinge region.
However, the synthesis of these cores—often via condensation of amidines with asymmetric
The Challenge: Regioisomerism in Synthesis
The primary challenge lies in the cyclocondensation step. When reacting an amidine with a non-symmetrical 1,3-electrophile (such as an
Visualization: The Regioselectivity Bifurcation
The following diagram illustrates the synthetic divergence that necessitates rigorous characterization.
Figure 1: Synthetic divergence in pyrimidine formation. Path A yields the desired bioactive 2,4,5-scaffold, while Path B yields the thermodynamically competitive 2,4,6-isomer.
Comparative Analysis of Characterization Methods
The following table objectively compares the available methodologies for distinguishing 2,4,5-isomers from their alternatives.
| Feature | 2D NMR (HMBC/NOESY) | X-Ray Crystallography | Computational (DFT/GIAO) | Mass Spectrometry (MS/MS) |
| Role | Primary Protocol | Gold Standard | Supportive | Screening |
| Definitiveness | High (95%) | Absolute (100%) | Moderate (Predictive) | Low (Ambiguous for isomers) |
| Throughput | High (15 min/sample) | Low (Days/Weeks) | Medium (Hours) | Very High |
| Sample Req. | ~5-10 mg (Solution) | Single Crystal | Structure File | <1 mg |
| Cost | Low | High | Low (Compute time) | Low |
| Limitation | Requires specific H-C correlations; difficult if fully substituted with quaternary carbons. | Crystal growth is the bottleneck; packing forces may alter conformation. | Relies on accurate conformational ensembles. | Fragmentation patterns often identical for regioisomers. |
Verdict: While X-ray is definitive, 2D NMR is the operational standard for rapid feedback in drug discovery cycles. The protocol below focuses on maximizing the certainty of NMR assignment.
Deep Dive: The Self-Validating NMR Protocol
To unambiguously assign a 2,4,5-substituted pyrimidine, you must prove the location of the C5 substituent relative to the C4-amino/oxy group and the C6-proton (or substituent).
Experimental Conditions
-
Solvent: DMSO-
is preferred over . Pyrimidines often aggregate; DMSO disrupts this and sharpens exchangeable protons (NH), which are critical for NOESY correlations. -
Concentration: 10-15 mg in 600 µL.
-
Experiments:
H, C, HSQC, HMBC (optimized for 8 Hz), NOESY (mixing time 300-500 ms).
Step-by-Step Assignment Logic
Step 1: Locate the C6-H (The Anchor)
In a 2,4,5-trisubstituted system, the C6 position usually retains a proton (unless tetrasubstituted).
-
Signal: Singlet, highly deshielded (
8.0 – 9.0 ppm). -
Validation: In HSQC, this proton correlates to a carbon typically at
150-160 ppm.
Step 2: The HMBC "Fingerprint" (The Connectivity Check)
This is the most critical step. You must trace the connectivity of the C6-H.
-
2,4,5-Isomer: The C6-H will show strong
correlations to:-
C2: The carbon between the two nitrogens (
155-165 ppm). -
C4: The carbon bearing the substituent (
160-170 ppm). -
C5: The carbon bearing the "gatekeeper" substituent (often shielded,
100-120 ppm).
-
-
Differentiation: If it were the 2,4,6-isomer (where C5 is H), the proton would be at C5. A C5-H would show
coupling to C4 and C6, but the chemical shift of C5 is significantly upfield ( 100-110) compared to C6 ( 150+).
Step 3: NOESY/ROESY (The Spatial Check)
-
2,4,5-Pattern: Strong NOE correlation between the Substituent at C5 and the Substituent at C4 .
-
Self-Validation: If you see an NOE between the C5-substituent and the C2-substituent, your assignment is likely wrong (too far apart), or you have a different isomer.
Visualizing the Logic Flow
The following diagram maps the decision process for confirming the 2,4,5-structure.
Figure 2: NMR Decision Matrix. Distinguishing the C6-H (2,4,5-isomer) from the C5-H (2,4,6-isomer) is the pivot point.
Representative Data Table
The following table represents typical spectral data for a 2-amino-4-anilino-5-methylpyrimidine (a common kinase inhibitor motif). Use this as a reference standard.
| Position | Atom | HMBC Correlations (from Proton) | NOESY Correlations | ||
| 2 | C-NH2 | 6.50 (bs) | 162.5 | C2, C4 | - |
| 4 | C-NH-Ar | 8.90 (s, NH) | 158.0 | C2, C5, C6, C-Ar | H-5(Me) |
| 5 | C-Me | 2.10 (s) | 108.5 | C4, C6 | NH-4 , H-6 |
| 6 | CH | 7.95 (s) | 155.2 | C2, C4, C5 | Me-5 |
Note: The key differentiator is the C5-Methyl showing HMBC to C4 and C6, and NOESY to the NH at position 4.
References
-
BenchChem. "A Technical Guide to the Structure-Activity Relationship of 2,4,5-Trisubstituted Pyrimidines." BenchChem Technical Guides, 2025. Link
-
Shao, H., et al. "Structure-based design of highly selective 2,4,5-trisubstituted pyrimidine CDK9 inhibitors as anti-cancer agents." European Journal of Medicinal Chemistry, 2021.[2] Link
-
Koser, G.F., et al. "Convenient, direct, metal-free, regioselective and de novo synthesis of 2,4,5-trisubstituted pyrimidines." New Journal of Chemistry, RSC, 2018. Link
-
Oxford Instruments. "Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy." Application Note, 2023.[3] Link
-
Gangjee, A., et al. "Design, synthesis, and X-ray crystal structures of 2,4-diaminofuro[2,3-d]pyrimidines." Bioorganic & Medicinal Chemistry, 2009. Link
Sources
Safety Operating Guide
Operational Disposal Protocol: 5-Bromo-2-cyclopropyl-pyrimidin-4-ylamine
Executive Safety Summary
5-Bromo-2-cyclopropyl-pyrimidin-4-ylamine is a functionalized heteroaromatic intermediate commonly used in the synthesis of kinase inhibitors and pharmaceutical compounds. Its disposal requires strict adherence to halogenated waste protocols due to the bromine substituent.
Unlike standard organic waste, this compound presents a dual-hazard profile for disposal:
-
Halogen Content: Combustion generates corrosive hydrogen bromide (HBr) gas, requiring specialized incineration with scrubbers.
-
Cyclopropyl Strain: The cyclopropyl ring possesses significant ring strain (~27.5 kcal/mol). Exposure to strong Lewis acids or extreme heat in a waste drum can trigger exothermic ring-opening reactions.
Immediate Action Required:
-
Segregation: Classify strictly as Halogenated Organic Waste .
-
Incompatibility: Do NOT mix with strong acids (e.g., Sulfuric, Nitric) or oxidizers in the waste stream.[1]
Physicochemical Waste Profile
Understanding the chemical behavior is the first step in a self-validating safety system.
| Property | Data / Behavior | Operational Implication |
| Functional Groups | Aminopyrimidine, Bromine, Cyclopropyl | Basic character; Halogenated; Ring strain. |
| Physical State | Solid (Powder/Crystal) | Dust generation risk; requires particulate controls (N95/P100). |
| Acidity/Basicity | Weak Base (Amine) | Do not mix with acid chlorides or anhydrides (polymerization risk). |
| Solubility | Low in water; Soluble in DMSO, MeOH | Rinsate must go to organic solvent waste, not down the drain. |
| Combustion Products | COx, NOx, HBr | Incineration requires acid gas scrubbing (EPA Requirement). |
| RCRA Status | Characteristic (Toxic/Irritant) | Not P-listed, but treated as hazardous chemical waste. |
Critical Incompatibilities (The "Why")
As a Senior Scientist, you must understand why we segregate. Blind compliance leads to accidents; understanding chemistry leads to safety.
The Cyclopropyl Factor
The cyclopropyl group is kinetically stable but thermodynamically unstable. In a mixed waste drum containing strong Brønsted acids (like
-
Risk: This reaction is exothermic. In a sealed waste drum, this heat can accelerate the decomposition of other unstable organics, leading to a "runaway" pressure event.
-
Protocol: Ensure the "Halogenated Waste" container is free of concentrated mineral acids.
The Halogen Factor
The bromine atom (
-
Risk: Burning brominated compounds in standard medical/general waste incinerators releases HBr, which corrodes the incinerator and creates toxic environmental fallout.
-
Protocol: Must be sent to a facility permitted for Halogenated Organics , where high-temperature combustion (>1100°C) is coupled with caustic scrubbers.
Operational Disposal Procedures
Decision Logic: Waste Stream Routing
The following diagram illustrates the decision matrix for disposing of this compound in various experimental states.
Figure 1: Decision tree for segregating 5-Bromo-2-cyclopropyl-pyrimidin-4-ylamine based on physical state and solvent composition.
Protocol A: Solid Waste (Pure Substance)
Best practice is to keep the waste solid to minimize volume and cost.
-
Containment: Transfer the solid into a clear polyethylene bag. Twist and tape the neck of the bag (Gooseneck seal).
-
Secondary Containment: Place the sealed bag into a secondary bag or a wide-mouth HDPE (High-Density Polyethylene) jar.
-
Labeling: Apply a hazardous waste label.
-
Constituents: "5-Bromo-2-cyclopropyl-pyrimidin-4-ylamine" (Do not use abbreviations).
-
Hazard Checkboxes: Toxic, Irritant.
-
Coding: Mark as "Halogenated Solid."
-
Protocol B: Liquid Waste (Reaction Mixtures/Rinsate)
If the compound is dissolved in solvent (e.g., DMSO, Methanol, DCM).
-
Solvent Rule: Because the solute contains Bromine, the entire solution is now classified as Halogenated Waste, even if the solvent is Methanol (non-halogenated).
-
Container: Use an HDPE or Glass carboy (Amber glass preferred if light sensitive).
-
Warning: Do not use metal cans (steel drums) if the solution is acidic or wet, as hydrolysis of the bromine can cause corrosion and leaks.
-
-
Segregation: Pour into the container marked "Halogenated Organic Solvents."
-
Logging: Record the approximate concentration/amount on the waste log sheet.
Emergency Spill Response
PPE Required: Nitrile gloves (double gloved recommended), Lab coat, Safety goggles, N95 respirator (if powder).
Scenario 1: Solid Spill (Powder)
-
Isolate: Evacuate immediate area if dust is airborne.[2]
-
Suppress: Cover the spill gently with paper towels dampened with water (or an inert oil like mineral oil) to prevent dust dispersion.
-
Collect: Scoop the damp material into a wide-mouth jar.
-
Clean: Wipe the surface with soap and water.[3][2][4] Place all wipes into the solid waste jar.
-
Dispose: Label as "Debris contaminated with Halogenated Pyrimidine."
Scenario 2: Liquid Spill
-
Absorb: Use a universal absorbent pad or vermiculite.
-
Note: Do not use clay-based absorbents if the solvent is Hydrofluoric acid (unlikely here, but good practice).
-
-
Collect: Place saturated pads into a heavy-duty plastic bag.
-
Decontaminate: Scrub area with a mild detergent.
References
-
US Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Parts 260-273. (Defines hazardous waste identification and halogenated solvent classifications). [Link]
-
PubChem. Compound Summary: Pyrimidine Derivatives and Halogenated Heterocycles. (General safety and physical property data). [Link]
-
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets (SDS). 29 CFR 1910.1200.[3] [Link]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington (DC): National Academies Press (US); 2011. (Authoritative source on chemical segregation). [Link]
Sources
Personal protective equipment for handling 5-Bromo-2-cyclopropyl-pyrimidin-4-ylamine
Executive Summary & Risk Context
5-Bromo-2-cyclopropyl-pyrimidin-4-ylamine is a functionalized pyrimidine intermediate frequently employed in the synthesis of kinase inhibitors and antiviral agents. Its structure combines a reactive amino group, a halogenated core (bromo-), and a cyclopropyl moiety.
Why This Matters: While standard Safety Data Sheets (SDS) often classify this compound generically as an "Irritant," the combination of the halogen and the aminopyrimidine core suggests a potential for skin sensitization and higher dermal permeation rates than non-halogenated analogs. As a drug intermediate, it should be treated as a Potent Compound (Band 3) until specific toxicology data proves otherwise.
Core Safety Directive: Do not rely solely on standard nitrile gloves for prolonged contact. The bromine substituent increases lipophilicity, potentially facilitating rapid permeation through thin nitrile barriers in solution.
Hazard Identification & Risk Assessment
This compound presents specific risks based on its physical state (typically a pale solid) and its solution behavior.
| Hazard Category | GHS Classification (Analogous) | Operational Implication |
| Acute Toxicity | Category 4 (Oral/Dermal) | Harmful if swallowed or absorbed through skin. Avoid all direct contact. |
| Skin/Eye Irritation | Category 2 / 2A | Dust causes immediate irritation. Solutions can cause chemical burns if not washed immediately. |
| STOT - SE | Category 3 (Respiratory) | Inhalation of dust triggers coughing and mucosal inflammation. Zero-tolerance for open-bench weighing. |
| Sensitization | Suspected | Pyrimidine amines are structural alerts for skin sensitization. Repeated exposure may trigger allergic dermatitis. |
Personal Protective Equipment (PPE) Matrix
This matrix moves beyond generic advice, tailoring protection to the energy and state of the operation.
A. Solid Handling (Weighing, Transferring)
Risk: Airborne dust generation and inhalation.
-
Respiratory: N95 (minimum) or P100 respirator if not working inside a certified fume hood.
-
Eyes: Chemical Safety Goggles (ANSI Z87.1). Note: Safety glasses are insufficient due to the risk of airborne fines bypassing the side shields.
-
Hands: Single Nitrile Gloves (4 mil / 0.10 mm).
-
Body: Standard Lab Coat (buttoned to neck).
B. Solution Handling (Synthesis, Extraction, Chromatography)
Risk: Splash and dermal permeation. Halogenated solvents (often used with this compound) degrade glove integrity.
-
Respiratory: Fume hood sash at proper working height (18 inches).
-
Eyes: Chemical Splash Goggles or Face Shield if working with volumes >500mL.
-
Hands (Routine): Double Gloving Strategy.
-
Inner Layer: Nitrile (4 mil).
-
Outer Layer: Nitrile (4-8 mil) or Neoprene.
-
Rationale: The outer glove sacrifices itself to the solvent; the inner glove protects against the solute.
-
-
Hands (Spill/Immersion): Silver Shield® (Laminate) or Viton® gloves. Standard nitrile will degrade rapidly if exposed to halogenated solvents containing this intermediate.
Operational Protocols: Step-by-Step
Phase 1: Weighing & Transfer
The "Static Free" Protocol
-
Engineering Control: All weighing must occur within a Chemical Fume Hood or a Powder Containment Balance Enclosure.
-
Static Mitigation: Pyrimidine powders are often electrostatic. Use an ionizing bar or anti-static gun before spatulating to prevent "jumping" of the powder.
-
Transfer: Weigh into a tared vial/flask. Do not use weighing boats that require pouring; use a funnel to direct solids directly into the reaction vessel to minimize dust clouds.
Phase 2: Reaction Setup
The "Closed System" Mandate
-
Solvent Addition: Add solvent slowly down the side of the vessel to wet the powder without lofting it.
-
Temperature Control: If the reaction involves exothermic reagents (e.g., lithiation of the bromine), ensure the cooling bath is active before addition.
-
Venting: Ensure the vessel is vented to a scrubber or inert gas line (Nitrogen/Argon). Do not seal hermetically if gas evolution is possible.
Phase 3: Waste Disposal (Critical Compliance)
Halogenated Waste Stream Because of the Bromine atom, this compound and its waste solutions MUST be segregated into the Halogenated Waste stream.
-
Reasoning: Incineration of halogenated organics requires specific temperatures to prevent the formation of dioxins and furans. Mixing this with general organic waste is a major compliance violation.
-
Labeling: "Hazardous Waste - Halogenated Organic. Contains: 5-Bromo-2-cyclopropyl-pyrimidin-4-ylamine."
Emergency Response Workflow
Self-Validating Logic: If the response cannot be executed within 10 seconds, the safety setup is invalid.
Scenario A: Skin Exposure (Solution)
-
Immediate Action: Do not wipe. Wiping drives the chemical deeper into the pores.
-
Flush: Immediately place affected area under water (sink or safety shower) for 15 minutes .
-
Remove: Peel off gloves/clothing under the water stream to prevent pulling chemical across the face/eyes.
Scenario B: Benchtop Spill (>100 mg)
-
Isolate: Alert nearby personnel. "Spill in Hood 3."
-
Contain: Cover liquid spills with absorbent pads. Cover powder spills with wet paper towels (to prevent dust).
-
Clean: Scoop material into a wide-mouth jar. Label as "Halogenated Debris."
-
Decontaminate: Wash the surface with a dilute surfactant (soap/water). Avoid using acetone/ethanol as a cleaner, as these solvents may increase the permeation of residual compound into the benchtop or gloves.
Safety Logic & Workflow Visualization
The following diagram illustrates the decision logic for handling this compound, emphasizing the critical split between Solid and Liquid handling requirements.
Figure 1: Operational safety logic flow for handling halogenated aminopyrimidines, detailing the divergence in protocols for solid vs. liquid states and the unified disposal path.
References
-
Occupational Safety and Health Administration (OSHA). (2011). Laboratory Safety Guidance (OSHA 3404-11R). U.S. Department of Labor. [Link]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]
-
U.S. Environmental Protection Agency (EPA). (2024). Hazardous Waste Management: Solvents in the Workplace. (Reference for Halogenated Waste segregation F-List). [Link]
-
PubChem. (2024). Compound Summary: 5-Bromo-2-cyclopropylpyrimidine (Analogous Structure).[1] National Library of Medicine. [Link]
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
